molecular formula C6H4ClNO3 B018988 4-Chloro-6-nitrosoresorcinol CAS No. 109755-36-4

4-Chloro-6-nitrosoresorcinol

Cat. No.: B018988
CAS No.: 109755-36-4
M. Wt: 173.55 g/mol
InChI Key: JVTXZVVELSONAM-UHFFFAOYSA-N
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Description

4-Chloro-6-nitrosoresorcinol (CAS 109755-36-4) is a versatile benzenediol derivative supplied as a yellow solid, valuable for advanced organic synthesis and research applications. This compound features a molecular formula of C 6 H 4 ClNO 3 and a molecular weight of 173.55 g/mol. Its structure, which incorporates chloro and nitroso functional groups on a resorcinol core, makes it a useful precursor or intermediate in the development of more complex chemical architectures. Researchers value this compound for its specific physical properties, including a predicted density of 1.63±0.1 g/cm³ and solubility in a range of common solvents such as water, ethyl acetate, and methanol, facilitating its use in various reaction conditions. As a nitroso-bearing compound, it is of particular interest in the synthesis of specialized chemicals and as a building block in materials science research. Handling and Storage: For optimal stability, this product should be stored in a refrigerator at 2-8°C. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-nitrosobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXZVVELSONAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456869
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
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URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109755-36-4
Record name 4-Chloro-6-nitrosobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis of 4-Chloro-6-nitrosoresorcinol, a valuable benzenediol derivative used in advanced organic synthesis.[1] The guide is structured to deliver not only a procedural methodology but also the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis in a professional laboratory setting.

Introduction: Significance and Synthetic Strategy

This compound (C₆H₄ClNO₃, MW: 173.55 g/mol ) is a key chemical intermediate.[1][2][3] Its structure, which incorporates chloro and nitroso functional groups on a resorcinol core, makes it a versatile precursor for developing more complex molecules in pharmaceutical and materials science.[1][4]

The synthesis from 4-chlororesorcinol is a classic example of electrophilic aromatic substitution, specifically a nitrosation reaction. The hydroxyl groups of the resorcinol ring are strong activating groups, while the chlorine atom is a deactivating, yet ortho, para-directing group.[1] This electronic landscape preferentially directs the incoming electrophile (the nitrosonium ion, NO⁺) to the position ortho to one hydroxyl group and para to the other, which is the 6-position, leading to the desired product with high regioselectivity. The primary synthetic pathway involves the in situ generation of nitrous acid from sodium nitrite and a strong acid, which then forms the electrophilic nitrosonium ion.[5]

Reaction Mechanism and Causality

The core of this synthesis is the nitrosation of a highly activated aromatic ring. The mechanism proceeds through several key stages:

  • Generation of the Electrophile: In a strongly acidic medium (e.g., sulfuric acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A second protonation event leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[5]

    NaNO₂ + H₂SO₄ → HONO + NaHSO₄ HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

  • Electrophilic Attack: The electron-rich 4-chlororesorcinol ring acts as a nucleophile, attacking the nitrosonium ion. The hydroxyl groups strongly activate the ring, making this attack favorable even with a moderately strong electrophile. The directing effects of the substituents favor substitution at the 6-position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (or Wheland intermediate), loses a proton to a base (like water or the bisulfate ion) to restore the aromaticity of the ring, yielding the final this compound product.

The choice of a strong acid like sulfuric acid is critical for efficiently generating the nitrosonium ion.[6][7] Furthermore, maintaining a low temperature is paramount. Nitrous acid is unstable and can decompose at higher temperatures.[5] The reaction is also exothermic, and low temperatures help to control the reaction rate, preventing the formation of undesired byproducts and ensuring safety.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentCAS No.Molecular Wt.QuantityMolesNotes
4-Chlororesorcinol95-88-5144.56 g/mol 7.23 g0.050 molPurity ≥ 98%[8]
Sodium Nitrite7632-00-069.00 g/mol 3.80 g0.055 molPurity ≥ 99%
Sulfuric Acid (conc.)7664-93-998.08 g/mol 5.0 mL~0.092 mol98% aqueous solution
Deionized Water7732-18-518.02 g/mol ~500 mL-For reaction and washing
Ethanol64-17-546.07 g/mol As needed-For recrystallization
Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output r1 4-Chlororesorcinol p1 Reaction Vessel (0-5 °C) r1->p1 r2 Sodium Nitrite (aq) r2->p1 Slow Addition r3 Sulfuric Acid (conc) r3->p1 p2 Stirring & Reaction (1-2 hours) p1->p2 p3 Quenching (Ice Water) p2->p3 p4 Filtration p3->p4 p5 Washing (Cold Water) p4->p5 p6 Drying p5->p6 p7 Recrystallization (Ethanol/Water) p6->p7 product This compound (Yellow Solid) p7->product

Sources

spectroscopic data (NMR, IR, UV-Vis) of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-nitrosoresorcinol

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and materials science. Its molecular structure, featuring a resorcinol backbone with chloro and nitroso functional groups, suggests a rich and informative spectroscopic profile. A thorough understanding of its spectroscopic data (NMR, IR, and UV-Vis) is paramount for its identification, purity assessment, and for predicting its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the methodologies for their acquisition and interpretation, grounded in established scientific principles. While experimental data for this specific molecule is not widely available in public databases, this guide will leverage data from analogous compounds and first principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic and hydroxyl protons. The exact chemical shifts will be influenced by the electronic effects of the chloro, nitroso, and hydroxyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic CH6.5 - 7.5SingletN/A
Hydroxyl OH5.0 - 7.0 (broad)SingletN/A
Hydroxyl OH9.0 - 11.0 (broad)SingletN/A

Note: The two hydroxyl protons are expected to have different chemical shifts due to the influence of the adjacent nitroso and chloro groups. Their signals are often broad and may exchange with deuterium upon addition of D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-OH150 - 160
C-OH145 - 155
C-Cl120 - 130
C-NO140 - 150
C-H100 - 115
C (quaternary)115 - 125
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups as it can slow down the exchange rate.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of a deuterated solvent is to avoid a large solvent signal that would overwhelm the analyte signals. The polarity of the solvent can also influence the chemical shifts of the analyte.

  • Shimming: A homogeneous magnetic field is essential for high-resolution NMR. Inhomogeneities lead to broadened spectral lines, which can obscure fine details like coupling patterns.

  • Relaxation Delay: This delay between pulses allows the nuclear spins to return to their equilibrium state. An appropriate relaxation delay is necessary for quantitative analysis.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune and Match insert->tune shim Shim Magnetic Field tune->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various functional groups.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
N=O stretch (nitroso)1500 - 1600Strong
C-O stretch (hydroxyl)1200 - 1300Strong
C-Cl stretch600 - 800Medium to strong
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

  • Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

3. Data Processing:

  • Perform a baseline correction if necessary to ensure the baseline of the spectrum is flat.

  • Label the significant peaks in the spectrum with their corresponding wavenumbers.

Causality Behind Experimental Choices
  • ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation and is non-destructive.

  • Background Correction: The background spectrum is essential for removing interfering signals from the environment and the instrument, ensuring that the final spectrum only represents the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the nitroso group in this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.

Predicted UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitroso and hydroxyl groups.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π250 - 300High
n → π350 - 450Low to medium
Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Perform serial dilutions to prepare a series of standard solutions of lower concentrations.

2. Data Acquisition:

  • Use a matched pair of cuvettes (typically quartz for UV measurements). Fill one cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and measure the baseline.

  • Replace the blank with the cuvette containing the sample solution and measure the absorbance spectrum over the desired wavelength range (e.g., 200 - 800 nm).

3. Data Analysis:

  • Identify the wavelength of maximum absorbance (λ_max).

  • If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions and use it to determine the concentration of an unknown sample.

Causality Behind Experimental Choices
  • Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can also influence the position of the absorption maxima.

  • Blank Measurement: Measuring a blank is essential to correct for any absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the analyte.

Visualization of Spectroscopic Analysis Logic

Spectroscopy_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy nmr_data ¹H & ¹³C NMR Data nmr_info Carbon-Hydrogen Framework nmr_data->nmr_info Molecular Structure Molecular Structure nmr_info->Molecular Structure ir_data IR Spectrum ir_info Functional Groups ir_data->ir_info ir_info->Molecular Structure uv_data UV-Vis Spectrum uv_info Electronic Transitions (Conjugation) uv_data->uv_info uv_info->Molecular Structure This compound This compound This compound->nmr_data This compound->ir_data This compound->uv_data

Caption: Logic of combining spectroscopic data for structure elucidation.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Clark, J. (2014). The UV-Visible Absorption Spectra of Organic Molecules. Chemguide. [Link]

An In-Depth Technical Guide to 4-Chloro-6-nitrosoresorcinol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-6-nitrosoresorcinol, a versatile benzenediol derivative with significant potential in advanced organic synthesis and as a precursor for novel chemical architectures. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core. The strategic placement of a chloro and a nitroso group on the aromatic ring imparts unique reactivity and makes it a valuable intermediate for further chemical transformations.

PropertyValueSource(s)
CAS Number 109755-36-4[1][2]
Molecular Formula C₆H₄ClNO₃[1][2]
Molecular Weight 173.55 g/mol [1]
Appearance Yellow solid[1]
Density (predicted) 1.63 ± 0.1 g/cm³[1]
Boiling Point (predicted) 354.5°C at 760 mmHg[3]
Flash Point (predicted) 168.2°C[3]
Solubility Soluble in water, ethyl acetate, and methanol[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the regioselective nitrosation of 4-chlororesorcinol. The hydroxyl groups of the resorcinol ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. The presence of the chloro group at the 4-position directs the incoming nitroso group to the 6-position.

Experimental Protocol: Nitrosation of 4-Chlororesorcinol

This protocol is based on established methods for the nitrosation of phenols.

Materials:

  • 4-Chlororesorcinol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Reaction Mixture: In a 500 mL flask, add 170 mL of distilled water and carefully add 3.5 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Addition of 4-Chlororesorcinol: To the cooled acidic solution, add a stoichiometric equivalent of 4-chlororesorcinol under constant stirring.

  • Nitrosation: Slowly add a solution of sodium nitrite (a slight molar excess) in water to the reaction mixture. Maintain the temperature between 5-8°C during the addition.

  • Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the mixture in the ice bath for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Precipitation and Isolation: Dilute the reaction mixture with 200 mL of cold water to precipitate the product. Collect the solid product by suction filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any residual acid and salts. Dry the product under vacuum to obtain this compound as a yellow solid.

Causality Behind Experimental Choices:
  • Acidic Conditions: The use of sulfuric acid is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.

  • Low Temperature: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid.

  • Regioselectivity: The hydroxyl groups on the resorcinol ring are ortho, para-directing. With the 4-position blocked by chlorine, the electrophilic nitrosonium ion (NO⁺) is directed to the available and highly activated 6-position.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the activating hydroxyl groups, the deactivating chloro group, and the versatile nitroso group.

Reduction of the Nitroso Group

The nitroso group can be readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol.[1] This transformation is a key step in synthesizing more complex molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this reduction.[1]

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitroso group ortho to the chlorine atom can facilitate nucleophilic aromatic substitution of the chloride.[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule.

dot

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs and reactivity make it a compound of interest for drug discovery. Nitroso (hetero)aromatic compounds are known to possess a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

The derivative, 4-amino-6-chlororesorcinol, can serve as a scaffold for the synthesis of novel bioactive molecules. The amino and hydroxyl groups provide points for further derivatization to explore structure-activity relationships (SAR) in various therapeutic areas.

Spectroscopic Characterization

A comprehensive structural confirmation of this compound can be achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the surrounding electron-withdrawing and -donating groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the benzene ring. Carbons attached to electronegative atoms like chlorine, oxygen, and nitrogen will be deshielded and appear at lower fields.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with a rich potential for synthetic transformations. Its well-defined structure and predictable reactivity make it an excellent starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists looking to explore the utility of this compound in their work.

References

  • Material Safety Data Sheet - 4,6-Dinitroresorcinol. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: 4-Nitrosoresorcinol. (2019, August 28). Chemos GmbH & Co.KG. Retrieved January 12, 2026, from [Link]

  • This compound-13C6. (n.d.). OMICS. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 4-nitroresorcinol. (n.d.). Google Patents.
  • 4-Nitrosoresorcinol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • OPINION ON 4-Chlororesorcinol. (2010, March 23). European Commission. Retrieved January 12, 2026, from [Link]

  • 4-Chlororesorcinol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-nitrosoresorcinol is a versatile benzenediol derivative recognized for its utility in advanced organic synthesis and materials science research.[1] Its functionality, derived from the chloro, nitroso, and hydroxyl groups on a resorcinol core, dictates its chemical behavior and application potential. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We explore its solubility profile across a range of common laboratory solvents, explaining the physicochemical principles that govern its dissolution. Furthermore, we delve into the critical factors influencing its chemical stability, including pH, temperature, and oxidative/reductive conditions, and outline potential degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge required for the effective handling, storage, and application of this compound.

Introduction

This compound (C₆H₄ClNO₃) is an aromatic organic compound featuring a resorcinol (1,3-benzenediol) scaffold substituted with a chlorine atom and a nitroso group.[1] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1] The electron-donating hydroxyl groups activate the aromatic ring, while the electron-withdrawing chloro and nitroso groups modulate this reactivity. Understanding the solubility and stability of this compound is paramount for its practical application, ensuring reproducibility in experimental outcomes, and developing robust formulations. This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a holistic view of the compound's behavior in various chemical environments.

Physicochemical Properties

A foundational understanding of this compound begins with its key physicochemical properties, which are summarized in the table below. These parameters are crucial for predicting its behavior in different solvent systems and under various storage conditions.

PropertyValueReference
CAS Number 109755-36-4[1][2][3]
Molecular Formula C₆H₄ClNO₃[1][2][3]
Molecular Weight 173.55 g/mol [1][2]
Appearance Yellow solid[1]
IUPAC Name 4-chloro-6-nitrosobenzene-1,3-diol[1]
Predicted Density 1.63 ± 0.1 g/cm³[1]
Boiling Point 354.5°C at 760 mmHg[2]
Flash Point 168.2°C[2]

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification methods, and formulation strategies. The solubility of this compound is dictated by the interplay of its polar and non-polar functionalities.

Theoretical Considerations

The molecular structure of this compound contains both hydrophilic (polar) and hydrophobic (less polar) regions.

  • Hydrophilic Character : The two hydroxyl (-OH) groups and the nitroso (-N=O) group are polar and capable of forming hydrogen bonds with protic solvents.

  • Hydrophobic Character : The benzene ring and the chloro (-Cl) group contribute to the molecule's non-polar character.

This amphiphilic nature suggests that the compound will exhibit moderate solubility in a range of solvents, with a preference for polar solvents capable of hydrogen bonding.

G cluster_molecule This compound Features cluster_solvents Solvent Classes Molecule C₆H₄ClNO₃ Polar Polar Groups (-OH, -N=O) Molecule->Polar NonPolar Non-Polar Groups (Benzene Ring, -Cl) Molecule->NonPolar Protic Polar Protic (e.g., Water, Methanol) Polar->Protic High Solubility (H-Bonding) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Polar->Aprotic Good Solubility (Dipole-Dipole) NonPolar->Protic Low Solubility NonPolarSolvent Non-Polar (e.g., Toluene, Hexane) NonPolar->NonPolarSolvent Moderate to Low Solubility (van der Waals)

Caption: Predicted solubility based on molecular features.

Experimental Solubility Data

Available data indicate that this compound is soluble in several common laboratory solvents.[1]

Solvent ClassExample SolventReported SolubilityPrimary Interaction
Polar Protic Water, MethanolSoluble[1]Hydrogen Bonding
Polar Aprotic Ethyl AcetateSoluble[1]Dipole-Dipole Interactions
Non-Polar Toluene, HexaneExpected to be lowVan der Waals forces
  • Causality : The high solubility in polar protic solvents like water and methanol is a direct result of the two hydroxyl groups, which act as both hydrogen bond donors and acceptors. In a polar aprotic solvent like ethyl acetate, the strong dipole of the nitroso group and the polar C-Cl bond contribute to favorable dipole-dipole interactions, facilitating dissolution.[1]

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining solubility is crucial. The isothermal shake-flask method is a standard approach.

Objective : To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials :

  • This compound

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system

  • Volumetric flasks and pipettes

  • 0.2 µm syringe filters

Methodology :

  • Preparation : Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition : Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection : Carefully withdraw an aliquot from the clear supernatant.

  • Filtration & Dilution : Immediately filter the aliquot through a 0.2 µm syringe filter to remove any remaining microparticulates. Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[4][5]

  • Calculation : Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Stability Profile

The stability of this compound is a function of its inherent chemical reactivity and its environment. Nitroso compounds, in general, can be sensitive to heat, light, and pH.[6][7]

Factors Affecting Stability
  • pH : The resorcinol moiety contains phenolic hydroxyl groups, which are weakly acidic. In alkaline (high pH) conditions, these groups can deprotonate to form phenoxide ions. These ions are more susceptible to oxidation, which can lead to discoloration and degradation.[8][9] Studies on resorcinol itself show that its degradation via electrooxidation is significantly faster in alkaline environments.[9][10]

  • Temperature : Elevated temperatures can provide the activation energy needed for degradation reactions.[11] For optimal stability, suppliers recommend storing the compound in a refrigerator at 2-8°C.[1][3]

  • Light (Photostability) : Aromatic nitroso compounds can be light-sensitive.[6] Exposure to UV or high-intensity visible light may lead to degradation. Therefore, the compound should be stored in light-protected containers.

  • Oxidation/Reduction : The nitroso group is susceptible to both oxidation and reduction. It can be readily reduced to an amino group, forming 4-amino-6-chlororesorcinol. Oxidative conditions, especially at alkaline pH, can lead to the formation of quinone-type structures and potential polymerization.[8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be inferred from the chemistry of its functional groups and related molecules.

  • Reduction of the Nitroso Group : This is a common reaction for nitroso compounds, yielding the corresponding amine. This can occur in the presence of reducing agents or certain biological systems.

  • Oxidation of the Resorcinol Ring : Particularly under alkaline conditions, the deprotonated resorcinol ring is highly activated and can be oxidized by atmospheric oxygen to form colored quinone-like products, which may further polymerize.[8]

  • Hydrolysis : While the C-Cl and C-N bonds are generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, although this is likely a minor pathway compared to oxidation and reduction.

Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as mandated by ICH guidelines.[12][13][14]

Objective : To investigate the degradation of this compound under various stress conditions.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) cluster_results Evaluate Results start Prepare Stock Solution of Compound in Methanol acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose for set times base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose for set times oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose for set times therm Thermal (Solid, 80°C) start->therm Expose for set times photo Photolytic (ICH Q1B Light Box) start->photo Expose for set times analyze Analyze Samples by Stability-Indicating LC-MS/MS Method acid->analyze Neutralize/Dilute base->analyze Neutralize/Dilute oxid->analyze Neutralize/Dilute therm->analyze Neutralize/Dilute photo->analyze Neutralize/Dilute path Identify Degradation Pathways analyze->path mass Calculate Mass Balance analyze->mass method Confirm Method Specificity analyze->method

Caption: Workflow for a forced degradation study.

Methodology :

  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent like methanol (e.g., 1 mg/mL).[15]

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C.[15]

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature.[11]

    • Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.[15]

    • Thermal Degradation : Store the solid compound in an oven at 80°C.[15]

    • Photostability : Expose the solid compound to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²).[15]

  • Time Points : Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation : Before analysis, neutralize the acid and base samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis : Analyze the stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating the parent compound from all significant degradation products.[16][17]

  • Evaluation : Assess the percentage of degradation. For significant degradants, use LC-MS/MS to obtain mass data for structural elucidation. A peak purity analysis should be performed to ensure the main peak is not co-eluting with any degradants.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics.

  • Solubility : The compound is soluble in polar solvents such as water, methanol, and ethyl acetate, driven by its capacity for hydrogen bonding and strong dipole interactions.[1] Its solubility in non-polar solvents is expected to be limited. For formulation development, polar or moderately polar solvent systems are recommended.

  • Stability : The compound is sensitive to alkaline pH, elevated temperatures, and light. The primary degradation pathways are likely to involve oxidation of the resorcinol ring and reduction of the nitroso group.

Recommendations for Handling and Storage :

  • Storage : Store in a tightly sealed, light-resistant container in a refrigerator at 2-8°C to minimize thermal and photodegradation.[1][3]

  • Handling : When preparing solutions, especially for long-term use, consider using a slightly acidic to neutral pH buffer if compatible with the application to enhance stability.[8] Avoid prolonged exposure to ambient light and high temperatures. For sensitive applications, purging solutions with an inert gas like nitrogen or argon can prevent oxidation.[8]

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. Available at: [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • STABILITY OF N‐NITROSO COMPOUNDS. Semantic Scholar. Available at: [Link]

  • The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. MDPI. Available at: [Link]

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    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

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A Comprehensive Technical Guide to 4-Chloro-6-nitrosoresorcinol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-nitrosoresorcinol, a multifunctional aromatic compound, stands as a pivotal precursor in the landscape of organic synthesis. Its unique molecular architecture, featuring a resorcinol core functionalized with a reactive nitroso group and a strategically positioned chlorine atom, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity. We will delve into its critical role in the synthesis of heterocyclic systems, particularly phenoxazine dyes, and its applications as an intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into leveraging this valuable building block.

Introduction: The Strategic Value of this compound

This compound (CAS No: 109755-36-4) is a benzenediol derivative with the molecular formula C₆H₄ClNO₃.[1][2] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) framework, which is highly activated towards electrophilic substitution. The presence of both a chloro and a nitroso group introduces specific reactivity points, making it a highly versatile intermediate.[1]

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The nitroso group is readily reduced to an amine and can participate in condensation reactions to form N-heterocycles.[1]

  • The resorcinol core , with its two hydroxyl groups, directs electrophilic aromatic substitution and influences the electronic properties of the molecule.[1]

  • The chlorine atom , activated by the adjacent nitroso group, is susceptible to nucleophilic aromatic substitution, allowing for further molecular diversification.[1]

This combination makes this compound a valuable starting material for synthesizing a range of target molecules, from potent dyes to biologically active compounds.[3][4]

Synthesis and Structural Elucidation

The most direct and common route to this compound is the regioselective nitrosation of 4-chlororesorcinol.[1] The strong activating and ortho, para-directing nature of the two hydroxyl groups dictates the position of the incoming electrophile (the nitrosonium ion, NO⁺).

Synthetic Pathway: Electrophilic Nitrosation

The synthesis begins with the chlorination of resorcinol to produce 4-chlororesorcinol, which is then subjected to nitrosation.[5] The nitrosation is typically carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition and side reactions.[1][6] The hydroxyl groups at positions 1 and 3 direct the electrophilic attack to the electron-rich positions 2, 4, and 6. With position 4 already occupied by chlorine, the nitroso group is directed to position 6.

G cluster_0 Synthesis of 4-Chlororesorcinol cluster_1 Nitrosation Step Resorcinol Resorcinol Chlororesorcinol 4-Chlororesorcinol Resorcinol->Chlororesorcinol Chlorination ChlorinatingAgent Sulfuryl Chloride (SO₂Cl₂) ChlorinatingAgent->Chlororesorcinol Target This compound Chlororesorcinol->Target Nitrosation (Low Temperature, ~5°C) NitrosatingAgent NaNO₂ / H₂SO₄ (aq) NitrosatingAgent->Target

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established methods for the nitrosation of phenols.[6]

  • Preparation of Precursor Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chlororesorcinol (1.0 eq) in a suitable solvent such as dilute sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Generation of Nitrous Acid: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled 4-chlororesorcinol solution over a period of 30-60 minutes, ensuring the temperature is strictly maintained below 8°C.[6] The slow addition and low temperature are critical to control the reaction rate and prevent the formation of by-products.[1]

  • Reaction Completion & Isolation: After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes, then allow it to warm to room temperature for another 30 minutes.[6] The precipitated product is collected by suction filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow solid.[1]

Physicochemical Properties & Structural Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 109755-36-4[1][2]
Molecular Formula C₆H₄ClNO₃[1][2]
Molecular Weight 173.55 g/mol [1][2]
Appearance Yellow solid[1]
Boiling Point 354.5°C at 760 mmHg[2]
Flash Point 168.2°C[2]
Density 1.63 g/cm³[2]
Tautomerism and Spectroscopic Confirmation

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its quinone-oxime form. This nitroso-oxime tautomerism is a well-known phenomenon for ortho- and para-nitrosophenols.[7][8]

Nitroso [label="Nitroso Form\n(Phenolic)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11148011&t=l", labelloc=b]; Oxime [label="Oxime Form\n(Quinone-like)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11148011&t=l", labelloc=b]; // Placeholder image

Nitroso -> Oxime [label="⇌", fontsize=18, color="#4285F4"]; }

Caption: Tautomeric equilibrium of this compound.

Structural confirmation relies heavily on high-resolution NMR spectroscopy.[1]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts would be influenced by the electronic effects of the chloro, nitroso, and hydroxyl groups.

  • ¹³C NMR: Each carbon atom in the aromatic ring is expected to have a unique resonance. Carbons bonded to electronegative atoms (Cl, O, N) will be significantly deshielded and appear at lower fields.[1] Isotope labeling studies, using this compound-¹³C₆, can provide definitive structural elucidation.[9][]

Reactivity and Synthetic Applications

The true utility of this compound is realized through its diverse reactivity, which provides access to a wide array of complex molecules.

Reduction of the Nitroso Group

The nitroso group is easily reduced to a primary amine, yielding 4-amino-6-chlororesorcinol . This transformation is a cornerstone reaction, as the resulting aminophenol is a valuable intermediate for further synthesis.[1]

  • Methodology: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a highly efficient method for this reduction.[1] Chemical reduction methods, such as using stannous chloride (SnCl₂) in hydrochloric acid or iron filings in acidic media, are also effective.[11][12]

The resulting 2-aminophenol derivative can be used to synthesize sulfonated compounds like 2-amino-4-chlorophenol-6-sulfonic acid, which are important in the dye industry.[11][13]

G Start This compound Product 4-Amino-6-chlororesorcinol Start->Product Reduction Reagents Reducing Agents (e.g., Pd/C, H₂ or SnCl₂/HCl) Reagents->Product Application Precursor for Dyes & Pharmaceuticals (e.g., 2-Amino-4-chlorophenol-6-sulfonic acid) Product->Application

Caption: Reduction of the nitroso group to form a key amino intermediate.

Synthesis of Phenoxazine Dyes

One of the most significant applications of this compound is in the synthesis of phenoxazine dyes.[3] Phenoxazines are a class of N,O-heterocycles with extensive applications as fluorescent probes, laser dyes, and materials for organic electronics due to their rigid, π-conjugated structure.[3][4][14]

The synthesis typically involves the acid-catalyzed condensation of the nitroso compound (or its oxime tautomer) with an electron-rich aromatic compound, such as a naphthol derivative.[4]

  • Mechanism: The reaction proceeds via an electrophilic attack from the protonated nitroso group onto the electron-rich partner, followed by cyclization and dehydration to form the phenoxazine core. The chlorine atom from the precursor remains on the final dye structure, where it can be used for further functionalization or to tune the electronic properties of the dye.[4][15]

G Nitroso This compound Intermediate Condensation Intermediate Nitroso->Intermediate Condensation (Acid Catalyst, Heat) Naphthol Substituted Naphthol Naphthol->Intermediate Phenoxazine Substituted Benzo[a]phenoxazine Dye Intermediate->Phenoxazine Cyclization & Dehydration

Caption: General pathway for the synthesis of phenoxazine dyes.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 4-position is ortho to the electron-withdrawing nitroso group, which facilitates its displacement by nucleophiles.[1] This allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, providing a powerful method for late-stage functionalization of the resorcinol core. This reactivity pathway is analogous to that observed in p-chloronitrobenzene, where the nitro group activates the ring towards nucleophilic attack.[1]

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound translates directly into its application in fields where molecular complexity and functional diversity are paramount.

  • Drug Discovery: Organic synthesis is a rate-limiting factor in drug discovery.[16] Precursors like this compound are valuable because they provide rapid access to privileged scaffolds.

    • Anticancer Agents: Nitroso-containing compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and O⁶-alkylguanine-DNA alkyltransferase (AGAT), making them relevant in oncology research.[17][18]

    • Bioactive Heterocycles: The phenoxazine core derived from this precursor is found in molecules with antimalarial and other therapeutic properties.[4] The presence of chlorine in pharmaceuticals is widespread, often enhancing the metabolic stability or binding affinity of a drug.[19]

  • Fluorescent Probes and Sensors: The phenoxazine dyes synthesized from this precursor exhibit strong fluorescence, often in the near-infrared (NIR) region.[3][14] This makes them ideal for developing "turn-on" fluorescent probes for detecting biologically important species like nitric oxide or biothiols such as L-cysteine.[14][15][20]

  • Materials Science: The electron-rich phenoxazine structure is also utilized in the development of organic semiconductors for electronic devices, including OLEDs and organic solar cells.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that empowers chemists to construct complex and functionally rich molecules. Its well-defined synthesis, predictable reactivity, and access to high-value scaffolds like aminophenols and phenoxazines secure its place in the synthetic chemist's toolbox. As the demand for novel pharmaceuticals, advanced materials, and sensitive molecular probes continues to grow, the importance of versatile precursors like this compound will only increase, paving the way for future innovations in science and technology.

References

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  • ChemRxiv | Cambridge Open Engage. In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. Available from: [Link]

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discovery and historical synthesis of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 4-Chloro-6-nitrosoresorcinol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzenediol derivative that serves as a versatile intermediate in organic synthesis.[1] With the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol , its structure incorporates a resorcinol core functionalized with both chloro and nitroso groups, bestowing upon it a unique reactivity profile.[1][2][3] This guide provides a comprehensive overview of the historical synthesis, key chemical properties, and structural elucidation of this compound. It details established synthetic protocols, explains the mechanistic rationale behind them, and explores the compound's utility as a precursor in developing more complex molecular architectures for research and potential pharmaceutical applications.

Introduction and Historical Context

The development of this compound is rooted in the extensive history of electrophilic aromatic substitution on phenolic compounds. While a singular "discovery" event is not prominently documented, its synthesis represents a logical and strategic extension of well-established 19th and 20th-century organic chemistry principles. The historical synthesis of related compounds, such as the nitration and nitrosation of resorcinol, laid the foundational knowledge required for the regioselective functionalization of the resorcinol ring.

The introduction of a nitroso (-NO) group onto a phenol is a pivotal transformation.[1] The regioselectivity is dictated by the electronic and steric influences of existing substituents.[1] Similarly, the chlorination of phenols has been extensively studied. The synthesis of this compound is a confluence of these two key reaction types, representing a targeted effort to create a multi-functionalized building block for advanced chemical synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice between these pathways hinges on the principles of electrophilic substitution, where the directing effects of the substituents on the resorcinol ring govern the outcome.

  • Pathway A: Nitrosation of a Pre-chlorinated Precursor (4-chlororesorcinol). This is generally the more direct and higher-yielding approach. The hydroxyl groups of the resorcinol core are powerful activating ortho-, para-directors, while the chlorine atom at the 4-position is a deactivating, yet also ortho-, para-directing group. This combination strongly favors the introduction of the nitroso group at the C6 position.

  • Pathway B: Chlorination of a Pre-nitrosated Precursor (4-nitrosoresorcinol). This route is also feasible but can present more challenges regarding selectivity and potential side reactions due to the presence of the activating nitroso group during the chlorination step.

G cluster_0 Retrosynthetic Analysis cluster_1 Pathway A cluster_2 Pathway B Target This compound A_Inter 4-Chlororesorcinol Target->A_Inter Nitrosation B_Inter 4-Nitrosoresorcinol Target->B_Inter Chlorination Resorcinol_A Resorcinol A_Inter->Resorcinol_A Chlorination Resorcinol_B Resorcinol B_Inter->Resorcinol_B Nitrosation

Caption: Retrosynthetic pathways for this compound.

Experimental Protocols and Mechanistic Insights

Preferred Synthesis: Pathway A - Nitrosation of 4-Chlororesorcinol

This pathway is favored due to its high regioselectivity and reliable outcomes. It is a two-step process starting from resorcinol.

Step 1: Synthesis of the Precursor, 4-Chlororesorcinol

The direct chlorination of resorcinol is achieved using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).

  • Protocol:

    • Dissolve resorcinol in a suitable inert solvent, such as diethyl ether.

    • Heat the mixture to reflux with constant stirring.

    • Slowly add sulfuryl chloride dropwise to the refluxing solution.

    • After the addition is complete, maintain the reaction at an elevated temperature (e.g., 60°C) for approximately one hour to ensure complete reaction.[4]

    • Recover the solvent via distillation.

    • Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 160-164°C at 4.0 kPa) to yield pure 4-chlororesorcinol.[4]

  • Causality: The hydroxyl groups of resorcinol strongly activate the ring towards electrophilic substitution. The reaction with sulfuryl chloride provides an electrophilic chlorine source, leading to the formation of 4-chlororesorcinol as the major product.

Step 2: Regioselective Nitrosation of 4-Chlororesorcinol

This step introduces the nitroso group at the C6 position, ortho to one hydroxyl group and para to the other.

  • Protocol:

    • Prepare an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) and cool it to 0-5°C in an ice bath.

    • Dissolve 4-chlororesorcinol in the cold acidic solution.

    • Prepare a solution of sodium nitrite (NaNO₂) in water.

    • Add the sodium nitrite solution dropwise to the 4-chlororesorcinol solution while maintaining the low temperature and stirring vigorously. The in-situ formation of nitrous acid (HNO₂) is the active nitrosating agent.

    • After the addition, allow the reaction to proceed at low temperature for a specified time before allowing it to warm to room temperature.

    • The product, this compound, will precipitate out of the solution as a yellow solid.[1]

    • Collect the solid product by suction filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

  • Authoritative Grounding: The regioselectivity of this reaction is a classic example of electrophilic aromatic substitution principles. The C6 position is doubly activated by the two hydroxyl groups (one ortho, one para), making it the most nucleophilic site for attack by the nitrosonium ion (NO⁺) generated from nitrous acid under acidic conditions.

G Resorcinol Resorcinol Step1 Step 1: Chlorination (SO₂Cl₂) Resorcinol->Step1 4CR 4-Chlororesorcinol Step1->4CR Step2 Step 2: Nitrosation (NaNO₂, H⁺) 4CR->Step2 Product This compound Step2->Product

Caption: Workflow for the preferred synthesis of this compound.
Alternative Synthesis: Pathway B - Chlorination of 4-Nitrosoresorcinol

This pathway reverses the order of functionalization.

Step 1: Synthesis of the Precursor, 4-Nitrosoresorcinol

  • Protocol:

    • Add concentrated sulfuric acid to water in a flask and cool the solution to approximately 4°C in an ice bath.[5]

    • Add resorcinol to the cold acid solution with stirring.[5]

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature between 5-8°C for 30 minutes.[5]

    • Allow the reaction to warm to room temperature for another 30 minutes.[5]

    • Dilute the reaction mixture with water to precipitate the product.[5]

    • Collect the yellow 4-nitrosoresorcinol product by suction filtration, wash with water, and dry.[5]

Step 2: Chlorination of 4-Nitrosoresorcinol

  • Theoretical Protocol:

    • Dissolve 4-nitrosoresorcinol in a suitable solvent.

    • Treat the solution with a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) under controlled conditions.

    • Monitor the reaction for the formation of the desired product.

    • Isolate and purify the product.

  • Expertise & Trustworthiness: This step is less commonly reported. The presence of three activating groups (two -OH, one -NO) on the ring makes it highly susceptible to over-chlorination or oxidation. Controlling the stoichiometry and reaction conditions would be critical to selectively introduce a single chlorine atom at the desired C6 position, which is sterically hindered and electronically influenced by the adjacent nitroso group.

Structural Elucidation and Physicochemical Properties

Confirming the structure of this compound relies on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is essential for definitive structural confirmation.[1]

    • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern.

    • ¹³C NMR: Resonances for each of the six carbon atoms in the benzene ring would be observed. Carbons attached to electronegative atoms (Cl, O, N) would be significantly deshielded and appear at lower fields.[1]

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H (hydroxyl), N=O (nitroso), and C-Cl (chloro) functional groups.

Data Presentation: Physicochemical Properties

PropertyValueReference
CAS Number 109755-36-4[1][2][3]
Molecular Formula C₆H₄ClNO₃[1][2][3]
Molecular Weight 173.55 g/mol [1][2]
Appearance Yellow Solid[1]
Density (Predicted) 1.63 ± 0.1 g/cm³[1][2]
Boiling Point (Predicted) 354.5°C at 760 mmHg[2]
Flash Point (Predicted) 168.2°C[2]
Solubility Soluble in water, ethyl acetate, methanol[1]

Chemical Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate for creating diverse molecular scaffolds.

G cluster_0 Key Reactions Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Oxidation Oxidation Start->Oxidation Derivatization Derivatization (at OH groups) Start->Derivatization Product_Amine 4-Amino-6-chlororesorcinol (Intermediate for Dyes, Heterocycles) Reduction->Product_Amine Product_Radical Nitroxyl Radical (Potential Spin Label) Oxidation->Product_Radical Product_Ethers Ether/Ester Derivatives (Scaffold Modification) Derivatization->Product_Ethers

Caption: Key reaction pathways of this compound.
  • Reduction to Aminophenols: The nitroso group is readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol.[1] This transformation is efficiently achieved through methods like catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C).[1] The resulting aminophenol is a key precursor for synthesizing heterocyclic compounds and other complex molecules.

  • Oxidation: Oxidation of the nitroso group can lead to the formation of a nitroxyl radical, a species of interest for applications as spin labels in biological systems.[1]

  • Role in Drug Discovery: While not a drug itself, this compound is a building block for creating libraries of novel compounds for screening. Both chloro- and nitroso-containing molecules have a rich history in medicinal chemistry.[6][7][8]

    • Chloro-Containing Drugs: Chlorine is present in over 250 FDA-approved drugs and is a key element in pharmaceuticals used to treat a wide range of diseases.[7] Its presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

    • Nitrosoarenes in Biology: Nitroso (hetero)aromatic compounds are known to exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[6][8] They have been investigated as inhibitors of enzymes crucial in disease pathways, such as cyclin-dependent kinases (CDKs).[6]

The synthesis of derivatives from this compound provides a pathway to novel chemical entities that can be evaluated for therapeutic potential, making it a compound of significant interest to drug development professionals.[9]

Conclusion

The synthesis of this compound is a testament to the power and predictability of electrophilic aromatic substitution. Its historical development, while not marked by a single breakthrough moment, is a logical progression of established chemical principles. The preferred synthetic route via nitrosation of 4-chlororesorcinol remains the most efficient and reliable method. As a versatile chemical intermediate, this compound offers researchers a valuable starting point for the synthesis of complex molecules with potential applications in materials science and, most notably, as scaffolds for the discovery of new therapeutic agents.

References

  • This compound-13C6 CAS#: 953390-33-5. ChemWhat. [Link]

  • 4-Nitrosoresorcinol | C6H5NO3 | CID 120338. PubChem, National Institutes of Health. [Link]

  • This compound-13C6. OMICS. [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed Central, National Institutes of Health. [Link]

  • Synthesis and kinetics of 2-chloro-4, 6-dinitroresorcinol. ResearchGate. [Link]

  • OPINION ON 4-Chlororesorcinol. European Commission. [Link]

  • 4-Chlororesorcinol | C6H5ClO2 | CID 1731. PubChem, National Institutes of Health. [Link]

  • Process for the preparation of 4-nitroresorcinol.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. [Link]

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed, National Institutes of Health. [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed, National Institutes of Health. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of a chemical compound is fundamental. These properties, such as melting and boiling points, dictate the compound's behavior under various conditions and are critical for its synthesis, purification, formulation, and application. This guide provides a detailed examination of the known physical characteristics of 4-Chloro-6-nitrosoresorcinol, alongside established methodologies for their experimental determination.

Introduction to this compound

This compound, with the molecular formula C₆H₄ClNO₃, is a derivative of resorcinol, a benzenediol.[1][2][3] Its structure features a resorcinol core with a chloro and a nitroso group as substituents.[2] This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[2] The physical properties of this yellow solid compound are essential for its handling, storage, and application in synthetic pathways.[2][4]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₄ClNO₃[1][3]
Molecular Weight 173.55 g/mol [1][2]
Appearance Yellow Solid[2][4]
Boiling Point 354.5°C at 760 mmHg[1]
Density 1.63 g/cm³ (predicted)[1][2]
Flash Point 168.2°C[1]
Vapor Pressure 1.63E-05 mmHg at 25°C[1]

While a specific melting point for this compound is not explicitly documented in publicly available literature, we can infer an approximate range by examining related compounds. The parent compound, resorcinol, has a melting point of 110°C.[5][6] A closely related compound, 4-Nitrosoresorcinol, has a reported melting point of 122°C.[7][8] The introduction of a chlorine atom can influence the melting point based on changes in molecular symmetry and intermolecular forces. Therefore, it is reasonable to hypothesize that the melting point of this compound would be in a similar range, though experimental verification is necessary for an accurate determination.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[10] The following protocol outlines the capillary method for determining the melting point, a standard technique in organic chemistry.

  • Sample Preparation:

    • Place a small amount of the dry, powdered this compound onto a clean, dry surface.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[11]

  • Apparatus Setup (Meltemp or similar):

    • Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point range is reported as T1-T2.

  • Validation:

    • To ensure accuracy, the thermometer of the apparatus should be calibrated using standards with known melting points.

  • Dry Sample: Any solvent present will act as an impurity, depressing and broadening the melting point range.

  • Small Sample Size: A small, well-packed sample ensures uniform heat transfer.

  • Slow Heating Rate: A slow rate of heating is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the melting range.[12]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample Prep2 Load capillary tube Prep1->Prep2 Prep3 Pack sample (2-3 mm) Prep2->Prep3 Measure1 Place in apparatus Prep3->Measure1 Insert Sample Measure2 Rapid heating for approx. MP Measure1->Measure2 Measure3 Cool down Measure2->Measure3 Measure4 Slow heating (1-2°C/min) Measure3->Measure4 Measure5 Record T1 (first liquid) Measure4->Measure5 Measure6 Record T2 (all liquid) Measure5->Measure6 Report Report Measure6->Report Report Range (T1-T2)

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 354.5°C for this compound is quite high, suggesting strong intermolecular forces.[1] Due to this high temperature, care must be taken to avoid decomposition of the compound during measurement.

  • Sample Preparation:

    • Add a small amount (0.5-1 mL) of the liquid sample into a small test tube.

    • Place a small, inverted capillary tube (sealed at the top) into the test tube with the sample. This will serve as an indicator for boiling.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle. The design of the tube facilitates uniform heating of the liquid via convection.

    • As the temperature rises, air trapped in the inverted capillary will bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles slows down, and the liquid just begins to be drawn back into the capillary tube.

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles.

    • Perform the experiment in a well-ventilated fume hood, especially when working with high temperatures and organic compounds.

    • Be cautious of the hot oil and apparatus.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Setup1 Add sample to test tube Setup2 Insert inverted capillary Setup1->Setup2 Setup3 Attach to thermometer Setup2->Setup3 Setup4 Place in Thiele tube Setup3->Setup4 Heat1 Heat Thiele tube gently Setup4->Heat1 Start Heating Heat2 Observe rapid bubble stream Heat1->Heat2 Heat3 Remove heat Heat2->Heat3 Cool1 Allow to cool slowly Heat3->Cool1 Begin Cooling Cool2 Record T when liquid enters capillary Cool1->Cool2 Report Report Cool2->Report Report Boiling Point

Caption: Workflow for Boiling Point Determination.

References

  • 4-Nitrosoresorcinol | C6H5NO3 | CID 120338 - PubChem. Available at: [Link]

  • Melting point determination - University of Calgary. Available at: [Link]

  • Experiment 1: Melting-point Determinations - Athabasca University. Available at: [Link]

  • 4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem. Available at: [Link]

  • 953390-33-5 | Chemical Name : this compound-13C6 | Pharmaffiliates. Available at: [Link]

  • Resorcinol - Wikipedia. Available at: [Link]

  • experiment (1) determination of melting points - University of Technology. Available at: [Link]

  • Experiment 1 - Melting Points - University of Missouri–St. Louis. Available at: [Link]

  • Resorcinol - NIST WebBook. Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. - S.S. Jain Subodh P.G. College. Available at: [Link]

  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities - Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Education and Scientific Studies. Available at: [Link]

  • Resorcinol | C6H6O2 | CID 5054 - PubChem. Available at: [Link]

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. Available at: [Link]

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A Whitepaper on the Theoretical and Computational Modeling of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Chloro-6-nitrosoresorcinol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines a systematic approach to elucidating the structural, spectroscopic, and reactive properties of this molecule through advanced computational modeling. The protocols and theoretical frameworks presented herein are designed to offer a predictive understanding of the molecule's behavior, thereby guiding experimental design and accelerating research initiatives.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃.[1][2][3] Its structure, featuring a resorcinol core functionalized with both a chloro and a nitroso group, renders it a molecule of significant interest in synthetic chemistry.[1] It serves as a versatile precursor for the synthesis of more complex chemical entities.[1] The presence of the nitroso and hydroxyl groups introduces the possibility of tautomerism, a phenomenon that profoundly influences the molecule's electronic structure, stability, and reactivity.[4] A thorough understanding of these properties is paramount for its effective utilization in various applications, including as a building block in the development of novel therapeutic agents.

Computational chemistry offers a powerful and cost-effective avenue for in-depth investigation of molecular systems.[5] By employing quantum mechanical calculations, we can predict a wide array of molecular properties with a high degree of accuracy, often rivaling experimental measurements. This guide will detail a robust computational workflow for the comprehensive characterization of this compound, from fundamental structural analysis to the prediction of its spectroscopic signatures and reactivity.

Part 1: Structural and Tautomeric Analysis

A pivotal aspect of understanding this compound is the characterization of its potential tautomeric forms. Aromatic nitroso compounds bearing a hydroxyl group in the ortho or para position can exist in equilibrium between the nitroso-phenol form and the quinone-oxime form.[6] This equilibrium is often sensitive to environmental factors such as pH and solvent polarity.[4]

Tautomeric Forms of this compound

The two primary tautomers of this compound are:

  • Nitroso-phenol tautomer: The aromatic ring retains its benzenoid character, with a nitroso (-N=O) group and two hydroxyl (-OH) groups.

  • Quinone-oxime tautomer: The aromatic ring adopts a quinoidal structure with a ketone (=O) and an oxime (=N-OH) group.

The relative stability of these tautomers can be reliably predicted using computational methods.

Computational Workflow for Tautomer Analysis

The following workflow, illustrated in the diagram below, outlines the steps for determining the most stable tautomer and predicting the equilibrium constant.

Tautomer_Analysis_Workflow cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Vibrational Frequency Analysis cluster_3 Step 4: Single-Point Energy Calculation cluster_4 Step 5: Thermodynamic Analysis A Draw Tautomer 1 (Nitroso-phenol) C DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->C B Draw Tautomer 2 (Quinone-oxime) D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->D E Frequency Calculation (Confirm Minimum Energy Structure) C->E F Frequency Calculation (Confirm Minimum Energy Structure) D->F G High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) E->G H High-Level Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) F->H I Calculate Relative Free Energies (ΔG) G->I H->I J Predict Tautomeric Equilibrium Constant (K_eq) I->J

Caption: Workflow for the computational analysis of tautomerism.

Detailed Protocol for Tautomer Analysis

Step 1: Initial Structure Generation

  • Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structures of both the nitroso-phenol and quinone-oxime tautomers of this compound.

  • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94).

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each tautomer using Density Functional Theory (DFT). A common and reliable choice of method is the B3LYP functional with the 6-311++G(d,p) basis set.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • The optimization should be performed in the gas phase or with a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the influence of the solvent environment.

Step 3: Vibrational Frequency Analysis

  • At the same level of theory used for geometry optimization, perform a vibrational frequency calculation for each optimized structure.

  • Confirm that each structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum.

Step 4: Single-Point Energy Calculation

  • To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory. A recommended approach is to use a coupled-cluster method such as CCSD(T) with a larger basis set like aug-cc-pVTZ.

Step 5: Thermodynamic Analysis

  • From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculate the relative Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower free energy is the more stable form.

  • The equilibrium constant (K_eq) can be calculated using the following equation: K_eq = exp(-ΔG / RT), where R is the gas constant and T is the temperature.

Part 2: Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for the interpretation of experimental data and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.[3]

Protocol for NMR Chemical Shift Prediction:

  • Use the optimized geometries of the most stable tautomer(s) obtained from the previous analysis.

  • Perform a GIAO NMR calculation using a functional such as B3LYP and a basis set like 6-311++G(d,p).[2]

  • The calculations will yield the absolute shielding tensors for each nucleus. To convert these to chemical shifts, a reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.

  • The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample, where σ_ref is the isotropic shielding value of the reference and σ_sample is the isotropic shielding value of the nucleus of interest.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT).[9][10]

Protocol for UV-Vis Spectrum Prediction:

  • Using the optimized ground-state geometry of the most stable tautomer(s), perform a TD-DFT calculation.

  • A long-range corrected functional, such as ωB97XD, is often recommended for predicting electronic excitation energies.[9] The choice of basis set should be similar to that used in the ground-state calculations (e.g., 6-311++G(d,p)).

  • The calculation will provide the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which are related to the intensity of the absorption).

  • It is crucial to include a solvent model (e.g., PCM) in TD-DFT calculations, as solvent effects can significantly shift the absorption maxima.[9]

The predicted spectroscopic data for the most stable tautomer can be summarized in tables for easy comparison with experimental results.

PropertyPredicted Value (Nitroso-phenol)Predicted Value (Quinone-oxime)
Relative Free Energy (kcal/mol) 0.00 (Reference)Calculated Value
¹H NMR Chemical Shifts (ppm) List of predicted shiftsList of predicted shifts
¹³C NMR Chemical Shifts (ppm) List of predicted shiftsList of predicted shifts
UV-Vis λ_max (nm) Calculated WavelengthCalculated Wavelength
Oscillator Strength Calculated ValueCalculated Value

Part 3: Reactivity and Mechanistic Insights

Computational modeling can provide valuable insights into the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, can be readily calculated from the DFT output. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting the sites of electrophilic and nucleophilic attack.

Reaction Mechanism Studies

The search results indicate that the nitroso group can be reduced to an amino group.[1] Computational methods can be employed to study the mechanism of such reactions, for example, the reduction of the nitroso group. This involves identifying the transition state(s) and calculating the activation energy barrier for the reaction.

Reaction_Mechanism_Workflow cluster_0 Step 1: Identify Reactants and Products cluster_1 Step 2: Locate Transition State (TS) cluster_2 Step 3: Verify Transition State cluster_3 Step 4: Intrinsic Reaction Coordinate (IRC) cluster_4 Step 5: Determine Activation Energy A Optimized Reactant Structure (this compound) C TS Search Algorithm (e.g., QST2, QST3, or Berny optimization) A->C B Optimized Product Structure (4-Chloro-6-aminoresorcinol) B->C D Frequency Calculation (Confirm one imaginary frequency) C->D E IRC Calculation (Connect TS to reactants and products) D->E F Calculate Energy Barrier (ΔE‡ = E_TS - E_Reactants) E->F

Caption: Workflow for studying a chemical reaction mechanism.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this compound. By systematically exploring its tautomeric landscape, predicting its spectroscopic signatures, and analyzing its reactivity, researchers can gain a deep, predictive understanding of this molecule's properties. This knowledge is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the application of this compound in various fields, including drug discovery and materials science. The synergy between computational modeling and experimental work will undoubtedly pave the way for new discoveries and innovations.

References

  • Predicting 13C NMR Spectra by DFT Calculations. (2002). The Journal of Physical Chemistry A, 106(25), 6233–6241. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). Journal of Chemical Information and Modeling, 63(15), 4789–4798. [Link]

  • Ab initio study of the formation and degradation reactions of chlorinated phenols. (2007). Journal of Physical Chemistry A, 111(28), 6445–6453. [Link]

  • CHNO isomers and derivatives – a computational overview. (2021). New Journal of Chemistry, 45(3), 1266-1279. [Link]

  • Three decades of unveiling the complex chemistry of C-nitroso species with computational... (2022). Chemical Society Reviews, 51(13), 5483-5507. [Link]

  • Acidity of the chlorinated phenols: DFT study and experiential affirmation. (2014). Journal of the Brazilian Chemical Society, 25(1), 138-145. [Link]

  • Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. (2023). Chemistry – A European Journal, 29(30), e202300199. [Link]

  • Adsorption and Dissociation of 2-Chlorophenols on the 2D ZnO Monolayer Decorated with Al Atoms: A DFT Study. (2023). Molecules, 28(14), 5418. [Link]

  • Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. (1995). The Journal of Organic Chemistry, 60(25), 8177–8186. [Link]

  • Computational protocol used to calculate the UV-vis spectra and... (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • An Experimental and Computational Approach to Understanding the Reactions of Acyl Nitroso Compounds in [4 + 2] Cycloadditions. (2015). The Journal of Organic Chemistry, 80(21), 10855–10865. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-6-nitrosoresorcinol as a Chromogenic Reagent in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4-Chloro-6-nitrosoresorcinol in Colorimetric Analysis

In the realm of analytical chemistry, the precise quantification of metal ions is a cornerstone of research and development, with profound implications for environmental monitoring, pharmaceutical quality control, and clinical diagnostics. Chromogenic reagents, which form distinctly colored complexes with specific metal ions, are invaluable tools for spectrophotometric analysis due to their simplicity, sensitivity, and cost-effectiveness. This compound, a derivative of resorcinol, emerges as a promising candidate in this class of reagents. Its molecular architecture, featuring a nitroso group (-NO) and hydroxyl groups (-OH) ortho to each other on a benzene ring, provides an ideal scaffold for the chelation of transition metal ions. The presence of a chloro group is anticipated to modulate the electronic properties of the molecule, potentially enhancing the stability and molar absorptivity of the resulting metal complexes, thereby improving analytical sensitivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound for the detection of cobalt (Co²⁺), iron (Fe²⁺), and nickel (Ni²⁺) ions. The protocols detailed herein are founded on the well-established reactivity of analogous nitroso compounds, such as Nitroso-R-salt and 1-nitroso-2-naphthol, and provide a robust framework for the development of sensitive and selective colorimetric assays.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through the nitrosation of its precursor, 4-chlororesorcinol. This electrophilic aromatic substitution reaction introduces a nitroso group at the 6-position, which is activated by the hydroxyl groups.

Synthesis Protocol: A Two-Step Approach

Step 1: Synthesis of 4-Chlororesorcinol

The synthesis of the precursor, 4-chlororesorcinol, can be accomplished by the direct chlorination of resorcinol. A common laboratory method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1]

  • Procedure: In a well-ventilated fume hood, dissolve resorcinol in a suitable solvent such as diethyl ether. While stirring and maintaining the temperature at reflux, slowly add sulfuryl chloride dropwise. After the addition is complete, continue heating at a slightly elevated temperature (e.g., 60°C) for approximately one hour to ensure the reaction goes to completion.[1] The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

Step 2: Nitrosation of 4-Chlororesorcinol

The introduction of the nitroso group is achieved by reacting 4-chlororesorcinol with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid.

  • Procedure: Dissolve the purified 4-chlororesorcinol in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool the mixture in an ice bath to maintain a temperature of 0-5°C. A pre-chilled aqueous solution of sodium nitrite is then added dropwise with vigorous stirring. The low temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic reaction. The reaction progress can be monitored by the formation of a colored precipitate. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The solid product, this compound, is then collected by filtration, washed with cold water to remove any unreacted starting materials and inorganic salts, and dried under vacuum.

Figure 1: Synthetic pathway for this compound.

Application in Metal Ion Detection: Principles and Protocols

The analytical utility of this compound lies in its ability to form stable, colored complexes with transition metal ions. The reaction mechanism involves the deprotonation of the hydroxyl groups and the coordination of the metal ion to the oxygen atoms and the nitrogen atom of the nitroso group, forming a chelate ring.

Figure 2: General complexation reaction with a metal ion (M²⁺).

Protocol for the Spectrophotometric Determination of Cobalt(II)

Principle: Cobalt(II) ions react with this compound in a slightly acidic to neutral medium to form a stable, colored complex. This method is analogous to the well-established use of Nitroso-R-salt for cobalt determination.[2]

Reagents and Solutions:

  • Standard Cobalt(II) Solution (1000 ppm): Dissolve a precisely weighed amount of cobalt(II) chloride hexahydrate in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis. Dilute to a known volume.

  • This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of synthesized this compound in 100 mL of deionized water.

  • Buffer Solution (pH 6.5-7.5): Prepare a phosphate or acetate buffer solution to maintain the optimal pH for complex formation.[2]

Procedure:

  • Calibration Curve:

    • Pipette aliquots of the standard cobalt(II) solution into a series of 10 mL volumetric flasks to prepare standards in the desired concentration range.

    • To each flask, add 1 mL of the buffer solution and 1 mL of the this compound reagent solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for at least 15 minutes.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is expected to be around 500 nm, against a reagent blank.[2]

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution and adjust its pH to be within the optimal range.

    • Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.

    • Follow the same procedure as for the calibration curve (steps 1b-1e).

    • Determine the concentration of cobalt in the sample from the calibration curve.

Protocol for the Spectrophotometric Determination of Iron(II)

Principle: Iron(II) forms a colored complex with this compound. To ensure all iron is in the ferrous state, a reducing agent is typically added. This method is based on the reaction of iron with nitroso compounds like Nitroso-R-salt.[3]

Reagents and Solutions:

  • Standard Iron(II) Solution (1000 ppm): Prepare from ferrous ammonium sulfate hexahydrate in acidified deionized water.

  • This compound Reagent Solution (0.1% w/v): As prepared for the cobalt assay.

  • Hydroxylamine Hydrochloride Solution (10% w/v): To reduce any Fe(III) to Fe(II).

  • Buffer Solution (pH ~5.5): An acetate buffer is suitable.

Procedure:

  • Calibration Curve:

    • Prepare a series of iron(II) standards in 10 mL volumetric flasks.

    • To each flask, add 1 mL of hydroxylamine hydrochloride solution and 1 mL of the buffer solution.

    • Add 1 mL of the this compound reagent solution.

    • Dilute to volume with deionized water and mix.

    • Allow for color development (approximately 10-15 minutes).

    • Measure the absorbance at the λmax (expected to be in the range of 700-720 nm) against a reagent blank.[3]

    • Construct the calibration curve.

  • Sample Analysis:

    • Treat the sample solution with hydroxylamine hydrochloride and buffer as described for the standards.

    • Proceed with the addition of the chromogenic reagent and measure the absorbance.

    • Calculate the iron concentration from the calibration curve.

Protocol for the Spectrophotometric Determination of Nickel(II)

Principle: Nickel(II) reacts with this compound to form a stable, colored chelate, similar to its reaction with 1-nitroso-2-naphthol.[4]

Reagents and Solutions:

  • Standard Nickel(II) Solution (1000 ppm): Prepare from nickel(II) sulfate hexahydrate in deionized water.

  • This compound Reagent Solution (0.1% w/v): As previously described.

  • Buffer Solution (pH ~8): A borate or phosphate buffer is recommended.[5]

Procedure:

  • Calibration Curve:

    • Prepare nickel(II) standards in 10 mL volumetric flasks.

    • Add 1 mL of the buffer solution to each flask.

    • Add 1 mL of the this compound reagent solution.

    • Dilute to the mark and mix well.

    • After a color development period of about 15 minutes, measure the absorbance at the λmax (anticipated to be around 450-470 nm) against a reagent blank.[4][5]

    • Plot the calibration curve.

  • Sample Analysis:

    • Adjust the pH of the sample solution to the optimal range.

    • Follow the same procedure as for the standards to develop and measure the color.

    • Determine the nickel concentration using the calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Standards Prepare Standard Solutions (Co²⁺, Fe²⁺, Ni²⁺) Mix Mix Sample/Standard with Buffer and Reagent Prep_Standards->Mix Prep_Sample Prepare Sample Solution Prep_Sample->Mix Prep_Reagent Prepare this compound Reagent Solution Prep_Reagent->Mix Color_Dev Allow for Color Development Mix->Color_Dev Measure_Abs Measure Absorbance at λmax using Spectrophotometer Color_Dev->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Calc_Conc Calculate Sample Concentration Cal_Curve->Calc_Conc

Figure 3: General experimental workflow for spectrophotometric analysis.

Quantitative Data Summary

The following table summarizes the anticipated analytical parameters for the determination of Co(II), Fe(II), and Ni(II) using this compound, based on data from analogous reagents. Note: These values are estimates and should be experimentally verified for this compound.

Metal IonOptimal pHEstimated λmax (nm)Estimated Molar Absorptivity (L·mol⁻¹·cm⁻¹)Potential Interferences
Cobalt(II) 6.5 - 7.5[2]~500[2]~1.6 x 10⁴[2]Fe(II/III), Cu(II), Ni(II)[6]
Iron(II) ~5.5~720[3]~0.7 x 10⁴[3]Co(II), Cu(II), Ni(II)
Nickel(II) ~8.0[5]~470[4]~1.0 x 10⁴[4]Co(II), Cu(II), Fe(II)

Trustworthiness and Method Validation

The protocols described are designed to be self-validating systems. The linearity of the calibration curve, adherence to Beer's Law, and the reproducibility of measurements will serve as internal validation checks. For rigorous applications, it is recommended to perform a full method validation, including the determination of the limit of detection (LOD), limit of quantification (LOQ), accuracy (through recovery studies with spiked samples), and precision (repeatability and intermediate precision). The selectivity of the method should also be assessed by evaluating the interference from other metal ions commonly found in the sample matrix. Masking agents may be employed to mitigate interferences where necessary.[6]

Conclusion

This compound presents itself as a valuable chromogenic reagent for the spectrophotometric determination of cobalt, iron, and nickel. The protocols outlined in this guide, though based on the established performance of similar compounds, provide a solid foundation for the development of specific and sensitive analytical methods. The key to successful implementation lies in the careful optimization of reaction conditions and thorough method validation for the specific sample matrices encountered in your research or development activities.

References

  • Koch, K. H., Ohls, K., Sebastiani, E., & Riemer, G. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177-179. [Link]

  • Maleski, R. J., Kluge, M., & Sicker, D. (1995). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers. Synthetic Communications, 25(15), 2327-2335. [Link]

  • Li, Q., & Li, Y. (2009). Spectrophotometric determination of copper and iron in magnesium alloy with nitroso-R-salt. Wei Liang Yuan Su Yu Jian Kang Yan Jiu, 26(4), 60-61. [Link]

  • van den Berg, C. M. G., & Nimmo, M. (1987). The photometric determination of cobalt with nitroso-R-salt. Analytica Chimica Acta, 193, 27-36. [Link]

  • Abbas Shar, G., & Soomro, G. (2015). A Simple Spectrophotometric Determination of Nickel(II) Using 1-Nitroso-2-naphthol in Anionic Micellar Solution. Asian Journal of Chemistry, 27(7), 2307-2310. [Link]

  • Willard, H. H., & Kaufman, S. (1947). Colorimetric determination of cobalt using nitroso-R salt. Industrial & Engineering Chemistry Analytical Edition, 19(7), 505-505. [Link]

  • Shar, G. A., Soomro, G. A., & Khuhawar, M. Y. (2014). A Simple Spectrophotometric Determination of Nickel(II) Using 1-Nitroso-2-naphthol in Anionic Micellar Solution. ResearchGate. [Link]

  • Soomro, G. A., et al. (2012). Derivative spectrophotometric determination of nickel (II) with 1-nitroso-2-naphthol in aqueous phase. Journal of the Chemical Society of Pakistan, 34(6), 1493-1498. [Link]

  • Pérez-Bendito, D., & Silva, M. (2022). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Nanomaterials, 12(16), 2825. [Link]

  • Oka, Y., & Miyamoto, M. (1953). On the Colorimetric Determination of Iron with Nitroso R Salt. II. The Science Reports of the Research Institutes, Tohoku University, Series A: Physics, Chemistry and Metallurgy, 5, 333-339. [Link]

Sources

Spectrophotometric Determination of Pharmaceuticals Using 4-Chloro-6-nitrosoresorcinol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Novel Chromogenic Reagent for Phenolic Drug Analysis

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, remains a widely adopted analytical technique in pharmaceutical analysis.[1][2] The selectivity and sensitivity of spectrophotometric methods are often enhanced through the use of chromogenic reagents that react with the analyte to form a colored product, which can be quantified by measuring its absorbance.

This application note details a robust and sensitive method for the spectrophotometric determination of phenolic pharmaceuticals, using the novel chromogenic reagent, 4-Chloro-6-nitrosoresorcinol. This method is predicated on the nitrosation of a phenolic drug in the presence of this compound, leading to the formation of a distinctly colored and stable chromogen. The intensity of the color produced is directly proportional to the concentration of the pharmaceutical, allowing for its precise quantification.

The synthesis of this compound is achieved through the nitrosation of 4-chlororesorcinol, a readily available precursor.[3] This in-situ or pre-synthesized reagent offers a promising avenue for the analysis of a variety of phenolic drugs, such as paracetamol, salicylic acid, and other derivatives containing a phenolic moiety.

Principle of the Method

The analytical method is based on the chemical reaction between the phenolic pharmaceutical and this compound in an acidic medium. The nitroso group of the reagent electrophilically attacks the activated aromatic ring of the phenolic drug, typically at the position para to the hydroxyl group, resulting in the formation of a colored nitroso-derivative. The absorbance of this resulting solution is then measured at its wavelength of maximum absorbance (λmax), and the concentration of the drug is determined from a calibration curve.

Featured Application: Determination of Paracetamol in Pharmaceutical Formulations

To illustrate the utility of this method, a detailed protocol for the determination of Paracetamol (Acetaminophen) is presented. Paracetamol, a widely used analgesic and antipyretic, possesses a phenolic hydroxyl group, making it an ideal candidate for this analytical approach.

Chemical Reaction Pathway

The proposed reaction between Paracetamol and this compound is depicted below. The electrophilic substitution of the nitroso group onto the paracetamol ring results in a conjugated system that absorbs light in the visible region.

Paracetamol Paracetamol (Phenolic Drug) Product Colored Chromogen (Nitroso-derivative) Paracetamol->Product Reagent This compound (Chromogenic Reagent) Reagent->Product Acid Acidic Medium (H+) Spectro Spectrophotometric Measurement (at λmax) Product->Spectro cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation Mixing Mixing of Reactants Reagent_Prep->Mixing Standard_Prep Standard Preparation Standard_Prep->Mixing Sample_Prep Sample Preparation Sample_Prep->Mixing Incubation Incubation Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Quantification of Paracetamol Calibration->Quantification

Caption: Experimental workflow for paracetamol determination.

Construction of the Calibration Curve
  • Into a series of 10 mL volumetric flasks, pipette aliquots (0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL) of the paracetamol standard stock solution (100 µg/mL).

  • To each flask, add 1.0 mL of 1 M HCl followed by 1.5 mL of the 0.1% this compound reagent.

  • Shake the flasks well and allow them to stand at room temperature (25 ± 2 °C) for 15 minutes to ensure complete color development.

  • Dilute the solutions to the mark with distilled water.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank. The reagent blank is prepared in the same manner but without the paracetamol standard.

  • Plot a graph of absorbance versus concentration (µg/mL).

Analysis of Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 paracetamol tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of paracetamol and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the paracetamol.

  • Dilute to the mark with methanol and filter the solution through a Whatman No. 41 filter paper.

  • From the filtrate, take an appropriate aliquot and dilute it with distilled water to obtain a final concentration within the calibration range.

  • Proceed as described in step 2 of the "Construction of the Calibration Curve" section.

  • Determine the concentration of paracetamol in the sample solution from the calibration curve.

Method Validation and Performance Characteristics

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The expected performance characteristics are summarized in the table below.

ParameterExpected Value
Linearity Range 2 - 12 µg/mL
Wavelength of Max. Absorbance (λmax) To be determined experimentally (typically in the visible region)
Molar Absorptivity (L mol⁻¹ cm⁻¹) > 1 x 10⁴
Sandell's Sensitivity (µg cm⁻²) < 0.02
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (RSD %) < 2%
Accuracy (Recovery %) 98 - 102%

Conclusion

The use of this compound as a chromogenic reagent offers a simple, sensitive, and cost-effective method for the spectrophotometric determination of phenolic pharmaceuticals. The detailed protocol for paracetamol analysis demonstrates the practical application of this method. With proper validation, this approach can be a valuable tool in routine quality control laboratories for the analysis of various phenolic drugs in their bulk and pharmaceutical dosage forms.

References

  • Hossain, A., et al. (2012). Spectrophotometric Method for the Determination of Paracetamol. Journal of Scientific Research, 4(1), 195-202. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

Sources

Application Notes and Protocols: 4-Chloro-6-nitrosoresorcinol as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-Chloro-6-nitrosoresorcinol as a reactive intermediate for the construction of novel heterocyclic scaffolds. With a unique substitution pattern, this compound offers multiple reaction sites for cyclization, making it a promising starting material for the synthesis of phenoxazine derivatives and other related heterocyles of interest in medicinal chemistry and materials science. This document outlines the mechanistic principles, detailed experimental protocols, safety considerations, and potential applications of the resulting heterocyclic compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, phenoxazines are a class of tricyclic heterocyles that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The synthesis of novel phenoxazine derivatives is therefore a key area of research in drug discovery.

This compound is a substituted resorcinol derivative that presents a unique combination of reactive functional groups: a nitroso group, a chloro substituent, and two hydroxyl groups on an aromatic ring. The electron-withdrawing nature of the chloro and nitroso groups, combined with the electron-donating hydroxyl groups, activates the aromatic ring for various chemical transformations. This application note will focus on the utility of this compound as a precursor for the synthesis of phenoxazine-based heterocyclic systems.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and hazards associated with this compound is paramount for its safe handling and use in synthesis.

PropertyValueReference
CAS Number 109755-36-4[2]
Molecular Formula C₆H₄ClNO₃[2]
Alternate Name 4-Chloro-6-nitroso-1,3-benzenediol[2]

Safety Precautions:

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]

  • Fire and Explosion Hazards: Aromatic nitro and nitroso compounds can be flammable and may have explosive properties under certain conditions, especially when dry or exposed to heat or shock.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Always consult the most up-to-date safety data sheet for any chemical before use and perform a thorough risk assessment for all experimental procedures.

Synthetic Applications: Synthesis of Phenoxazine Derivatives

The presence of the nitroso group ortho to a hydroxyl group in this compound makes it an ideal candidate for condensation reactions with other activated aromatic compounds, such as phenols and naphthols, to form phenoxazine rings. This type of reaction, often referred to as the Kehrmann synthesis, provides a direct route to these valuable heterocyclic systems.

Proposed Reaction Scheme: Synthesis of a Substituted Benzophenoxazinone

This section outlines a proposed synthetic protocol for the reaction of this compound with a suitable coupling partner, such as resorcinol, to yield a substituted benzophenoxazinone derivative. This protocol is based on established principles of phenoxazine synthesis from nitroso-phenols.

G start This compound + Resorcinol step1 Dissolve in Glacial Acetic Acid start->step1 step2 Heat to Reflux (e.g., 120-140 °C) step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Precipitate Product in Water step4->step5 step6 Filter and Wash Solid step5->step6 step7 Purify by Recrystallization (e.g., from Ethanol/Water) step6->step7 end Substituted Benzophenoxazinone Product step7->end

Figure 1: Proposed workflow for the synthesis of a substituted benzophenoxazinone.

Detailed Experimental Protocol (Proposed)

Materials:

  • This compound

  • Resorcinol (or other suitable phenol/naphthol)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.1 equivalents of resorcinol in a minimal amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring. The color of the solution is expected to change as the reaction progresses.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the starting materials are consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a large volume of cold deionized water with stirring. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure substituted benzophenoxazinone.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

Mechanistic Insights

The formation of the phenoxazine ring from a p-nitrosophenol derivative and another phenol is believed to proceed through an electrophilic aromatic substitution followed by a cyclization and dehydration sequence.

G cluster_0 Reaction Mechanism A Protonation of Nitroso Group B Electrophilic Aromatic Substitution A->B Generates electrophile C Intermediate Adduct B->C Forms C-N bond D Intramolecular Nucleophilic Attack C->D Rearrangement E Cyclized Intermediate D->E Forms oxazine ring F Dehydration E->F Loss of water G Aromatization F->G Rearomatization H Phenoxazine Product G->H

Figure 2: Simplified mechanistic pathway for phenoxazine formation.

The reaction is initiated by the protonation of the nitroso group in the acidic medium, which enhances its electrophilicity. The activated nitroso compound then undergoes an electrophilic aromatic substitution reaction with the electron-rich resorcinol ring. The resulting intermediate then undergoes an intramolecular nucleophilic attack of a hydroxyl group onto the aromatic ring, leading to the formation of the central oxazine ring. Subsequent dehydration and aromatization yield the final phenoxazine product.

Potential Applications in Drug Discovery

The synthesized phenoxazine derivatives from this compound can be further functionalized to create a library of novel compounds for biological screening. The presence of the chloro substituent provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity. These compounds can be evaluated for a range of pharmacological activities, including but not limited to:

  • Anticancer agents

  • Antiviral agents

  • Fluorescent probes for bioimaging

  • Inhibitors of specific enzymes

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel heterocyclic compounds, particularly phenoxazine derivatives. The reactivity of its nitroso group allows for straightforward cyclization reactions under acidic conditions. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of potentially bioactive molecules.

References

  • Oxazines have brought much synthetic interest due to their extensive biological activities. These are the important category of heterocycles, which may be formally derived from benzene and its reduction products by convenient substitution of carbon (and hydrogen) atoms by nitrogen and oxygen. In the last few decades, oxazine derivatives have documented as worthy synthetic intermediates and also blessed with notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities. (Source: Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed, [Link])

  • Safety Data Sheet: 4-Nitrosoresorcinol. (Source: Chemos GmbH&Co.KG, [Link])

  • Material Safety Data Sheet - 4,6-Dinitroresorcinol. (Source: Cole-Parmer, [Link])

Sources

The Versatile Role of 4-Chloro-6-nitrosoresorcinol in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Chloro-6-nitrosoresorcinol is a highly functionalized aromatic compound that holds significant promise as a versatile precursor in the realm of materials science.[1] Its unique molecular architecture, featuring a resorcinol core substituted with a chloro group and a nitroso group, offers multiple reactive sites for a variety of chemical transformations. This allows for its integration into a diverse range of materials, including vibrant azo dyes, responsive metal-ion sensors, and high-performance polymers. The presence of the electron-withdrawing chloro and nitroso groups, in conjunction with the electron-donating hydroxyl groups of the resorcinol ring, creates a molecule with nuanced reactivity, ripe for exploration by materials scientists and chemists.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the utilization of this compound in the synthesis of advanced materials. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical applicability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 109755-36-4[1][2][3]
Molecular Formula C₆H₄ClNO₃[1][2][3]
Molecular Weight 173.55 g/mol [1][2]
Appearance Yellow solid[1]
Boiling Point 354.5°C at 760 mmHg[2]
Flash Point 168.2°C[2]
Density 1.63 g/cm³[2]

Application I: Synthesis of Novel Azo Dyes

Azo dyes represent the largest class of synthetic colorants, with wide-ranging applications in textiles, printing, and imaging. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. While this compound itself is not a primary amine, its nitroso group can be readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol. This derivative can then be diazotized and coupled with various aromatic compounds to produce a library of novel azo dyes with unique spectral properties.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B Reduction (e.g., SnCl2/HCl) A->B Reactant C 4-Amino-6-chlororesorcinol B->C Product D 4-Amino-6-chlororesorcinol E Diazotization (NaNO2/HCl, 0-5°C) D->E Reactant F Diazonium Salt Intermediate E->F Product G Diazonium Salt Intermediate H Coupling Agent (e.g., N,N-dimethylaniline) G->H Reactant I Azo Dye H->I Product

Caption: Workflow for the synthesis of azo dyes from this compound.

Protocol: Synthesis of a Novel Azo Dye

Part A: Reduction of this compound

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.74 g (10 mmol) of this compound and 50 mL of ethanol.

  • Reaction: To this suspension, add a solution of 5.67 g (30 mmol) of stannous chloride (SnCl₂) in 20 mL of concentrated hydrochloric acid (HCl) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for 2 hours. The color of the solution should change, indicating the reduction of the nitroso group.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure to obtain crude 4-amino-6-chlororesorcinol. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: Diazotization and Azo Coupling

  • Diazotization: Dissolve 1.59 g (10 mmol) of the synthesized 4-amino-6-chlororesorcinol in 20 mL of 2M HCl in a 100 mL beaker. Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite (NaNO₂) in 5 mL of water to the amine solution with constant stirring, maintaining the temperature below 5°C. Stir for an additional 15 minutes to ensure complete diazotization.

  • Coupling: In a separate 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 20 mL of 2M HCl and cool to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.

  • Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Isolation and Purification: Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Application II: Development of a Colorimetric Metal Ion Sensor

The resorcinol moiety, with its two adjacent hydroxyl groups, and the nitroso group in this compound provide an excellent scaffold for the chelation of metal ions. The binding of a metal ion to this ligand can induce a significant change in its electronic structure, leading to a visually detectable color change. This principle can be harnessed to develop a simple yet effective colorimetric sensor for the detection of specific metal ions in solution.

Workflow for Metal Ion Sensing

Metal_Ion_Sensing A This compound (Sensor Molecule) B Metal Ion (e.g., Fe³⁺) A->B + C Chelation Complex (Colored) B->C Binding D Colorimetric Detection (Visual or Spectrophotometric) C->D Results in

Caption: Principle of colorimetric metal ion detection using this compound.

Protocol: Colorimetric Detection of Ferric Ions (Fe³⁺)
  • Stock Solution Preparation:

    • Sensor Stock (1 mM): Dissolve 17.35 mg of this compound in 100 mL of a suitable solvent (e.g., ethanol or a buffered aqueous solution) to prepare a 1 mM stock solution.

    • Metal Ion Stock (10 mM): Prepare a 10 mM stock solution of various metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, ZnCl₂) in deionized water.

  • Sensor Characterization:

    • Record the UV-Vis absorption spectrum of the sensor stock solution to determine its maximum absorption wavelength (λmax).

  • Titration Experiment:

    • In a series of cuvettes, place 2 mL of the sensor stock solution.

    • Add increasing volumes of the 10 mM FeCl₃ stock solution to each cuvette to achieve a range of Fe³⁺ concentrations (e.g., 0 to 100 µM).

    • Bring the total volume in each cuvette to 3 mL with the solvent.

    • Allow the solutions to equilibrate for 5 minutes.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution.

    • Observe and record any visual color changes.

    • Plot the absorbance at the new λmax (of the complex) against the concentration of Fe³⁺ to generate a calibration curve.

  • Selectivity Study:

    • Repeat the titration experiment with other metal ion stock solutions to assess the selectivity of the sensor for Fe³⁺. Compare the colorimetric and spectral changes.

Hypothetical Data for Fe³⁺ Sensing
Fe³⁺ Concentration (µM)Absorbance at λmax (Complex)Visual Color
00.05Yellow
100.25Orange-Yellow
200.48Orange
400.95Red-Orange
601.38Red
801.75Deep Red
1002.10Deep Red

Application III: Precursor for High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyamides requires difunctional monomers, typically a diamine and a diacid chloride. This compound can be chemically modified to serve as a precursor for a novel diamine monomer. Following the reduction of the nitroso group to an amino group, the two hydroxyl groups of the resorcinol can be derivatized, for example, by etherification with a molecule containing a protected amine, which is subsequently deprotected to yield a diamine.

Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polycondensation A 4-Amino-6-chlororesorcinol B Derivatization A->B C Diamine Monomer B->C D Diamine Monomer E Diacid Chloride (e.g., Terephthaloyl chloride) D->E + F Polyamide E->F Polymerization

Caption: General workflow for the synthesis of polyamides from a this compound-derived monomer.

Protocol: Synthesis of a Novel Polyamide

Part A: Synthesis of a Diamine Monomer (Illustrative)

Note: This is a conceptual pathway. The specific reagents and conditions would require experimental optimization.

  • Protection: Protect the amino group of 4-amino-6-chlororesorcinol.

  • Etherification: React the protected intermediate with a suitable reagent, such as N-(4-bromobutyl)phthalimide, in the presence of a base (e.g., K₂CO₃) to introduce protected amine functionalities at the hydroxyl positions.

  • Deprotection: Remove the protecting groups (both from the original amine and the newly introduced amines) to yield the final diamine monomer.

Part B: Polycondensation

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 10 mmol of the synthesized diamine monomer in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Cool the solution to 0°C in an ice bath. To this solution, add 2.03 g (10 mmol) of terephthaloyl chloride in one portion with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution should increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for materials science research. Its multifunctional nature allows for its application in the synthesis of a wide array of materials with tailored properties. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in developing novel azo dyes, sensitive metal ion sensors, and high-performance polyamides. Further research and optimization of these methods are encouraged to unlock the full potential of this intriguing molecule.

References

  • This compound-13C6. [Link]

  • 4-Chlororesorcinol | C6H5ClO2 | CID 1731. [Link]

  • OPINION ON 4-Chlororesorcinol. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • The microscale synthesis of azo dyes | Class experiment. [Link]

  • Preparation of Azo Dyes. [Link]

  • Azo Dyes: Preparation Via Environmentally Benign Way. [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. [Link]

  • A Review on Metal Ion Sensors Derived from Chalcone Precursor. [Link]

  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]

Sources

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Chloro-6-nitrosoresorcinol as a Novel Coupling Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles and printing to cosmetics and pharmaceuticals.[1] Their defining feature is the azo chromophore (–N=N–), an extended conjugated system that connects two or more aromatic rings, which is responsible for their vibrant and varied colors.[1][2] The synthesis of these vital compounds is elegantly achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[1][3]

This document provides a detailed protocol and technical guide for the use of 4-Chloro-6-nitrosoresorcinol as a sophisticated coupling agent in azo dye synthesis. Resorcinol (1,3-dihydroxybenzene) and its derivatives are classical coupling components, highly activated towards electrophilic attack. The introduction of a chloro group at position 4 and a nitroso group at position 6 creates a unique electronic and steric environment. These substituents are expected to modulate the reactivity of the resorcinol core and impart specific properties to the resulting azo dye, such as altered shades, enhanced lightfastness, and potential for metal-complex formation, making this an area of interest for researchers developing novel colorants and functional materials.

Chemical Principles and Reaction Mechanism

The synthesis is a sequential electrophilic aromatic substitution reaction. The causality behind the two primary stages is critical for success.

Stage 1: Diazotization

A primary aromatic amine is converted into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The reaction is highly temperature-sensitive and must be conducted at 0–5 °C.

Causality: The aryldiazonium salt is inherently unstable. At temperatures above 5 °C, it readily decomposes, losing N₂ gas to form highly reactive aryl cations that can lead to undesired side products (e.g., phenols), drastically reducing the yield of the target azo dye.[1] The strong acid serves a dual purpose: it catalyzes the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid and prevents premature coupling of the diazonium salt with the unreacted parent amine.

Stage 2: Azo Coupling

The aryldiazonium salt, a weak electrophile, is then reacted with the coupling agent, this compound.[4] This is an electrophilic aromatic substitution reaction where the activated aromatic ring of the coupling agent acts as the nucleophile.

Causality: The resorcinol moiety is strongly activated by its two hydroxyl groups. The reaction is typically conducted in a mildly alkaline solution (pH 8-10). This is a critical control point: the alkaline conditions deprotonate the phenolic hydroxyls to form phenoxide ions, which are exceptionally powerful nucleophiles that readily attack the weakly electrophilic diazonium cation.[3] The coupling occurs at the position that is most sterically accessible and electronically activated by the directing groups. For this compound, the substitution is predicted to occur at the C5 position, which is para to one hydroxyl group and ortho to the other.

Azo_Dye_Synthesis_Mechanism Figure 1: General Reaction Mechanism cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A Aromatic Amine (e.g., Sulfanilic Acid) R1 NaNO₂ + 2 HCl (0-5 °C) B Aryldiazonium Salt (Ar-N₂⁺Cl⁻) C This compound (Coupling Agent) B->C + R2 Mildly Alkaline (pH 8-10) (0-5 °C) D Final Azo Dye (Ar-N=N-R')

Caption: Figure 1: General Reaction Mechanism

Safety and Handling Precautions

Working with diazonium salts and aromatic compounds requires strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Reagent Handling:

    • Aromatic Amines: Many are toxic and potential carcinogens. Avoid skin contact and inhalation.

    • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is toxic if swallowed.

    • Acids/Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care.

    • This compound: While specific data is limited, related nitroso and chloro-phenolic compounds can be irritants and harmful if swallowed or inhaled. Treat with caution as a hazardous substance.[7][9]

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive when dry. NEVER isolate the diazonium salt intermediate. It must be kept in a cold aqueous solution and used immediately after its preparation.[1]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[7]

Detailed Experimental Protocol

This protocol details the synthesis of an azo dye using sulfanilic acid as the amine component and this compound as the coupling agent. Molar quantities should be calculated precisely before starting.

Required Materials and Equipment
Chemicals & Reagents Equipment & Glassware
Sulfanilic acid250 mL Beakers (x3)
Sodium carbonate (Na₂CO₃)100 mL Erlenmeyer flask
Sodium nitrite (NaNO₂)50 mL Graduated cylinders
This compoundGlass stirring rods
Hydrochloric acid (HCl), concentratedMagnetic stirrer and stir bar
Sodium hydroxide (NaOH)Ice bath
Sodium chloride (NaCl)Thermometer (-10 to 110 °C)
Distilled or deionized waterpH paper or pH meter
Ethanol (for recrystallization)Büchner funnel and filter flask
Filter paper
Workflow Visualization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow prep_amine Prepare Amine Solution (Sulfanilic Acid + Na₂CO₃ in H₂O) diazotization Diazotization 1. Add nitrite to amine soln. 2. Add mixture to cold HCl. 3. Maintain 0-5 °C. prep_amine->diazotization prep_nitrite Prepare Nitrite Solution (NaNO₂ in H₂O) prep_nitrite->diazotization prep_coupling Prepare Coupling Solution (this compound in NaOH(aq)) coupling Azo Coupling 1. Cool coupling solution to 0-5 °C. 2. Slowly add diazonium salt soln. 3. Stir for 15-20 min. prep_coupling->coupling diazotization->coupling isolation Isolation 1. 'Salt out' with NaCl. 2. Cool to induce precipitation. 3. Vacuum filter to collect crude dye. coupling->isolation purification Purification Recrystallize crude product from ethanol/water mixture. isolation->purification characterization Characterization - Melting Point - TLC - UV-Vis & FT-IR Spectroscopy purification->characterization

Sources

Application Notes and Protocols for the Analytical Development of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and analytical applications of 4-Chloro-6-nitrosoresorcinol. This document outlines the synthesis of the reagent, followed by a detailed protocol for its use in the spectrophotometric determination of cobalt (II), a method developed based on the well-established reactivity of similar resorcinol derivatives.

Introduction: The Analytical Potential of this compound

This compound (C₆H₄ClNO₃, Molar Mass: 173.55 g/mol ) is a derivative of resorcinol, a class of compounds known for their chromogenic and chelating properties. The introduction of a chloro and a nitroso group into the resorcinol structure enhances its potential as a selective analytical reagent. The nitroso group, in particular, is instrumental in the formation of colored complexes with various metal ions, making it a promising candidate for spectrophotometric analysis.

The ortho-hydroxy-nitroso functionality creates a bidentate chelation site that can form stable, colored complexes with transition metals. This property is the foundation for the development of sensitive and selective colorimetric methods for metal ion determination in various matrices, including pharmaceutical formulations and environmental samples.

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the chlorination of resorcinol to produce the precursor, 4-chlororesorcinol, followed by a nitrosation reaction.

Synthesis of the Precursor: 4-Chlororesorcinol

The synthesis of 4-chlororesorcinol is achieved by the electrophilic substitution of resorcinol with sulfuryl chloride.

Protocol:

  • In a well-ventilated fume hood, dissolve resorcinol in a suitable solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride (SO₂Cl₂) dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water to remove any unreacted sulfuryl chloride and hydrochloric acid byproduct.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 4-chlororesorcinol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents) to obtain pure 4-chlororesorcinol[1].

Diagram: Synthesis of 4-Chlororesorcinol

Resorcinol Resorcinol Intermediate Reaction Mixture Resorcinol->Intermediate Diethyl Ether SO2Cl2 SO₂Cl₂ (Sulfuryl Chloride) SO2Cl2->Intermediate Chlororesorcinol 4-Chlororesorcinol Intermediate->Chlororesorcinol Work-up & Purification Byproduct HCl, SO₂ Intermediate->Byproduct

Caption: Synthesis pathway of 4-Chlororesorcinol.

Nitrosation of 4-Chlororesorcinol

The final step is the introduction of a nitroso group at the 6-position of 4-chlororesorcinol. This is achieved through a nitrosation reaction using nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.

Protocol:

  • Dissolve the purified 4-chlororesorcinol in a dilute acid solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-chlororesorcinol solution with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of nitrous acid and the formation of byproducts.

  • The reaction mixture will typically develop a characteristic color, indicating the formation of the nitroso compound.

  • After the addition is complete, continue stirring at a low temperature for about 30-60 minutes to ensure the reaction goes to completion.

  • The precipitated this compound is collected by filtration.

  • The product is washed with cold water to remove any inorganic salts and unreacted starting materials.

  • The final product can be dried in a desiccator over a suitable drying agent.

Diagram: Synthesis of this compound

Chlororesorcinol 4-Chlororesorcinol Reaction Nitrosation Reaction (0-5 °C) Chlororesorcinol->Reaction NaNO2_H NaNO₂ / H⁺ NaNO2_H->Reaction Product This compound Reaction->Product Filtration & Drying

Caption: Nitrosation of 4-Chlororesorcinol.

Application: Spectrophotometric Determination of Cobalt (II)

This protocol details a method for the determination of cobalt (II) ions in aqueous samples using this compound as a chromogenic reagent. The method is based on the formation of a stable, colored complex between Co(II) and the reagent, which can be quantified using UV-Visible spectrophotometry. This protocol is adapted from established methods for similar resorcinol-based reagents[2].

Principle

This compound reacts with cobalt (II) ions in a buffered solution to form a stable colored complex. The intensity of the color produced is directly proportional to the concentration of cobalt (II) in the sample, following the Beer-Lambert law.

Reagents and Materials
  • This compound solution (0.1% w/v): Dissolve 0.1 g of synthesized this compound in 100 mL of ethanol.

  • Cobalt (II) stock solution (1000 ppm): Dissolve a precisely weighed amount of cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water to prepare a 1000 ppm stock solution.

  • Buffer solution (pH 6.0): Prepare a suitable buffer solution (e.g., phosphate buffer) to maintain the pH of the reaction mixture at 6.0.

  • Deionized water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol

Step 1: Preparation of Standard Solutions

  • From the 1000 ppm cobalt (II) stock solution, prepare a series of standard solutions with concentrations ranging from 1 ppm to 10 ppm by appropriate dilution with deionized water.

Step 2: Complex Formation

  • Pipette 1.0 mL of each standard cobalt (II) solution into a series of 10 mL volumetric flasks.

  • To each flask, add 2.0 mL of the buffer solution (pH 6.0).

  • Add 1.0 mL of the 0.1% this compound solution to each flask.

  • Dilute the solutions to the mark with deionized water.

  • Mix the solutions thoroughly and allow them to stand for 15 minutes at room temperature for complete color development.

Step 3: Spectrophotometric Measurement

  • Set the wavelength of the UV-Visible spectrophotometer to the wavelength of maximum absorbance (λmax) of the Co(II)-reagent complex. This should be determined by scanning the spectrum of one of the standard complex solutions against a reagent blank. Based on analogous compounds, the λmax is expected to be in the visible region[2].

  • Use a reagent blank (containing all reagents except the cobalt (II) solution) to zero the spectrophotometer.

  • Measure the absorbance of each standard solution at the predetermined λmax.

Step 4: Calibration Curve

  • Plot a graph of absorbance versus the concentration of the cobalt (II) standard solutions.

  • The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law within the tested concentration range.

  • Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Step 5: Analysis of Unknown Sample

  • Prepare the unknown sample solution. If the sample is solid, an appropriate digestion or extraction procedure may be necessary to bring the cobalt into solution. The final solution should be adjusted to a pH of approximately 6.0.

  • Take a suitable aliquot of the sample solution and follow the same procedure as described in "Step 2: Complex Formation".

  • Measure the absorbance of the sample solution at the λmax.

  • Using the equation of the calibration curve, calculate the concentration of cobalt (II) in the unknown sample.

Diagram: Experimental Workflow for Cobalt (II) Determination

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Sol Prepare Co(II) Standard Solutions (1-10 ppm) Mix Mix: 1 mL Standard/Sample 2 mL Buffer (pH 6.0) 1 mL Reagent Solution Std_Sol->Mix Reagent_Sol Prepare 0.1% Reagent Solution Reagent_Sol->Mix Dilute Dilute to 10 mL with DI Water Mix->Dilute Incubate Incubate for 15 min Dilute->Incubate Spectro Measure Absorbance at λmax Cal_Curve Plot Calibration Curve (Absorbance vs. Concentration) Spectro->Cal_Curve Calc Calculate Unknown Concentration Cal_Curve->Calc

Caption: Workflow for spectrophotometric cobalt determination.

Data Presentation and Expected Results

The quantitative data for the calibration of the cobalt (II) determination method should be summarized in a table for easy comparison and analysis.

Cobalt (II) Concentration (ppm)Absorbance at λmax
1.0
2.0
4.0
6.0
8.0
10.0
Unknown Sample

Note: The absorbance values are to be filled in from experimental data.

The method is expected to have a linear response in the low ppm range, with a high correlation coefficient (R² > 0.99), indicating a good fit of the data to the linear model.

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, a thorough validation should be performed according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by spike and recovery studies on a sample matrix.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: Investigated by analyzing potential interfering ions that may be present in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This compound is a promising chromogenic reagent for the development of simple, rapid, and cost-effective spectrophotometric methods for the determination of metal ions. The provided protocols for its synthesis and application in cobalt (II) analysis serve as a foundational guide for researchers. It is imperative that any method developed based on these notes be fully validated for its intended purpose to ensure reliable and accurate results.

References

  • Veeprho. This compound | CAS 109755-36-4. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TRACE AMOUNTS OF COBALT USING 2,4-DINITROSORESORCINOL. Journal of the Korean Chemical Society. [Link]

  • Pharmaffiliates. 953390-33-5| Chemical Name : this compound-13C6. [Link]

  • Analytical and Bioanalytical Chemistry Research. A Novel Kinetic Spectrophotometric Method for Simultaneous Determination of Ag+, Cu2+ and Ni2+ in Medicinal Plants Using Chemometrics Tools. [Link]

  • Spectroscopic Analytical Methods. [Link]

  • Iraqi Journal of Science. Spectrophotometric Determination of Chlorocresol via Nitrosation Reaction – Application to Pharmaceutical Preparations (Creams). [Link]

  • ResearchGate. Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). [Link]

  • Journal of Chemical Technology and Metallurgy. SPECTROPHOTOMETRIC DETERMINATION OF COBALT(II) IN A LIQUID-LIQUID EXTRACTION SYSTEM CONTAINING 4-(2-THIAZOLYLAZO) RESORCINOL AND 2,3,5-TRIPHENYL-2H-TETRAZOLIUM CHLORIDE. [Link]

  • PanReac AppliChem. Reagents for Pharma Industry. [Link]

  • SpringerLink. Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. [Link]

  • MDPI. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]

  • Experiment 9 Spectrophotometric Determination of MW of Cobalt Complex. [Link]

  • PubChem. 4-Chlororesorcinol. [Link]

  • Molecules. A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. [Link]

  • ResearchGate. Using of 4-Chlororesorcinol as a Coupling Agent in Spectrophotometric Determination of Benzocaine. [Link]

  • ScienceScholar. Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). [Link]

  • Google Patents.
  • Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Bentham Science. Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. [Link]

  • Atul Ltd. 4-Chlororesorcinol. [Link]

  • Organic Syntheses. 1-(p-NITROPHENYL)-1,3-BUTADIENE. [Link]

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Application Note & Protocol: Synthesis of Chlorzoxazone Metabolites Using 4-Chloro-6-nitrosoresorcinol as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Metabolite Synthesis in Drug Development

Chlorzoxazone, a centrally acting muscle relaxant, is extensively metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme.[1] The principal metabolic pathway involves the hydroxylation of the parent drug to form 6-hydroxychlorzoxazone, which is subsequently conjugated and excreted.[1][2] The quantification of chlorzoxazone and its metabolites is paramount for pharmacokinetic studies, assessing drug-drug interactions, and phenotyping CYP2E1 activity.[1][3] The availability of pure metabolite standards is a prerequisite for the development of robust and accurate bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential in clinical pharmacology.[1][4]

This application note provides a comprehensive guide to the synthesis of chlorzoxazone metabolites, with a focus on leveraging 4-Chloro-6-nitrosoresorcinol as a strategic intermediate. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical applicability in a research and development setting.

This compound: A Versatile Intermediate

This compound is a benzenediol derivative with the molecular formula C₆H₄ClNO₃.[5] Its structure, featuring chloro and nitroso functional groups on a resorcinol core, makes it a valuable precursor in organic synthesis.[5] The interplay of electron-donating hydroxyl groups and electron-withdrawing nitroso and chloro groups dictates its reactivity, making it a suitable starting point for constructing the benzoxazolone scaffold of chlorzoxazone and its metabolites.[5] Deuterated and ¹³C-labeled versions of this compound are also available, serving as intermediates in the synthesis of stable isotope-labeled internal standards for quantitative bioanalysis.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 109755-36-4
Molecular Formula C₆H₄ClNO₃[5]
Molecular Weight 173.55 g/mol [5]
Appearance Yellow solid[5]
Density (predicted) 1.63 ± 0.1 g/cm³[5]
Boiling Point (predicted) 354.5°C at 760 mmHg
Flash Point (predicted) 168.2°C[9]

Synthetic Strategy: From Precursor to Metabolite

The synthesis of 6-hydroxychlorzoxazone from this compound involves a multi-step process. The general workflow is outlined below, followed by detailed protocols. The core of this synthesis is the construction of the benzoxazolone ring system.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_metabolite Synthesis of 6-Hydroxychlorzoxazone cluster_purification Purification and Characterization A 4-Chlororesorcinol B Nitrosation (e.g., NaNO₂, H₂SO₄) A->B C This compound B->C D This compound E Reduction of Nitroso Group (e.g., Na₂S₂O₄) D->E F Cyclization with a Carbonyl Source (e.g., Phosgene, Triphosgene, or Ethyl Chloroformate) E->F G 6-Hydroxychlorzoxazone F->G H Crude 6-Hydroxychlorzoxazone I Recrystallization or Chromatography H->I J Pure 6-Hydroxychlorzoxazone I->J K Characterization (NMR, MS, HPLC) J->K Reaction_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization This compound This compound Reducing_Agent [H] Intermediate_Amine Intermediate_Amine Reducing_Agent->Intermediate_Amine Intermediate_Amine_2 Intermediate_Amine_2 Carbonyl_Source e.g., Ethyl Chloroformate Intermediate_Amine_2->Carbonyl_Source 6-Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Carbonyl_Source->6-Hydroxychlorzoxazone

Sources

Application Notes & Protocols: Electrochemical Sensor Development with 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development of an electrochemical sensor utilizing 4-Chloro-6-nitrosoresorcinol as the primary sensing element. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying scientific principles. This guide covers the synthesis of the sensing molecule, fabrication of the modified electrode, electrochemical characterization, and application in the detection of target analytes, making it an invaluable resource for researchers in analytical chemistry, materials science, and pharmaceutical analysis.

Introduction: The Role of this compound in Electrochemical Sensing

Electrochemical sensors offer a powerful analytical tool due to their high sensitivity, selectivity, portability, and cost-effectiveness. The core of these sensors is the recognition element that interacts with the target analyte, generating a measurable electrical signal. This compound, a benzenediol derivative with the molecular formula C₆H₄ClNO₃, is a versatile molecule for such applications.[1][2][3] Its structure, featuring a resorcinol core with chloro and nitroso functional groups, provides unique electrochemical properties that can be harnessed for sensing.[1] The nitroso group (-N=O) is electrochemically active and can undergo reversible reduction and oxidation, forming the basis for the sensor's signal transduction mechanism.[1] This intrinsic redox activity makes this compound a promising candidate for the development of sensitive and selective electrochemical sensors for a variety of analytes, including environmental pollutants and pharmaceutical compounds.[1][4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a critical first step. A common and effective method involves the nitrosation of 4-chlororesorcinol.[1] The hydroxyl groups of the resorcinol ring are strong activating groups, directing the electrophilic substitution to the ortho and para positions.[1]

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Chlororesorcinol (C₆H₅ClO₂)[5]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve a known quantity of 4-chlororesorcinol in a minimal amount of distilled water in a beaker. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before proceeding.

  • Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of by-products.[1]

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Acidification and Nitrosation: Slowly add concentrated hydrochloric acid to the 4-chlororesorcinol solution to generate nitrous acid in situ. Immediately following, add the sodium nitrite solution dropwise to the cooled and acidified 4-chlororesorcinol solution while stirring vigorously. The slow addition is critical to prevent a rapid, uncontrolled reaction.[1]

  • Reaction and Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours. A yellow solid, this compound, should precipitate out of the solution.[1]

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.

Fabrication of the this compound Modified Electrode

The performance of the electrochemical sensor is highly dependent on the effective immobilization of the sensing molecule onto the electrode surface. This section details the modification of a glassy carbon electrode (GCE), a commonly used electrode material due to its wide potential window and chemical inertness.

Protocol 3.1: Electrode Modification via Drop-Casting

Materials:

  • Glassy Carbon Electrode (GCE)

  • Synthesized this compound

  • High-purity solvent (e.g., N,N-Dimethylformamide or Ethanol)

  • Micropipette

  • Polishing materials (alumina slurry or diamond paste)

  • Ultrasonic bath

Procedure:

  • Electrode Pre-treatment: Polish the GCE surface to a mirror finish using alumina slurry or diamond paste of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with distilled water and sonicate in distilled water and then ethanol for 5 minutes each to remove any residual polishing material.

  • Preparation of Modifying Solution: Prepare a solution of this compound in a suitable solvent at a specific concentration (e.g., 1 mg/mL). Sonication may be required to ensure complete dissolution.

  • Drop-Casting: Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the this compound solution onto the polished surface of the GCE.[6]

  • Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., under a gentle stream of nitrogen). This will leave a thin film of this compound on the electrode surface.

Electrochemical Characterization and Sensor Performance Evaluation

Once the modified electrode is prepared, its electrochemical behavior must be characterized to understand its sensing capabilities. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques for this purpose.[7]

Protocol 4.1: Electrochemical Characterization

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell (containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

  • Supporting electrolyte (e.g., phosphate buffer solution, PBS)

Procedure:

  • Cyclic Voltammetry (CV):

    • Place the modified electrode in the electrochemical cell containing the supporting electrolyte.

    • Record the cyclic voltammogram by scanning the potential within a suitable range. This will reveal the redox peaks corresponding to the nitroso group of this compound.

    • Investigate the effect of scan rate on the peak currents. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process, while a linear relationship with the scan rate suggests an adsorption-controlled process.[8]

  • Differential Pulse Voltammetry (DPV):

    • DPV is a more sensitive technique for quantitative analysis.[9]

    • Record the DPV of the modified electrode in the supporting electrolyte.

    • Upon addition of the target analyte, a change in the peak current or potential will be observed, which forms the basis of the sensing mechanism.

Application: Voltammetric Determination of a Target Analyte

The developed sensor can be applied for the quantitative determination of various analytes. The following is a general protocol that can be adapted for specific target molecules.

Protocol 5.1: Analyte Detection

Procedure:

  • Optimization of Experimental Parameters:

    • pH: Investigate the effect of the supporting electrolyte's pH on the electrochemical response of the sensor towards the target analyte. The optimal pH is the one that provides the highest peak current and best peak shape.[10][11]

    • Accumulation Time and Potential: For trace analysis, a pre-concentration step may be necessary. Optimize the accumulation potential and time to achieve the highest sensitivity.

  • Calibration Curve:

    • Record the DPVs of the sensor in the optimized supporting electrolyte containing increasing concentrations of the target analyte.

    • Plot the peak current as a function of the analyte concentration. The resulting linear relationship is the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Calculate the LOD and LOQ using the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/slope, LOQ = 10σ/slope).[9][12]

  • Selectivity, Reproducibility, and Stability:

    • Selectivity: Investigate the sensor's response to potential interfering species.[9]

    • Reproducibility: Fabricate multiple sensors and measure their response to a fixed concentration of the analyte to assess the reproducibility.[9]

    • Stability: Monitor the sensor's response over time to evaluate its long-term stability.

Data Presentation and Visualization

Table 1: Key Performance Parameters of the this compound Based Electrochemical Sensor
ParameterValue
Optimal pH[Insert Value]
Linear Range[Insert Range]
Limit of Detection (LOD)[Insert Value]
Limit of Quantification (LOQ)[Insert Value]
Sensitivity[Insert Value]
Reproducibility (RSD%)[Insert Value]
Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound cluster_fabrication Electrode Fabrication cluster_analysis Electrochemical Analysis s1 4-Chlororesorcinol Dissolution s2 Cooling (0-5 °C) s1->s2 s3 Nitrosation with NaNO2/HCl s2->s3 s4 Precipitation s3->s4 s5 Filtration & Washing s4->s5 s6 Drying s5->s6 f2 Preparation of Modifying Solution s6->f2 Purified Product f1 GCE Polishing f1->f2 f3 Drop-Casting f2->f3 f4 Drying f3->f4 a1 Electrochemical Characterization (CV, DPV) f4->a1 Modified Electrode a2 Optimization of Parameters (pH, etc.) a1->a2 a3 Analyte Detection & Calibration a2->a3 a4 Data Analysis (LOD, LOQ) a3->a4

Caption: Experimental workflow for sensor development.

sensing_mechanism Analyte Target Analyte Interaction Electrochemical Interaction (Redox Reaction) Analyte->Interaction Electrode Modified Electrode (this compound) Electrode->Interaction Signal Change in Electrochemical Signal (Current/Potential) Interaction->Signal Detection Analyte Detection & Quantification Signal->Detection

Sources

Application Notes and Protocols for the Use of 4-Chloro-6-nitrosoresorcinol in Environmental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Analytical Tool for Environmental Surveillance

Continuous environmental monitoring is paramount for safeguarding ecosystems and public health. The detection of pollutants, even at trace levels, necessitates the development of sensitive, selective, and efficient analytical methods.[1] 4-Chloro-6-nitrosoresorcinol, a versatile benzenediol derivative, emerges as a promising chromogenic reagent for the spectrophotometric determination of various environmental pollutants, particularly heavy metal ions. Its molecular structure, featuring a resorcinol core with chloro and nitroso functional groups, provides excellent potential for chelation and colorimetric reactions with specific analytes.[2] This document provides a comprehensive guide for researchers and analytical scientists on the application of this compound in environmental analysis, complete with detailed protocols and theoretical frameworks.

The core principle of this application lies in the formation of colored complexes between this compound and the target pollutant, which can be quantified using UV-Visible spectrophotometry. This technique offers a blend of simplicity, cost-effectiveness, and high sensitivity, making it a valuable tool in the analytical chemist's arsenal for environmental monitoring.[3]

Chemical and Physical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to developing robust analytical methods.

PropertyValueSource
CAS Number 109755-36-4
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol
Appearance Yellow solid
Solubility Soluble in water, ethyl acetate, and methanol
Storage 2-8°C, protected from light

Principle of Detection: Chelation and Color Formation

The efficacy of this compound as a chromogenic reagent stems from the presence of the nitroso (-N=O) and hydroxyl (-OH) groups on the resorcinol ring. These groups can act as potent ligands, forming stable chelate complexes with various metal ions. This chelation process often results in a significant shift in the electronic absorption spectrum of the molecule, leading to a distinct color change. The intensity of the developed color is directly proportional to the concentration of the pollutant, a relationship governed by the Beer-Lambert Law. This principle allows for the quantitative determination of the analyte of interest.[4]

The general mechanism involves the deprotonation of the hydroxyl groups in a suitable pH environment, allowing for the coordination of a metal ion between the oxygen of the hydroxyl group and the nitrogen or oxygen of the nitroso group, forming a stable five or six-membered ring. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity of the resulting complex will depend on the specific metal ion being analyzed.

Theoretical Application: Spectrophotometric Determination of Heavy Metal Ions

While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other nitrosoresorcinol reagents suggests its utility in detecting a range of heavy metal ions that are of environmental concern. This section outlines a generalized protocol for the detection of a hypothetical divalent metal ion (M²⁺). It is crucial to note that this protocol serves as a foundational template and requires rigorous optimization and validation for each specific pollutant and sample matrix.

I. Required Reagents and Equipment
  • Reagents:

    • This compound (high purity)

    • Stock solution of the target metal ion (e.g., 1000 mg/L)

    • Buffer solutions (e.g., acetate, phosphate, or ammonia buffers to cover a range of pH values)

    • Deionized water (Type I)

    • Organic solvents (e.g., ethanol, methanol) for dissolving the reagent

    • Acids (e.g., HCl, HNO₃) and bases (e.g., NaOH) for pH adjustment

  • Equipment:

    • UV-Visible Spectrophotometer (double beam recommended)

    • pH meter

    • Volumetric flasks and pipettes (Class A)

    • Analytical balance

    • Vortex mixer

    • Heating block or water bath (optional)

II. Preparation of Standard Solutions
  • Reagent Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in a small volume of ethanol or methanol. Quantitatively transfer the solution to a 100 mL volumetric flask and bring it to volume with deionized water. Store this solution in a dark, refrigerated container.

  • Stock Metal Ion Solution (1000 mg/L): Use a commercially available certified standard or prepare by dissolving a precise amount of the metal salt in deionized water with a few drops of acid to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. The concentration range should be selected based on the expected concentration of the analyte in the samples and the desired sensitivity of the method.

III. General Analytical Protocol
  • Sample Preparation:

    • For water samples, filtration through a 0.45 µm filter may be necessary to remove particulate matter.

    • Depending on the sample matrix, digestion with appropriate acids may be required to release bound metal ions.

    • Adjust the pH of the sample to the optimal range determined during method development.

  • Color Development:

    • Pipette a known volume (e.g., 10 mL) of the prepared sample or standard solution into a 25 mL volumetric flask.

    • Add a specific volume of the appropriate buffer solution to maintain the optimal pH.

    • Add a defined volume of the this compound reagent solution.

    • Mix the solution thoroughly and allow it to stand for a predetermined time to ensure complete color development.

    • Dilute the solution to the mark with deionized water and mix well.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the predetermined λmax against a reagent blank. The reagent blank should contain all the reagents except the analyte.

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.

IV. Method Optimization and Validation

For any new analytical method, a thorough optimization and validation process is essential to ensure its accuracy, precision, and reliability.

  • Optimization of Reaction Conditions:

    • Effect of pH: The pH of the reaction medium is a critical parameter that influences both the color development and the stability of the complex. The optimal pH should be determined by measuring the absorbance of the complex over a wide pH range.

    • Effect of Reagent Concentration: The concentration of this compound should be optimized to ensure complete complexation with the analyte without causing high background absorbance.

    • Reaction Time and Temperature: The time required for maximum color development and the effect of temperature on the reaction should be investigated.

    • Solvent Effects: The choice of solvent for dissolving the reagent and its final concentration in the reaction mixture can influence the sensitivity and stability of the method.

  • Validation Parameters:

    • Linearity and Range: The linear working range of the method should be established by analyzing a series of standard solutions.

    • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.

    • Precision: The repeatability (intra-day precision) and reproducibility (inter-day precision) of the method should be evaluated.

    • Accuracy: The accuracy should be assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

    • Selectivity and Interference: The effect of potential interfering ions commonly found in environmental samples should be investigated.

Diagrams and Visualizations

Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_optim Optimization cluster_valid Validation cluster_analysis Analysis ReagentPrep Reagent & Standard Preparation Opt_pH pH Optimization ReagentPrep->Opt_pH SamplePrep Sample Collection & Pre-treatment SamplePrep->Opt_pH Opt_Reagent Reagent Concentration Opt_pH->Opt_Reagent Opt_Time Reaction Time & Temperature Opt_Reagent->Opt_Time Opt_Wavelength Determine λmax Opt_Time->Opt_Wavelength Val_Linearity Linearity & Range Opt_Wavelength->Val_Linearity Val_LOD LOD & LOQ Val_Linearity->Val_LOD Val_Precision Precision Val_LOD->Val_Precision Val_Accuracy Accuracy Val_Precision->Val_Accuracy Val_Selectivity Selectivity Val_Accuracy->Val_Selectivity RoutineAnalysis Routine Sample Analysis Val_Selectivity->RoutineAnalysis QC Quality Control RoutineAnalysis->QC

Caption: A logical workflow for the development and validation of a spectrophotometric method using this compound.

Chelation Reaction Mechanism

ChelationMechanism cluster_reactants Reactants cluster_product Product Reagent This compound (Deprotonated) Complex Colored Metal Chelate Complex Reagent->Complex + M²⁺ Metal Metal Ion (M²⁺) Metal->Complex

Caption: A simplified representation of the chelation reaction between this compound and a metal ion.

Potential Applications and Target Analytes

Based on the chemistry of related compounds, this compound could potentially be used for the detection of a variety of pollutants, including:

  • Heavy Metals: Ions such as Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺), and Palladium (Pd²⁺) are known to form colored complexes with nitroso-phenolic compounds.

  • Other Cations: The reagent might also show reactivity towards other metal ions, and its selectivity would need to be carefully evaluated.

  • Nitrate/Nitrite: While less direct, some resorcinol-based methods exist for the determination of nitrate, often involving a nitration reaction.[5] The applicability of this compound for this purpose would require specific investigation.

Conclusion and Future Perspectives

This compound holds significant promise as a chromogenic reagent for the spectrophotometric determination of environmental pollutants. Its straightforward synthesis and potential for forming intensely colored chelates with metal ions make it an attractive candidate for the development of simple, rapid, and cost-effective analytical methods. Further research is warranted to fully explore its analytical potential, including detailed studies on its reactivity with a broader range of pollutants, optimization of reaction conditions for specific analytes, and application to real-world environmental samples. The protocols and theoretical framework provided in this document serve as a starting point for scientists and researchers to harness the capabilities of this versatile compound in their environmental monitoring endeavors.

References

  • Zhang, J. Z. (2006). A simplified resorcinol method for direct spectrophotometric determination of nitrate in seawater. Analytica Chimica Acta, 555(2), 273-279. [Link]

  • International Journal of Scientific Research in Science and Technology. (2023). Spectrophotometric Determination of Metal Ions Using Chromogenic Organic Reagents: Techniques, Advantages, and Challenges. IJSRST, 10(4), 318-325. [Link]

  • PubChem. 4-Nitrosoresorcinol. [Link]

  • Interchim. Isolation/Modification/Labeling. [Link]

  • Gachon University. A paper-based colorimetric chemosensor for rapid and highly sensitive detection of sulfide for environmental monitoring. Analytical Methods, 13(11), 1332-1339. [Link]

  • MDPI. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Chemosensors, 10(4), 134. [Link]

  • National University of Ireland, Galway. Catalytic potential of selected metal ions for bioleaching, and potential techno-economic and environmental issues: A critical review. Bioresource Technology, 229, 211-221. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Spectroscopy's Role in Environmental Monitoring and Analysis. J Anal Bioanal Tech, 14, 570. [Link]

  • International Journal of Innovative Research in Multidisciplinary Physical Sciences. Fluorescent based chemosensors and its applications: A Review. IJIRMPS, 11(1), 1-13. [Link]

  • MDPI. A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. Analytica, 4(3), 222-234. [Link]

  • ResearchGate. Basic aspects of pollution and the role of analytical chemistry in environmental monitoring. [Link]

  • MDPI. Chemosensors Based on Advanced Materials for Environmental Detection and Monitoring. [Link]

  • MDPI. Chemosensors, Volume 12, Issue 11 (November 2024). [Link]

  • MDPI. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors, 23(13), 5937. [Link]

  • Journal of Analytical & Bioanalytical Techniques. The Growing Application of Biosensors in Environmental Monitoring and Their Impact on Analytical Perspectives in Public Health. J Anal Bioanal Tech, 16, 749. [Link]

  • PubMed Central. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments. Biosensors, 13(7), 743. [Link]

  • Arabian Journal of Chemistry. Biomass valorization of walnut shell into biochar as a resource for electrochemical simultaneous detection of heavy metal ions in water and soil samples: Preparation, characterization, and applications. Arabian Journal of Chemistry, 15(10), 104118. [Link]

  • ResearchGate. Research on the Application of Analytical Chemistry in Soil Environmental Monitoring. [Link]

  • PubMed Central. Eco-Friendly Spectrophotometric Methods for Resolving the Spectral Inference of Benzalkonium Chloride During Alcaftadine and Ketorolac Tromethamine Quantification. Journal of AOAC INTERNATIONAL, 107(4), 1014-1022. [Link]

  • Talanta. Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. Talanta, 44(7), 1297-1305. [Link]

  • PubMed Central. A review of biosensor for environmental monitoring: principle, application, and corresponding achievement of sustainable development goals. Environmental Health and Preventive Medicine, 28, 38. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the nitrosation of 4-chlororesorcinol to maximize yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Nitrosation of 4-Chlororesorcinol

A Guide for Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-nitroso-4-chlororesorcinol. This guide is designed for experienced researchers, scientists, and drug development professionals. It moves beyond basic protocols to address the nuanced challenges and optimization strategies required to maximize the yield and purity of this important synthetic intermediate. Here, we provide in-depth answers to common experimental hurdles, troubleshooting advice for when things go wrong, and validated protocols to ground your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitrosation of 4-chlororesorcinol, providing the foundational knowledge necessary for successful optimization.

Q1: What is the underlying reaction mechanism for the nitrosation of 4-chlororesorcinol?

The nitrosation of 4-chlororesorcinol is a classic example of an electrophilic aromatic substitution reaction. The key steps are:

  • Formation of the Electrophile: In a strongly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly reactive nitrosonium ion (NO⁺), which is the primary electrophile.[1][2]

  • Electrophilic Attack: The 4-chlororesorcinol ring is highly activated towards electrophilic attack due to the two electron-donating hydroxyl (-OH) groups. The nitrosonium ion attacks the electron-rich aromatic ring. The substitution occurs preferentially at the C2 position (ortho to both -OH groups), which is the most nucleophilic site.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, 2-nitroso-4-chlororesorcinol.

The mechanism is driven by the potent electrophilicity of the nitrosonium ion and the high nucleophilicity of the resorcinol ring.

Nitrosation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Substitution NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ + H⁺, - H₂O Substrate 4-Chlororesorcinol Intermediate Sigma Complex (Carbocation) Substrate->Intermediate + NO⁺ Product 2-Nitroso-4-chlororesorcinol Intermediate->Product - H⁺

Caption: General mechanism for the nitrosation of 4-chlororesorcinol.
Q2: Why is pH control so critical for maximizing yield in this reaction?

The pH of the reaction medium exerts a profound influence on the nitrosation of phenols for two competing reasons:

  • Activating the Nitrosating Agent: An acidic environment (typically pH < 5) is essential to generate the active nitrosating species from nitrite.[2][3] The equilibrium between nitrite (NO₂⁻) and nitrous acid (HNO₂), which has a pKa of ~3.4, must be shifted towards the acid form to produce the nitrosonium ion (NO⁺).[4]

  • Activating the Substrate: The reactivity of the phenolic substrate is also pH-dependent. The phenolate ion (formed by deprotonation of a hydroxyl group) is a much stronger nucleophile than the neutral phenol.[5][6] However, phenolate formation is favored at a higher pH.

Therefore, optimizing the reaction requires finding a "sweet spot." For most phenolic C-nitrosations, the maximum reaction rate is observed around pH 3.[7] At this pH, there is a sufficient concentration of the active electrophile (NO⁺) to drive the reaction forward, while the phenol is still reactive enough to be attacked.

Q3: What are the most common side products, and how can their formation be suppressed?

The primary side products in the nitrosation of 4-chlororesorcinol are typically:

  • Isomeric Products: While substitution is strongly favored at the C2 position, minor amounts of the 6-nitroso-4-chlororesorcinol isomer may form.

  • Di-substituted Products: If an excess of the nitrosating agent is used, or if local concentrations become too high, a second nitroso group can be added to the ring, yielding dinitroso-4-chlororesorcinol.

  • Oxidation Products: The nitroso product itself can be susceptible to oxidation, especially under harsh conditions (e.g., high temperature, presence of excess oxidants), leading to the corresponding nitro compound (2-nitro-4-chlororesorcinol) or polymeric tars.[8]

Suppression Strategies:

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrosating agent, but avoid a large excess. Add the nitrosating agent slowly and portion-wise to prevent localized high concentrations.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) using an ice bath. Nitrosation is an exothermic process, and uncontrolled temperature increases can promote side reactions and product degradation.[9][10]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Consistently Low or No Yield

Q: My reaction is complete, but the isolated yield of 2-nitroso-4-chlororesorcinol is well below expectations. What are the most probable causes?

A: Low yield is the most common issue and can usually be traced back to one or more suboptimal reaction parameters.

Potential Cause Explanation & Recommended Action
Incorrect pH The pH may be too high (insufficient NO⁺ generation) or too low. Action: Prepare your acidic medium first and measure its pH. Ensure it is within the optimal range (pH 3-4) before adding the substrate. Monitor the pH during the addition of sodium nitrite, as it can cause fluctuations.
Ineffective Temperature Control The reaction is exothermic. If the temperature rises significantly above 5-10 °C, the desired product may decompose, or side reactions leading to tars may accelerate.[10] Action: Use a reliable ice/salt bath and monitor the internal reaction temperature with a thermometer. Add the nitrosating agent slowly to manage the heat output.
Impure Reagents Old or degraded 4-chlororesorcinol or sodium nitrite can significantly impact the reaction. Action: Use reagents from a reliable source. It is good practice to use freshly opened or properly stored sodium nitrite.
Product Loss During Workup The nitroso product may have some solubility in the aqueous phase, or it may be unstable under the purification conditions. Action: Ensure the product has fully precipitated before filtration; cooling the mixture further can help. Wash the filtered product with ice-cold water to minimize dissolution. Avoid high temperatures during drying.

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Start -> Check_pH; Check_pH -> Check_Temp [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Check_Temp -> Check_Reagents [label="Yes"]; Check_Temp -> Improve_Cooling [label="No"]; Check_Reagents -> Check_Workup [label="Yes"]; Check_Reagents -> Use_New_Reagents [label="No"]; Check_Workup -> Optimize_Workup [label="No"]; }digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Prepare Acidic Medium\n(Water + H₂SO₄)\nCool to 0 °C"]; B [label="2. Dissolve 4-Chlororesorcinol\n(1.0 eq)"]; C [label="3. Prepare NaNO₂ Solution\n(1.1 eq in cold water)"]; D [label="4. Add NaNO₂ Solution Dropwise\nMaintain Temp < 5 °C"]; E [label="5. Stir at 0-5 °C for 60 min\nMonitor via TLC"]; F [label="6. Isolate Product\n(Vacuum Filtration)"]; G [label="7. Wash with Ice-Cold Water\nDry Under Vacuum"]; H [label="Obtain Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> D; C -> D; D -> E -> F -> G -> H; }

Caption: Step-by-step workflow for the optimized synthesis protocol.
Protocol 2: Yield Determination by UV-Vis Spectrophotometry

This method provides a rapid and quantitative assessment of the product yield.

  • Prepare a Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of your purified 2-nitroso-4-chlororesorcinol product and dissolve it in a known volume (e.g., 100 mL) of a suitable solvent (e.g., ethanol) to create a stock solution.

  • Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 2-nitroso-4-chlororesorcinol.

  • Plot the Curve: Plot a graph of absorbance versus concentration. The result should be a linear plot that adheres to the Beer-Lambert law.

  • Analyze Crude Product: Prepare a solution of your crude product with a known mass and volume. Measure its absorbance and use the calibration curve to determine its concentration, and thus calculate the yield.

References

  • Poulos, T. L., & Li, H. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of Biochemistry and Biophysics, 345(1), 160-170.
  • Ibrahim, T. H. (2019).
  • González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Monatshefte für Chemie / Chemical Monthly, 133(2), 157-166.
  • González-Mancebo, S., et al. (1998). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry, 46(11), 4437-4442.
  • Williams, D. L. H. (1983). Catalysis and inhibition of N-nitrosation reactions. Food and Chemical Toxicology, 21(5), 607-609.
  • Bal, V. M., & Ghodsi, S. M. (1998). Effect of pH on the yields of 4-nitrosophenol in the peroxynitrite/phenol reaction.
  • Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE.
  • ChemicalBook. (n.d.). 2-Nitroresorcinol synthesis.
  • Xie, J., et al. (2020). Effects of pH on the reactions of pomegranate peel polyphenols with nitrite.
  • Google Patents. (n.d.).
  • Castro, A., et al. (2012). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Organic and Medicinal Chemistry Letters, 2(1), 26.
  • Zamann Pharma Support GmbH. (n.d.).
  • Chandan, P. A., et al. (2014). Possible ways to minimize nitrosation reactions during post-combustion CO2 capture process. International Journal of Greenhouse Gas Control, 31, 61-66.
  • Google Patents. (n.d.). Method of synthesizing 2-nitroresorcinol by utilizing silica gel as assistant dehydrant.
  • McMichael, K. (2023). 12.
  • Pignatelli, B., et al. (1987). Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid.
  • European Commission. (2011). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • Sawatdee, S., et al. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 206, 114389.
  • Joslin, J. M., & Reynolds, M. M. (2012). Kinetics of S-nitrosation processes in aqueous polymer solution for controlled nitric oxide loading: toward tunable biomaterials.
  • Fisher Scientific. (2025).
  • Chemos GmbH & Co.KG. (n.d.).
  • ChemicalBook. (n.d.). 4-NITROSORESORCINOL synthesis.
  • Patsnap Eureka. (2025).

Sources

troubleshooting common side reactions in 4-Chloro-6-nitrosoresorcinol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-nitrosoresorcinol (CAS 109755-36-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction: The Chemistry of this compound

This compound is a valuable building block in organic synthesis, characterized by a resorcinol core functionalized with both a chloro and a nitroso group.[1] The most common and direct synthetic route involves the electrophilic nitrosation of 4-chlororesorcinol.[1] This reaction leverages the high reactivity of the resorcinol ring, which is strongly activated by its two hydroxyl groups. However, this same reactivity makes the substrate susceptible to various side reactions, including oxidation and over-nitrosation, which can complicate the synthesis and purification processes.[2][3]

This guide provides a baseline protocol and a detailed troubleshooting section in a question-and-answer format to address the most frequent issues encountered in the laboratory.

Baseline Synthetic Protocol

This protocol is a standard laboratory procedure for the nitrosation of 4-chlororesorcinol. Critical parameters such as temperature and reagent stoichiometry are essential for success.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4-chlororesorcinol (1.0 eq) in dilute hydrochloric acid (or sulfuric acid) and water.

  • Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of the nitrosating agent.[1][4]

  • Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05-1.1 eq) in deionized water and cool the solution to 0-5°C.

  • Slow Addition: Add the cold sodium nitrite solution dropwise to the stirred 4-chlororesorcinol solution over 30-60 minutes. The reaction is exothermic; monitor the temperature closely and adjust the addition rate to keep it below 8°C.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The product typically precipitates as a yellow or greenish-yellow solid.

  • Product Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water until the washings are neutral to pH paper. This removes residual acid and inorganic salts.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 25-30°C) to prevent decomposition. The final product is typically a yellow solid.[1]

Diagram of the General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 4-Chlororesorcinol in dilute acid C Cool both solutions to 0-5°C A->C B Prepare aqueous Sodium Nitrite solution B->C D Slowly add NaNO2 solution to 4-Chlororesorcinol solution C->D E Maintain Temp < 8°C D->E Exothermic F Stir for 1-2 hours at 0-5°C E->F G Filter precipitated solid F->G H Wash with cold water G->H I Dry under vacuum H->I J Obtain pure product I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yielded very little or no solid product. What went wrong?

Plausible Causes:

  • Incorrect Temperature: The nitrosating agent, nitrous acid (formed in situ from NaNO₂ and acid), is unstable at higher temperatures.[5] Furthermore, the nitroso product itself can be thermally labile. Temperatures exceeding 10°C can lead to decomposition of both the reagent and the product.

  • Improper pH: The formation of the active electrophile, the nitrosonium ion (NO⁺), is highly pH-dependent. If the solution is not sufficiently acidic, the concentration of NO⁺ will be too low for the reaction to proceed efficiently.[5]

  • Reagent Degradation: Old or improperly stored sodium nitrite may have decomposed, reducing its effective concentration.

Recommended Solutions:

  • Verify Temperature Control: Ensure your cooling bath is effective and that the thermometer is correctly placed to measure the internal reaction temperature. Pre-cool all solutions before mixing.

  • Check Acidity: Before adding the nitrite solution, check the pH of the 4-chlororesorcinol solution. It should be distinctly acidic (pH 1-2).

  • Use Fresh Reagents: Use a freshly opened or properly stored container of sodium nitrite.

Scientific Rationale: The reaction is an electrophilic aromatic substitution. The electrophile, NO⁺, is generated from the protonation of nitrous acid, which is in equilibrium with sodium nitrite and the strong acid. Low temperature and sufficient acidity maximize the concentration of the active electrophile while minimizing the decomposition of thermally sensitive species.

Q2: The reaction mixture turned into a dark brown or reddish tar, and I couldn't isolate a clean product. Why did this happen?

Plausible Causes:

  • Oxidation: Resorcinol and its derivatives are highly susceptible to oxidation, especially under acidic conditions in the presence of a nitrosating agent.[3] This leads to the formation of complex, colored polymeric byproducts. The reaction turning an intense red or maroon color is a strong indicator of oxidative side reactions.[3]

  • Local "Hot Spots": Adding the sodium nitrite solution too quickly can create localized areas of high temperature and high reagent concentration, promoting rapid, uncontrolled side reactions and polymerization.

  • Air Oxidation: Vigorous stirring that introduces excessive air (oxygen) into the acidic mixture can contribute to the oxidation of the electron-rich aromatic ring.

Recommended Solutions:

  • Control Addition Rate: Add the nitrite solution very slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.

  • Maintain Strict Temperature Control: Keep the temperature below 5°C at all times.

  • Inert Atmosphere (Optional but Recommended): For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

Scientific Rationale: The hydroxyl groups of the resorcinol ring are powerful activating groups, making the ring electron-rich and easily oxidized. The nitrosating conditions can be oxidative, and any deviation from optimal parameters (low temperature, controlled addition) can shift the reaction pathway from the desired nitrosation to undesirable oxidation, resulting in tar formation.

Table 1: Troubleshooting Summary

Problem ObservedPotential CauseRecommended Solution
Low/No Yield High Temperature (>10°C)Maintain strict 0-5°C control.
Insufficient Acidity (pH > 3)Ensure pH is 1-2 before nitrite addition.
Degraded NaNO₂Use fresh, high-quality reagents.
Dark Tarry Mixture Oxidation of Substrate/ProductSlow down nitrite addition; consider inert atmosphere.
Localized "Hot Spots"Improve stirring and slow down addition rate.
Unreacted Starting Material Insufficient Nitrosating AgentUse a slight excess (1.05-1.1 eq) of NaNO₂.
Poor MixingEnsure vigorous and efficient stirring.
Impure Product Over-nitrosation / NitrationUse precise stoichiometry; avoid excess NaNO₂.
Trapped Inorganic SaltsWash the final product thoroughly with cold water.
Q3: My final product is contaminated with unreacted 4-chlororesorcinol. How can I improve the conversion?

Plausible Causes:

  • Insufficient Nitrosating Agent: The stoichiometry was miscalculated, or the sodium nitrite used was of low purity.

  • Poor Mixing: If the reaction mixture is not stirred efficiently, the aqueous nitrite solution may not interact effectively with the dissolved 4-chlororesorcinol.

  • Reaction Time Too Short: The reaction may not have been allowed to proceed to completion.

Recommended Solutions:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium nitrite to ensure the reaction goes to completion.

  • Improve Agitation: Use a properly sized stir bar or an overhead mechanical stirrer to ensure the mixture is homogeneous.

  • Increase Reaction Time: After the addition is complete, allow the reaction to stir for a longer period (e.g., 2-3 hours) at 0-5°C before filtration.

Scientific Rationale: Chemical reactions require sufficient time and effective mixing for the reacting molecules to encounter each other in the correct orientation and with enough energy. In a biphasic or suspension reaction, efficient stirring is paramount. Using a slight excess of one reagent is a common strategy to drive a reaction to completion and consume the limiting reagent (in this case, the more valuable 4-chlororesorcinol).

Diagram of Key Reaction Pathways

G A 4-Chlororesorcinol C Desired Product This compound A->C Controlled Conditions (0-5°C, Slow Addition) D Side Product Oxidized/Polymeric Tars A->D High Temp / Fast Addition B NaNO2 / H+ B->C B->D E Side Product Di-nitroso Species B->E C->E Excess NaNO2

Caption: Desired reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the nitrosation of 4-chlororesorcinol? A: The reaction proceeds via electrophilic aromatic substitution. First, sodium nitrite is protonated by the acid to form nitrous acid (HONO). A second protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). The electron-rich 4-chlororesorcinol ring then acts as a nucleophile, attacking the nitrosonium ion. The substitution occurs at the 6-position, which is ortho to one hydroxyl group and para to the other, due to the powerful ortho, para-directing nature of the hydroxyl groups.

Q: Why is low temperature so critical for this specific reaction? A: There are two primary reasons. First, the nitrosating agent, nitrous acid, is unstable and disproportionates at elevated temperatures. Second, C-nitroso compounds can exist in equilibrium with their dimeric forms or tautomerize to oximes, and they are often prone to decomposition or oxidation.[6][7] Low temperatures suppress these degradation pathways, preserving both the reagent and the product, thus leading to higher yields and purity.[1]

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point close to the reported value is indicative of high purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide definitive structural confirmation. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, N=O, C-Cl).

  • Chromatography: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity and check for the presence of starting material or byproducts.

Q: What are the essential safety precautions for this synthesis? A:

  • Acid Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, when handling hydrochloric or sulfuric acid. Work in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

  • Nitroso Compounds: Many nitroso compounds are potential mutagens. Handle the final product with care, avoiding inhalation of dust or skin contact.

Q: What is the best way to store the synthesized this compound? A: The product should be stored in a tightly sealed container, protected from light, in a refrigerator at 2-8°C to ensure its stability.[1]

References

  • Pignatelli, B., et al. (1987). Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid. IARC Scientific Publications, (84), 180-186. [Link]

  • Wang, Y., et al. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science, 81(11), C2692-C2696. [Link]

  • Patsnap Synapse. What is the mechanism of Resorcinol?[Link]

  • Wikipedia. Nitrosation and nitrosylation. [Link]

  • Sciencemadness Discussion Board. Mono-nitration of resorcinol. [Link]

  • Butler, A. R., & Feelisch, M. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(10), 4851-4884. [Link]

  • ACS Publications. Preparations of C-Nitroso Compounds. [Link]

Sources

purification techniques for high-purity 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 4-Chloro-6-nitrosoresorcinol

Welcome to the dedicated technical support guide for the purification of this compound (CAS 109755-36-4). This resource is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for applications ranging from advanced organic synthesis to its use as a highly characterized reference material.[1][2] Due to the inherent reactivity of the nitroso functional group, achieving high purity can be challenging.[3] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a benzenediol derivative with the molecular formula C₆H₄ClNO₃.[4] It presents as a yellow solid and is characterized by a resorcinol core substituted with both a chloro and a nitroso functional group.[4][5] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[4]

PropertyValue
CAS Number 109755-36-4[6]
Molecular Weight 173.55 g/mol [4]
Appearance Yellow Solid[4][5]
Boiling Point 354.5°C at 760 mmHg[6]
Flash Point 168.2°C[6]

Q2: What are the primary applications of high-purity this compound?

High-purity this compound is primarily used in two domains:

  • Advanced Organic Synthesis: It serves as a versatile precursor or intermediate for building complex chemical architectures, particularly in pharmaceutical and materials science research.[4]

  • Analytical Reference Standard: As a well-characterized N-nitroso compound, it is used to develop and validate analytical methods for detecting and quantifying trace nitrosamine impurities in pharmaceutical products, ensuring they meet stringent safety limits set by regulatory bodies like the FDA and EMA.[1]

Q3: What are the common impurities found in crude this compound?

Impurities can arise from the synthesis precursors and side reactions. Common contaminants include:

  • Unreacted Starting Materials: Primarily 4-chlororesorcinol, the direct precursor.[7]

  • Isomeric Byproducts: Positional isomers formed during the nitrosation of 4-chlororesorcinol.

  • Oxidation Products: The nitroso group is susceptible to oxidation, which can form the corresponding nitro compound (4-Chloro-6-nitroresorcinol). This is a common challenge with nitroso compounds.[8]

  • Over-reacted Products: Such as dichlorinated resorcinol derivatives if chlorination is not perfectly controlled.[9]

  • Residual Solvents and Reagents: From the synthesis and initial workup steps.

Q4: What are the recommended storage and handling procedures for this compound?

Due to the reactive nature of nitroso compounds, proper storage is critical to maintain purity and stability.[3]

  • Storage Temperature: For optimal stability, store in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as photochemical reactions can occur.

  • Handling: Use this product for research purposes only. Always consult the Safety Data Sheet (SDS) for detailed hazard information before use.[4]

Troubleshooting Guide for Purification

This section addresses specific problems researchers may encounter during the purification of this compound.

Problem 1: My yield is significantly low after recrystallization.

  • Potential Cause 1: Thermal Decomposition.

    • Explanation: N-nitroso compounds can be thermally labile. Heating the solution for extended periods or at excessively high temperatures during recrystallization can cause the compound to decompose, leading to yield loss and the formation of colored impurities.[10]

    • Solution:

      • Use the minimum amount of solvent necessary to dissolve the crude product at a moderately elevated temperature (e.g., 60-70°C). Avoid prolonged boiling.

      • If possible, perform dissolution under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.

      • Consider using a solvent system that allows for dissolution at a lower temperature.

  • Potential Cause 2: Product is too soluble in the chosen solvent.

    • Explanation: If the compound has high solubility in the recrystallization solvent even at low temperatures, a significant portion will remain in the mother liquor, drastically reducing the isolated yield.

    • Solution:

      • Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated.

      • Employ a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.

      • After filtering the crystals, cool the mother liquor to a lower temperature (e.g., 0°C or -20°C) to induce a second crop of crystals, which can be collected and assessed for purity.

Problem 2: The purified product remains discolored (yellow, brown, or tarry).

  • Potential Cause: Presence of highly colored oxidation or polymeric impurities.

    • Explanation: The nitroso group and the phenolic rings are susceptible to oxidation, which can create highly colored byproducts that are difficult to remove by crystallization alone.[8]

    • Solution 1: Activated Carbon Treatment.

      • Dissolve the crude or partially purified product in a suitable solvent (e.g., ethanol or ethyl acetate).

      • Add a small amount of activated carbon (typically 1-2% w/w of the solute).

      • Heat the mixture gently with stirring for 10-15 minutes.

      • Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon.

      • Proceed with crystallization by cooling the filtrate. Caution: Ensure the solution does not cool prematurely during filtration, which would cause the product to crystallize on the filter.

    • Solution 2: Column Chromatography.

      • Explanation: If discoloration persists, column chromatography is a highly effective method for separating the target compound from polar, colored impurities.[3][11]

      • Recommendation: Use silica gel as the stationary phase. A gradient elution with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is often effective. The less polar product should elute before the more polar, colored impurities. (See Protocol 2 for details).

Problem 3: Analytical data (NMR, HPLC) shows contamination with the starting material, 4-Chlororesorcinol.

  • Potential Cause: Similar polarity and solubility profiles.

    • Explanation: The starting material and the product may have similar physicochemical properties, causing them to co-crystallize.

    • Solution:

      • Iterative Recrystallization: Perform a second recrystallization, which can often improve purity.

      • Solvent System Optimization: Experiment with different solvent systems to exploit subtle differences in solubility. A systematic approach using a range of solvents from non-polar (toluene) to polar (ethanol/water) is recommended.

      • Preparative Chromatography: This is the most robust solution. Column chromatography can effectively separate compounds with close polarity.[3][11] Monitor fractions by TLC to isolate the pure product.

Problem 4: The product oils out or fails to crystallize from solution.

  • Potential Cause: High impurity load or residual solvent.

    • Explanation: Impurities can disrupt the crystal lattice formation, causing the product to separate as an oil. Trapped solvent can have a similar effect.

    • Solution:

      • Trituration: Add a small amount of a poor solvent to the oil and stir or scratch vigorously with a glass rod. This can often induce crystallization.

      • Seeding: If you have a small amount of pure, solid material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.

      • Purity Check: Ensure the crude material is not excessively impure. If the purity is very low, perform a preliminary purification step, such as an acid-base extraction or column chromatography, before attempting crystallization.

      • Solvent Removal: Ensure all solvent from the previous step is thoroughly removed under high vacuum before redissolving for crystallization.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram illustrates a standard workflow for purifying crude this compound.

G Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Filter Filter & Dry Crystals Recrystallization->Filter Purity_Check Purity Analysis (HPLC, NMR, TLC) Filter->Purity_Check High_Purity High-Purity Product (>98%) Purity_Check->High_Purity Success Low_Purity Purity <98% Purity_Check->Low_Purity Failure Troubleshoot Troubleshooting Required (See Guide Below) Low_Purity->Troubleshoot Chromatography Column Chromatography Troubleshoot->Chromatography Chromatography->Filter

Caption: General purification and analysis workflow.

Troubleshooting Decision Tree: Low Purity After Recrystallization

If initial recrystallization fails to yield a product of sufficient purity, use this decision tree to guide your next steps.

T Start Low Purity after First Recrystallization Check_TLC Analyze Impurity Profile (TLC/HPLC) Start->Check_TLC Colored_Impurity Is the major impurity highly colored/polar? Check_TLC->Colored_Impurity SM_Impurity Is the major impurity the starting material? Colored_Impurity->SM_Impurity No Charcoal Perform Activated Carbon Treatment Colored_Impurity->Charcoal Yes Chromatography Purify by Column Chromatography SM_Impurity->Chromatography No / Multiple Impurities Solvent_Screen Screen Alternative Recrystallization Solvents SM_Impurity->Solvent_Screen Yes Re_X Recrystallize Again Charcoal->Re_X Solvent_Screen->Re_X

Caption: Decision tree for troubleshooting low purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Co-Solvent System (Ethanol/Water)

This protocol is a starting point for researchers. The optimal solvent ratios may need to be adjusted based on the impurity profile of the crude material.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating (approx. 60-70°C).

  • Co-Solvent Addition: While the solution is still hot, add deionized water dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at this temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final mother liquor) to remove residual soluble impurities.

  • Drying: Dry the crystals under high vacuum at a mild temperature (e.g., 30-40°C) to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for removing impurities with different polarities.

  • Column Packing: Prepare a silica gel slurry in hexane (or another non-polar solvent) and pack it into a glass chromatography column of appropriate size. Equilibrate the column by running 2-3 column volumes of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry-loading technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase. The yellow band corresponding to the product should begin to move down the column.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.). This will help elute the product while leaving more polar impurities adsorbed to the silica at the top of the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid should be of high purity. A final recrystallization step may be performed if desired to obtain highly crystalline material.

References

  • Aquigen Bio Sciences. Mitigating N-nitroso Impurities in the API Manufacturing Process. [Link]

  • AquigenBio. Synthesis of Nitroso Compounds: A Practical Guide. [Link]

  • Veeprho. This compound | CAS 109755-36-4. [Link]

  • Google Patents. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • ACS Publications. Preparations of C-Nitroso Compounds | Chemical Reviews. [Link]

  • European Commission. OPINION ON 4-Chlororesorcinol. [Link]

  • Pharmaffiliates. 953390-33-5| Chemical Name : this compound-13C6. [Link]

Sources

stability issues and degradation pathways of 4-Chloro-6-nitrosoresorcinol solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-nitrosoresorcinol

A Guide to Understanding and Investigating Solution Stability

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and require a deeper understanding of its behavior in solution. Given that specific, peer-reviewed stability data for this compound is limited in public literature, this guide adopts a first-principles approach. It synthesizes information from structurally related molecules and provides robust methodologies for you to systematically investigate and control the stability of your own solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and potential stability of this compound.

Q1: What are the basic properties and recommended storage conditions for solid this compound?

This compound (CAS 109755-36-4) is a benzenediol derivative with the molecular formula C₆H₄ClNO₃.[1] As a solid, it is typically supplied as a yellow or beige-brown powder.[2] For optimal shelf life, the solid compound should be stored in a tightly sealed container at 4°C, protected from light and moisture.[3][4]

PropertyValueSource(s)
CAS Number 109755-36-4[1][5]
Molecular Formula C₆H₄ClNO₃[3][1]
Molecular Weight 173.55 g/mol [1][5]
Appearance Yellow Solid
Storage Temp. 4°C[3][4]

Q2: Why is my this compound solution changing color over time?

Color change in solutions of nitroso or phenolic compounds is often an indicator of degradation or reaction. This can be caused by several factors, including:

  • Oxidation: The resorcinol ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen, trace metal ions, or changes in pH. This can form highly colored quinone-like structures.

  • Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.

  • pH-Mediated Hydrolysis: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways.[6][7]

  • Reaction with Solvent or Buffer Components: Ensure that your chosen solvent and buffer system are inert and of high purity.

Q3: What are the likely degradation pathways for this molecule?

While direct studies are scarce, we can postulate pathways based on the functional groups present and data from related compounds like chlorinated nitrophenols.[8][9] The primary sites of reactivity are the nitroso group, the phenolic hydroxyl groups, and the aromatic ring itself.

Potential degradation pathways include:

  • Reduction of the Nitroso Group: The nitroso group (-N=O) can be reduced to a hydroxylamine (-NHOH) or an amine (-NH2) group, especially in the presence of reducing agents or certain biological systems.

  • Oxidation of the Resorcinol Ring: The electron-donating hydroxyl groups make the ring highly susceptible to oxidation, potentially leading to ring-opening or polymerization into complex, colored products. The initial step is often the formation of semiquinone radicals.

  • Dehalogenation: While typically requiring more energy, the chlorine atom could potentially be removed under certain reductive or photolytic conditions.

  • Tautomerization: Nitroso-phenol compounds can exist in equilibrium with their quinone-oxime tautomers. A shift in this equilibrium, driven by solvent or pH, can alter the compound's properties and stability.

The following diagram illustrates these postulated pathways.

G Postulated Degradation Pathways of this compound A This compound B Oxidized Products (e.g., Quinone-like species) A->B Oxidation (O₂, light, pH) C Reduced Products (e.g., 4-Chloro-6-aminoresorcinol) A->C Reduction E Quinone-Oxime Tautomer A->E Tautomerization (Equilibrium) D Polymerized Products (Colored) B->D Further Oxidation/ Polymerization

Caption: Postulated degradation routes for this compound.

Part 2: Troubleshooting Guide - A Framework for Stability Studies

If you are observing instability, such as precipitation, color change, or the appearance of new peaks in your analytical chromatogram, a systematic approach is required. This guide provides a framework for conducting a forced degradation study to identify the root cause.

Issue: My solution's integrity is compromised. How do I determine the cause?

Workflow: Systematic Investigation of Degradation

This workflow is designed to isolate the specific environmental factor causing the degradation of your this compound solution.

workflow prep Step 1: Prepare Fresh Stock Solution Use high-purity solvent (e.g., ACN, MeOH). Work under low light/inert atmosphere. Analyze immediately (T=0 baseline). stress Step 2: Aliquot and Apply Stress Conditions Divide stock into separate, protected vials. prep->stress ph_stress pH Stress (Acidic, Neutral, Basic) stress->ph_stress photo_stress Photolytic Stress (UV/Vis Light) stress->photo_stress thermal_stress Thermal Stress (e.g., 40°C, 60°C) stress->thermal_stress ox_stress Oxidative Stress (e.g., dilute H₂O₂) stress->ox_stress control Control (Stored at 4°C, dark) stress->control analyze Step 3: Analyze at Time Points Use HPLC-UV and/or LC-MS. Monitor for decrease in parent peak. Look for formation of new peaks. ph_stress->analyze photo_stress->analyze thermal_stress->analyze ox_stress->analyze control->analyze interpret Step 4: Interpret Results Identify conditions with significant degradation. Characterize degradants by MS data. analyze->interpret

Caption: Workflow for a forced degradation study.

Protocol 1: Preparation of a Working Solution

The goal is to minimize degradation during the preparation process itself.

  • Reagent & Glassware Preparation: Use HPLC-grade solvents (e.g., acetonitrile or methanol) and amber glassware to protect from light. Ensure all glassware is scrupulously clean.

  • Weighing: Weigh the this compound solid accurately and quickly.

  • Dissolution: Dissolve the solid in your chosen solvent. If solubility is an issue, gentle sonication in an ice bath can be used. Avoid heating the solution.

  • Buffering (if required): If preparing an aqueous solution, use a freshly prepared, high-purity buffer. Be aware that pH can significantly impact stability. Studies on other compounds show that stability can vary dramatically between acidic and alkaline conditions.[10][11]

  • Inert Atmosphere: For maximum stability, consider degassing the solvent with nitrogen or argon before dissolution to remove dissolved oxygen.

  • Immediate Use: Use the solution as quickly as possible after preparation. If short-term storage is necessary, store at 4°C in a sealed amber vial, preferably under an inert atmosphere.

Protocol 2: Forced Degradation Study

This protocol will help you pinpoint the conditions that degrade your compound.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol, following Protocol 1.

  • Establish Baseline: Immediately analyze an aliquot of the stock solution via HPLC-UV or LC-MS. This is your T=0 reference.

  • Aliquot for Stress Testing: Distribute the stock solution into separate, appropriately labeled amber vials for each stress condition. A control sample, wrapped in foil and stored at 4°C, should be kept for comparison at each time point.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an equal volume of purified water.

    • Oxidative Stress: Add a small volume of dilute (e.g., 3%) hydrogen peroxide.

    • Thermal Stress: Place a vial in an oven set to a controlled temperature (e.g., 60°C).[12][13]

    • Photolytic Stress: Place a vial in a photostability chamber or expose it to a controlled UV lamp.

  • Monitor Degradation: Analyze samples from each condition (and the control) at set time points (e.g., 2, 8, 24, 48 hours).

  • Analysis:

    • Use HPLC-UV to quantify the percentage of the parent compound remaining.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of any new peaks, which is crucial for identifying potential degradation products.[14][15]

Interpreting the Results

By comparing the chromatograms from the stressed samples to the T=0 and control samples, you can determine the primary degradation pathways.

  • Significant loss of parent peak under basic conditions? The compound is susceptible to base-catalyzed hydrolysis.

  • New peaks appearing only in the H₂O₂ sample? The compound is prone to oxidation.

  • Degradation in the light-exposed sample but not the dark control? The compound is photolabile.

This empirical data is invaluable for defining appropriate handling, formulation, and storage conditions for your specific application.

Part 3: Summary of Best Practices

Based on the chemical nature of this compound and principles of chemical stability, the following practices are recommended to minimize degradation.

ParameterRecommendationRationale
Storage (Solid) 4°C, in a tightly sealed, light-proof container.Minimizes thermal degradation and prevents reaction with atmospheric moisture/oxygen.[3]
Storage (Solution) Store at 4°C in amber, sealed vials. Use within 24 hours.Low temperature slows reaction kinetics. Protection from light prevents photolysis.
Solvent Choice Use high-purity, degassed solvents (e.g., ACN, MeOH).Removes dissolved oxygen, a key driver of oxidative degradation.
pH Control Maintain a slightly acidic to neutral pH unless experimentally required.Phenolic compounds are often more stable at lower pH, as higher pH can deprotonate hydroxyl groups, making the ring more susceptible to oxidation.[7][10]
Atmosphere Work under an inert atmosphere (N₂ or Ar) for sensitive experiments.Prevents direct contact with atmospheric oxygen.

By following these guidelines and employing the troubleshooting protocols provided, researchers can ensure greater reproducibility and accuracy in their experiments involving this compound.

References

  • Accumulation of 4-chlororesorcinol during the inhibition studies. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific reports, 4, 4355. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2023). EPRA International Journal of Research and Development (IJRD). [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed. [Link]

  • 4-Chlororesorcinol. (n.d.). Atul Ltd. Retrieved January 12, 2026, from [Link]

  • OPINION ON 4-Chlororesorcinol. (2010). European Commission. [Link]

  • 953390-33-5 | Chemical Name : this compound-13C6. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • (PDF) Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. (2014). ResearchGate. [Link]

  • 4-Chlororesorcinol | C6H5ClO2 | CID 1731. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. (2021). Journal of Chemistry. [Link]

  • Process for the preparation of 4-nitroresorcinol. (1936).
  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. (2014). PubMed. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2023). MDPI. [Link]

  • Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (2021). ResearchGate. [Link]

  • m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Method for preparing 4,6-diaminoresorcinol hydrochloride. (2008).
  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2020). ResearchGate. [Link]

  • Thermal Degradation of Pa 6 Film Prepared from a Phenol/Dichloroethane Mixed Solution. (2018). ResearchGate. [Link]

  • Synthesis and kinetics of 2-chloro-4, 6-dinitroresorcinol. (2008). ResearchGate. [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PMC - NIH. [Link]

  • Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed. [Link]

  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (2023). MDPI. [Link]

  • Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. (2021). ResearchGate. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020). Semantic Scholar. [Link]

  • Degradation of 4-Chlorophenol by Catalytic Ozonation using γ-Al2O3/TiO2 Supported Managanese Oxides in Aqueous Solution. (2014). ResearchGate. [Link]

  • Identification of Major Degradation Products of Ketoconazole. (2011). PMC - NIH. [Link]

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preventing the formation of by-products during the synthesis of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-nitrosoresorcinol (CAS 109755-36-4). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize by-product formation and optimize your synthetic route for a high-purity final product.

Introduction

This compound is a valuable intermediate in organic synthesis, notable for its resorcinol core functionalized with both chloro and nitroso groups.[1] The primary and most direct synthetic pathway involves the nitrosation of 4-chlororesorcinol.[1] While seemingly straightforward, this electrophilic substitution reaction is sensitive to various parameters that can lead to the formation of undesired by-products, impacting yield and purity. This guide will dissect the common challenges and provide actionable solutions.

Troubleshooting Guide: Minimizing By-product Formation

This section addresses specific issues that may arise during the synthesis of this compound, their probable causes, and validated solutions.

Observed Issue Probable Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Decomposition of the product or nitrosating agent. 3. Formation of significant amounts of by-products.1. Extend reaction time or slightly increase the molar ratio of the nitrosating agent. 2. Maintain strict temperature control, typically between 0-5°C.[2] 3. Optimize reaction conditions as detailed in this guide.1. Ensuring complete consumption of the starting material will maximize the theoretical yield. 2. Nitrous acid is unstable at higher temperatures and can decompose, reducing the effective concentration of the nitrosating agent.[1] 3. By-product formation directly competes with the desired reaction pathway, thus reducing the yield.
Presence of a Dark, Tarry Substance Polymerization of resorcinol or its derivatives under acidic conditions.1. Ensure slow, dropwise addition of the nitrosating agent. 2. Maintain vigorous stirring throughout the reaction. 3. Use a more dilute reaction mixture.1. Slow addition prevents localized high concentrations of reactants and acid, which can catalyze polymerization. 2. Good mixing ensures uniform temperature and concentration, minimizing side reactions. 3. Dilution can reduce the rate of intermolecular side reactions that lead to polymer formation.
Formation of Di-nitrosated or Oxidized By-products 1. Excess of nitrosating agent. 2. Reaction temperature is too high. 3. Presence of oxidizing impurities.1. Use a precise stoichiometric amount of sodium nitrite, or a slight excess (e.g., 1.1 equivalents). 2. Strictly maintain the reaction temperature below 5°C. 3. Use high-purity starting materials and deaerated solvents.1. An excess of the electrophile can lead to multiple substitutions on the aromatic ring. 2. Higher temperatures can promote over-reaction and oxidation side reactions. 3. Oxidizing agents can convert the nitroso group to a nitro group or cause other undesired oxidative side reactions.
Inconsistent Results Between Batches Variations in the quality of starting materials or reaction conditions.1. Standardize the source and purity of 4-chlororesorcinol and sodium nitrite. 2. Calibrate all monitoring equipment (thermometers, stirrers, etc.). 3. Implement a strict, standardized operating procedure.1. Impurities in starting materials can act as catalysts or inhibitors for side reactions. For instance, heavy metal content can be a concern.[3] 2. Accurate control of parameters like temperature and stirring speed is crucial for reproducibility. 3. A detailed and consistent protocol minimizes operator-induced variability.

Visualizing the Reaction and By-product Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and potential side reactions.

Synthesis_Pathway 4-Chlororesorcinol 4-Chlororesorcinol This compound This compound 4-Chlororesorcinol->this compound NaNO2, H+ (Nitrosation) Di-nitrosated_by-product Di-nitrosated_by-product 4-Chlororesorcinol->Di-nitrosated_by-product Excess NaNO2, H+ Polymeric_by-products Polymeric_by-products 4-Chlororesorcinol->Polymeric_by-products Acid, Heat Oxidized_by-product Oxidized_by-product This compound->Oxidized_by-product [O]

Caption: Main synthesis and potential by-product pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitrosation of 4-chlororesorcinol?

A1: The optimal temperature is typically maintained between 0°C and 5°C.[2] Low temperatures are crucial to minimize the decomposition of nitrous acid, which is the active nitrosating agent, and to prevent side reactions such as oxidation and the formation of polymeric by-products.[1]

Q2: Which acid should I use to generate nitrous acid from sodium nitrite?

A2: Sulfuric acid or hydrochloric acid are commonly used. Sulfuric acid is often preferred as it is non-volatile. The acid should be added slowly to the chilled solution of 4-chlororesorcinol and sodium nitrite to generate nitrous acid in situ. This method controls the concentration of the highly reactive nitrosonium ion (NO+), which is the key electrophile in the reaction.[4][5]

Q3: My final product has a persistent color impurity. How can I remove it?

A3: Color impurities often arise from minor, highly conjugated by-products. Purification can be achieved through recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. In some cases, treatment with activated carbon can be effective in adsorbing color bodies.[6] The choice of solvent and purification method may require some empirical optimization.

Q4: How can I confirm the purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended. Melting point determination is a good initial indicator of purity. For more definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can separate and quantify the main product and any by-products. Spectroscopic methods like ¹H NMR and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

Q5: What are the primary safety precautions I should take during this synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of a fume hood, safety glasses, gloves, and a lab coat. Nitroso compounds should be handled with care as some are known to be carcinogenic.[4] The reaction should be conducted with good ventilation, and appropriate measures should be in place for quenching any unreacted nitrosating agent (e.g., with sulfamic acid).

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method designed to minimize by-product formation.

Materials:

  • 4-Chlororesorcinol (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ethanol

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In the three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-chlororesorcinol in a suitable volume of water (and a minimal amount of ethanol if needed for solubility) and cool the mixture to 0-5°C using an ice bath.

  • Addition of Nitrite: To the cooled solution, add sodium nitrite and stir until it is completely dissolved.

  • Nitrosation: Slowly add a pre-chilled solution of dilute sulfuric acid dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture strictly between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by TLC.

  • Isolation: Collect the precipitated product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts and residual acid.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40°C) to avoid decomposition.

  • Purification (if necessary): Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain high-purity this compound.

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions Low_Yield Low Yield Check_Temp Review Temperature Control Low_Yield->Check_Temp Check_Stoichiometry Verify Stoichiometry Low_Yield->Check_Stoichiometry Impure_Product Impure Product Impure_Product->Check_Temp Check_Addition_Rate Assess Addition Rate Impure_Product->Check_Addition_Rate Analyze_Starting_Materials Analyze Starting Materials Impure_Product->Analyze_Starting_Materials Analyze_Byproducts Identify By-products (HPLC, NMR) Impure_Product->Analyze_Byproducts Optimize_Temp Optimize Temperature (0-5°C) Check_Temp->Optimize_Temp Adjust_Reagents Adjust Reagent Ratios Check_Stoichiometry->Adjust_Reagents Slow_Addition Ensure Slow Reagent Addition Check_Addition_Rate->Slow_Addition Purify_Reagents Use High-Purity Reagents Analyze_Starting_Materials->Purify_Reagents Optimize_Purification Refine Purification Method Analyze_Byproducts->Optimize_Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • III Analytical Methods. Japan Environment Agency.[Link]

  • OPINION ON 4-Chlororesorcinol. European Commission.[Link]

  • Preparations of C-Nitroso Compounds. National Institutes of Health.[Link]

  • 12.5: Nitrosation. Chemistry LibreTexts.[Link]

  • Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.[Link]

  • Catalysis and inhibition of N-nitrosation reactions. PubMed.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • US2744938A - Removal of color impurities
  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure.[Link]

  • How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry. Patsnap Eureka.[Link]

  • Test Methods For Evaluating Solid Waste, Physical/Chemical Methods, Sw-846, 3rd Edition, Update 4A Draft. EPA NEPAL.[Link]

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Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-nitrosoresorcinol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up of this important chemical intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Reaction Overview & Mechanism

The synthesis of this compound is typically achieved via the electrophilic nitrosation of 4-chlororesorcinol. This reaction is highly sensitive to process parameters, and successful scale-up requires a thorough understanding of the underlying mechanism and potential pitfalls.

The primary and most direct synthetic route involves the nitrosation of 4-chlororesorcinol.[1] The chlorine atom at the 4-position is a deactivating, ortho, para-directing group, making the 6-position susceptible to electrophilic attack. The reaction is generally carried out in an acidic aqueous medium using a nitrosating agent, such as sodium nitrite.

The mechanism involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., sulfuric acid). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the active electrophile that attacks the electron-rich resorcinol ring to yield the final product.

Nitrosation Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2  + 2H⁺ H2SO4 H₂SO₄ H2SO4->HNO2 H3O_plus H₃O⁺ NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus  + H⁺, -H₂O Product This compound NO_plus->Product Chlororesorcinol 4-Chlororesorcinol Chlororesorcinol->Product  + NO⁺ caption Figure 1. Simplified reaction pathway for the formation of the nitrosonium ion and subsequent nitrosation of 4-chlororesorcinol.

Caption: Figure 1. Simplified reaction pathway for the formation of the nitrosonium ion and subsequent nitrosation of 4-chlororesorcinol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most critical parameter to control during the scale-up of this reaction?

A1: Without a doubt, temperature control is the most critical parameter. Nitrosation reactions are highly exothermic and can lead to thermal runaway if not properly managed.[2] A rapid increase in temperature can cause vigorous decomposition of the product and reactants, leading to a dangerous release of toxic nitrogen oxides and potentially explosive conditions.[3][4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Therefore, a robust cooling system and controlled addition of the nitrosating agent are paramount.

Q2: What purity grade is recommended for the starting material, 4-chlororesorcinol?

A2: It is highly recommended to use 4-chlororesorcinol with a purity of >98%. Impurities in the starting material can lead to the formation of undesired side products that are difficult to separate from the final product. Of particular concern are other phenolic impurities which can also undergo nitrosation, leading to a complex product mixture and reduced yield.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The main safety concerns are:

  • Thermal Runaway: As mentioned, the exothermic nature of the reaction poses a significant risk.[2]

  • Toxic Gas Evolution: Acidification of sodium nitrite releases toxic nitrogen oxides (NOx). The reaction must be performed in a well-ventilated fume hood or reactor system with appropriate off-gas scrubbing.

  • Corrosive Reagents: The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[3]

  • Product Instability: Nitroso compounds can be unstable and may decompose upon heating or exposure to light.[5] Proper storage of the final product is crucial.

Q4: Can other nitrosating agents be used?

A4: While sodium nitrite in an acidic medium is the most common and cost-effective method, other nitrosating agents can be used, such as nitrosyl halides or organic nitrites (e.g., tert-butyl nitrite).[6] However, for large-scale production, the in-situ generation of nitrous acid from sodium nitrite is generally preferred due to cost and availability.

Section 3: Troubleshooting Guide

This section provides a detailed question-and-answer guide for specific problems encountered during the synthesis.

Category: Low or Inconsistent Yield

Q: My yield of this compound is significantly lower than the literature values, or varies greatly between batches. What are the likely causes?

A: Low and inconsistent yields are common challenges during scale-up. The issue can typically be traced back to one or more of the following factors:

  • Incomplete Reaction:

    • Cause: Insufficient addition of the nitrosating agent or a reaction time that is too short. On a larger scale, mixing efficiency can decrease, leading to localized areas of low reagent concentration.

    • Solution: Ensure stoichiometric or a slight excess of sodium nitrite is used. Verify mixing efficiency in the reactor. Consider extending the reaction time and monitoring the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).

  • Product Degradation:

    • Cause: Excessive temperature is a primary cause of product degradation. Localized "hot spots" in the reactor due to poor mixing and inefficient cooling can rapidly decompose the nitroso product.

    • Solution: Implement strict temperature control, ideally keeping the reaction temperature between 0-5°C. Ensure the nitrosating agent is added slowly and sub-surface to promote rapid dispersion and heat exchange.

  • Side Reactions:

    • Cause: The resorcinol ring is highly activated and can undergo further reaction if conditions are not optimal. A potential side reaction is the formation of dinitroso compounds, particularly if there is an excess of the nitrosating agent or higher reaction temperatures.[7]

    • Solution: Maintain a strict 1:1 stoichiometry of 4-chlororesorcinol to the nitrosating agent. Precise temperature control and a well-defined addition profile are crucial.

Troubleshooting Low Yield Start Low Yield Observed Check_Temp Review Temperature Logs (0-5°C Maintained?) Start->Check_Temp Check_Stoich Verify Stoichiometry (Nitrite vs. Substrate) Check_Temp->Check_Stoich Yes Sol_Temp Improve Cooling Capacity Slow Down Addition Rate Check_Temp->Sol_Temp No Check_Mixing Assess Mixing Efficiency (Homogeneous?) Check_Stoich->Check_Mixing Correct Sol_Stoich Recalculate Reagent Mass Check for Dinitroso Impurity Check_Stoich->Sol_Stoich Incorrect Check_Time Review Reaction Time (Sufficient?) Check_Mixing->Check_Time Yes Sol_Mixing Increase Agitation Speed Check Baffle/Impeller Design Check_Mixing->Sol_Mixing No Sol_Time Implement In-Process Control (IPC) Extend Reaction Time Check_Time->Sol_Time No End Yield Improved Check_Time->End Yes Sol_Temp->Check_Stoich Sol_Stoich->Check_Mixing Sol_Mixing->Check_Time Sol_Time->End caption Figure 2. Troubleshooting workflow for diagnosing low yield in the synthesis of this compound.

Caption: Figure 2. Troubleshooting workflow for diagnosing low yield in the synthesis of this compound.

Category: Impurity Formation

Q: My final product is a dark, tarry substance instead of the expected solid, and analytical data shows significant impurities. What's going wrong?

A: The formation of dark, impure products is a common and frustrating issue, often pointing to oxidation or polymerization side reactions.

  • Oxidation:

    • Cause: Nitroso compounds are susceptible to oxidation to the corresponding nitro compounds, especially at elevated temperatures or in the presence of excess oxidizing agents.[8] The highly activated resorcinol ring system is also prone to oxidative degradation, leading to colored polymeric materials.

    • Solution: Maintain a low reaction temperature and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with atmospheric oxygen. Ensure the nitrosating agent is of high quality and free from nitrate impurities, which are stronger oxidizing agents.

  • pH Control:

    • Cause: The pH of the reaction medium is crucial. If the medium is not sufficiently acidic, the concentration of the active electrophile (NO⁺) will be low, potentially leading to other reaction pathways. Conversely, some resorcinol derivatives can be unstable under very harsh acidic conditions.

    • Solution: Monitor and control the pH of the reaction mixture throughout the addition of sodium nitrite. The optimal pH is typically in the range of 3-4 for efficient nitrosation of phenols.[7]

Category: Purification Challenges

Q: I'm having difficulty purifying the crude product. Recrystallization gives poor recovery, and the product seems to degrade on a chromatography column.

A: Purifying nitroso compounds can be challenging due to their reactivity and potential instability.[5]

  • Recrystallization Issues:

    • Cause: Poor recovery during recrystallization can be due to high solubility in the chosen solvent or product degradation at the elevated temperatures required for dissolution.

    • Solution: Conduct a thorough solvent screen to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product sparingly at room temperature but readily at elevated temperatures. Use the minimum amount of hot solvent necessary to achieve dissolution and cool the solution slowly to maximize crystal growth and recovery. Avoid prolonged heating.

  • Chromatography Issues:

    • Cause: Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds like this compound.

    • Solution: If chromatography is necessary, consider using a less acidic stationary phase, such as deactivated (neutral) silica or alumina. Perform the chromatography quickly and at low temperatures if possible. It is often preferable to optimize the reaction conditions to produce a crude product that is pure enough to be purified by a simple wash or recrystallization, avoiding chromatography altogether on a large scale.

Section 4: Experimental Protocols

Lab-Scale Synthesis Protocol (Illustrative)

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All appropriate PPE, including a lab coat, safety glasses, and acid-resistant gloves, must be worn.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reaction Mixture: To the flask, add 4-chlororesorcinol (1.0 eq) and water. Stir until the solid is suspended. Cool the mixture to 0-5°C.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 0.2 eq) to the cooled suspension.

  • Nitrosation: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acid and salts.

  • Drying: Dry the product under vacuum at a low temperature (e.g., <40°C) away from direct light.

Scale-Up Considerations

When moving from the lab to a pilot or production scale, the following parameters must be carefully considered and optimized:

ParameterLab Scale (e.g., 1L flask)Pilot/Production Scale (e.g., 100L reactor)Rationale & Key Considerations
Heat Transfer High surface-area-to-volume ratio; efficient cooling with an ice bath.Low surface-area-to-volume ratio; requires a jacketed reactor with a robust cooling system.Inefficient heat removal is the primary cause of runaway reactions. The cooling capacity of the reactor must be able to handle the total heat of reaction.
Reagent Addition Dropwise addition via a dropping funnel.Controlled addition via a dosing pump with subsurface addition nozzle.Slow, controlled, and subsurface addition is critical to prevent localized high concentrations of reagents and associated "hot spots".
Mixing Magnetic stir bar or overhead mechanical stirrer.Baffled reactor with a well-designed agitator (e.g., pitched-blade turbine).Homogeneous mixing is essential for consistent temperature and concentration throughout the reactor, preventing side reactions and ensuring a consistent product.
Work-up Vacuum filtration on a Büchner funnel.Centrifuge or filter-dryer.The efficiency of solid-liquid separation and washing is crucial for removing impurities and achieving the desired product quality.
Safety Fume hood.Closed reactor system with an off-gas treatment/scrubber system.The larger quantities of reagents necessitate a closed system to safely handle and neutralize any toxic NOx gases produced.

Section 5: References

  • Zamann Pharma Support GmbH. (n.d.). Heat-Induced Nitrosamine Formation. Retrieved from [Link]

  • Pignatelli, B., Scriban, R., Descotes, G., & Bartsch, H. (1984). Catalysis of nitrosation in vitro and in vivo in rats by catechin and resorcinol and inhibition by chlorogenic acid. IARC scientific publications, (57), 95–109.

  • Food Safety Institute. (2025). Nitrosamines in Processed Foods: Risks and Prevention. Retrieved from [Link]

  • Lu, Y., Dong, Y., Li, X., & He, Q. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of food science, 81(11), C2692–C2696.

  • EHS Info. (2024, June 6). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Resorcinol? Retrieved from [Link]

  • Singh, J. (2015). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. Retrieved from [Link]

  • Gustin, J. L. (1995). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, (139), 237-248.

  • Onyx Scientific. (n.d.). N-nitrosamine Formation | Analytical Method Development. Retrieved from [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. In Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Mono-nitration of resorcinol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023). ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Nitroso, Nitro, and Related Compounds. Retrieved from [Link]

  • Journal of Ovonic Research. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. 18(5), 539-551.

  • National Center for Biotechnology Information. (n.d.). Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2011). BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and kinetics of 2-chloro-4, 6-dinitroresorcinol. Retrieved from [Link]

  • European Commission. (2010). OPINION ON 4-Chlororesorcinol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

  • ResearchGate. (2021). Using of 4-Chlororesorcinol as a Coupling Agent in Spectrophotometric Determination of Benzocaine. Retrieved from [Link]

  • Google Patents. (n.d.). US20240238218A1 - Resorcinol derivative as a pharmaceutically active compound and method of preparation thereof. Retrieved from

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroso and Azo Compounds in Modern Organic Synthesis: Late Blooming but Very Rich. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from

  • National Center for Biotechnology Information. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]

Sources

improving the shelf-life of 4-Chloro-6-nitrosoresorcinol as a laboratory reagent

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-nitrosoresorcinol

Welcome to the technical support guide for this compound (CAS 109755-36-4). This document is designed for researchers, scientists, and drug development professionals to maximize the shelf-life and ensure the consistent performance of this valuable laboratory reagent. Due to its specific chemical structure, combining a reactive resorcinol core with a nitroso group, this compound requires careful handling and storage to prevent degradation.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary causes of this compound degradation? A: The degradation of this compound is primarily driven by three factors:

  • Oxidation: The resorcinol ring is highly activated by its two hydroxyl groups, making it susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and leads to the formation of colored polymeric byproducts.

  • Photodegradation: Like many aromatic and nitroso compounds, this reagent is sensitive to light, especially UV radiation.[2] Light exposure can provide the activation energy needed to initiate degradation reactions. Resorcinol itself is known to turn pink upon exposure to light and air.[3]

  • Moisture: The presence of water can facilitate hydrolytic decomposition or act as a catalyst in oxidation reactions.

Q2: What are the visible signs of degradation? A: The pure compound is typically a yellow solid.[1] The most common sign of degradation is a color change, often to shades of pink, red, or brown. This is characteristic of the oxidation of resorcinol derivatives.[3] In solution, degradation may be observed as a rapid color change or the formation of a precipitate.

Q3: What is the recommended storage temperature? A: For optimal shelf-life, the solid reagent should be stored at 4°C .[4] Refrigeration significantly slows the kinetic rate of decomposition reactions.

Q4: Can I still use the reagent if it has slightly changed color? A: This is not recommended without verification. A color change indicates the presence of impurities. Using a degraded reagent can lead to inconsistent experimental results, artifact formation, and non-reproducible data. Before use, the purity of a discolored reagent should be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). (See Protocol 4.1).

Q5: How should I prepare and store solutions of this compound? A: Solutions are generally less stable than the solid material.

  • Prepare solutions fresh for each experiment whenever possible.

  • Use high-purity, anhydrous solvents. If using aqueous buffers, they should be degassed to remove dissolved oxygen.

  • Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.

  • If short-term storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) and store at 4°C.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this reagent.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Inconsistent or Non-Reproducible Experimental Results Reagent degradation; variable purity between aliquots.1. Discard the current working solution and prepare a fresh one from the solid stock. 2. Visually inspect the solid stock for discoloration. 3. Perform a purity check on the solid stock using HPLC (Protocol 4.1) or a similar method. 4. If purity is compromised, acquire a new, unopened batch of the reagent.
Solid Reagent is Pink, Red, or Brown Significant oxidation and/or photodegradation due to improper storage (exposure to air, light, or heat).1. The reagent is likely compromised. It is safest to discard it according to your institution's chemical waste procedures. 2. If the material is critical and cannot be replaced immediately, a purity assessment is mandatory. Proceed with extreme caution and be aware that observed activity may not be solely due to the target compound.
Freshly Prepared Solution Changes Color Rapidly 1. Solvent impurity (e.g., peroxides in ethers, dissolved oxygen). 2. High ambient light or temperature during preparation. 3. Contamination of glassware.1. Use fresh, high-purity, or freshly distilled/degassed solvents. 2. Prepare the solution under subdued light and consider pre-chilling the solvent. 3. Ensure all glassware is scrupulously clean and dry.
Low Yield or Incomplete Reaction Reduced concentration of the active reagent due to degradation.1. Confirm the purity of the starting material (Protocol 4.1). 2. Adjust the molar equivalents used in the reaction based on the measured purity, or preferably, use a new, high-purity lot.

Section 3: Understanding the Chemistry of Degradation

A foundational understanding of the degradation pathways is crucial for developing effective stabilization strategies. The molecule's instability arises from the synergistic reactivity of its functional groups.

  • Resorcinol Ring Oxidation: The two hydroxyl groups on the benzene ring are strong electron-donating groups. This high electron density makes the ring highly susceptible to electrophilic attack and, most importantly, oxidation. The initial oxidation can form radical species that propagate, leading to complex polymeric structures, which are responsible for the observed discoloration.

  • Nitroso Group Reactivity: The N=O group is a known reactive moiety. It can participate in various reactions, including dimerization or reactions with other nucleophiles or radical species present in the system. N-nitroso compounds can be unstable, with their stability influenced by factors like pH and light.[2]

The combination of these factors creates a molecule that requires protection from atmospheric oxygen, light, and elevated temperatures to maintain its integrity.

cluster_factors Degradation Factors Reagent This compound (Yellow Solid) mid Reagent->mid Degradation Degraded Products (Pink/Brown Impurities) mid->Degradation Oxygen Atmospheric O₂ Oxygen->mid Oxidation Light Light (UV) Light->mid Photodegradation Heat Elevated Temperature Heat->mid Accelerates Reactions

Hypothesized Degradation Pathway and Contributing Factors.

Section 4: Experimental Protocols & Workflows

Adherence to rigorous protocols is essential for ensuring the long-term viability of this compound.

Workflow: New Reagent Intake and Quality Control

This workflow ensures that the reagent's quality is validated upon receipt and monitored over its lifecycle.

start Receive New Reagent inspect Visual Inspection (Color, Caking) start->inspect record Record Lot #, Date, and Initial Appearance inspect->record store Store at 4°C, Protected from Light in a Desiccator record->store use Before Each Use: Visually Inspect store->use test Purity Assessment (e.g., HPLC) use->test Discoloration or Doubt? proceed Proceed with Experiment test->proceed Purity > 98% discard Discard Reagent test->discard Purity < 98%

Sources

method for removing impurities from synthesized 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Chloro-6-nitrosoresorcinol

Welcome to the technical support guide for the purification of this compound (C₆H₄ClNO₃, CAS 109755-36-4).[1] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with the high degree of purity required for downstream applications. The inherent reactivity of nitroso compounds necessitates careful handling and optimized purification strategies to minimize degradation and remove process-related impurities.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationships behind the problems and providing actionable solutions.

Question 1: My crude product is a dark, oily residue instead of a solid. What went wrong?

Answer: The appearance of a dark oil suggests the presence of significant impurities or decomposition products that are depressing the melting point of your target compound. Several factors could be at play:

  • Excess Nitrosating Agent: The synthesis of nitroso compounds, often involving reagents like sodium nitrite, can lead to side reactions if not properly controlled.[2] Excess nitrosating agents can lead to the formation of N-nitroso impurities or other colored byproducts.

  • Decomposition: Nitroso compounds can be unstable, particularly at elevated temperatures or non-neutral pH.[3] The workup or initial purification attempts might have induced degradation.

  • Residual Solvent: Incomplete removal of high-boiling point solvents used during the reaction or extraction can result in an oily product.

Troubleshooting Steps:

  • Re-evaluate the Synthesis: Ensure reaction conditions such as temperature and pH were strictly controlled to minimize side-product formation.[4]

  • Aqueous Wash: Dissolve the oily residue in an appropriate organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. This can help remove some polar, acidic impurities.

  • Attempt Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexanes) to the oil and vigorously stirring or sonicating. This can sometimes induce precipitation of the desired solid, leaving impurities in the solvent.

Question 2: After recrystallization, my product yield is extremely low. How can I improve it?

Answer: Low recovery from recrystallization is a common issue and typically points to one of two main causes: incorrect solvent choice or premature crystallization.

  • Suboptimal Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, recovery will be poor.

  • Premature Crystallization: Cooling the solution too rapidly can trap impurities and lead to the formation of very fine crystals that are difficult to filter.[5]

Troubleshooting Steps:

  • Optimize the Solvent: Perform small-scale solubility tests with a range of solvents (see Table 1) to find the ideal one. Ethanol or ethanol/water mixtures are often good starting points for polar compounds like resorcinol derivatives.[5]

  • Control the Cooling Rate: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by concentrating the filtrate and re-cooling.

Question 3: TLC analysis of my "purified" product still shows multiple spots. What are the next steps?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your sample is not pure and that the chosen purification method was not effective for the impurities present.

  • Co-precipitation: During recrystallization, impurities with similar solubility profiles to your target compound can co-precipitate.

  • Compound Instability: The compound might be degrading on the silica gel plate, which is a common issue for sensitive molecules.[6]

Troubleshooting Steps:

  • Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step.[2][6] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase.

  • Test for Silica Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear that were not present in the initial spotting, your compound is likely degrading on the silica.[6] In this case, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[6]

  • Consider a Different Purification Technique: For very challenging separations, techniques like preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying this compound?

A1: For most common impurities arising from the nitrosation of 4-chlororesorcinol, recrystallization is the most effective and scalable method.[2][5] It is particularly good at removing unreacted starting materials and inorganic salts. A solvent like ethanol or an ethanol/water mixture is often a suitable choice.[5] If recrystallization is insufficient, flash column chromatography provides a higher degree of separation.[6]

Q2: How can I identify the impurities in my crude sample?

A2: A combination of analytical techniques is recommended:

  • TLC: To estimate the number of components and their relative polarities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the components and determine their molecular weights, which is crucial for proposing impurity structures.[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR of the crude material can reveal the presence of major impurities by comparing the spectra to that of a pure standard.

Q3: Is this compound stable during storage?

A3: Nitroso compounds can be sensitive to light, heat, and air.[2] For long-term storage, it is recommended to keep the purified solid in a tightly sealed, amber-colored vial at low temperatures (e.g., 4°C) under an inert atmosphere (like argon or nitrogen).[1]

Q4: What are the expected starting materials and potential side products?

A4: The synthesis typically involves the nitrosation of 4-chlororesorcinol.[7]

  • Starting Material: 4-chlororesorcinol.

  • Reagents: A nitrosating agent, such as sodium nitrite in an acidic medium.[8]

  • Potential Impurities:

    • Unreacted 4-chlororesorcinol.

    • Di-nitroso or other over-nitrosated resorcinol derivatives.

    • Oxidation products of the resorcinol ring.

    • Isomers, if the reaction is not perfectly regioselective.

Detailed Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound via recrystallization, a robust method for removing common impurities.

1. Solvent Selection:

  • Perform small-scale solubility tests to determine the optimal solvent. Ethanol is a good starting point.

  • The goal is to find a solvent that dissolves the crude product when hot but not when cold.

Table 1: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Comments
Water 100 High May be suitable, but solubility might be low even when hot.
Ethanol 78 Medium-High Often a good choice for polar organic molecules.[5]
Ethyl Acetate 77 Medium Good for moderately polar compounds.
Toluene 111 Low May be useful for removing non-polar impurities.

| Hexanes | 69 | Very Low | Typically used as an anti-solvent to induce precipitation. |

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the solvent until all the solid has just dissolved. Do not add excess solvent.

  • If the solution is colored by insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

3. Purity Assessment:

  • Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
  • Run a TLC of the purified product against the crude material and the starting material to confirm the removal of impurities.

Visual Workflow and Troubleshooting Diagrams

The following diagrams, generated using DOT language, illustrate the purification workflow and a decision-making process for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Synthesized this compound) Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude->Dissolve HotFilter Hot Filtration (If insoluble impurities) Dissolve->HotFilter Optional Cool Slow Cooling (To Room Temp) Dissolve->Cool HotFilter->Cool IceBath Ice Bath (Maximize Precipitation) Cool->IceBath FilterWash Vacuum Filtration & Cold Solvent Wash IceBath->FilterWash Dry Dry Under Vacuum FilterWash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Standard workflow for recrystallization.

TroubleshootingTree Start Problem with Purified Product? LowYield Low Yield? Start->LowYield Yes Impure Still Impure (TLC)? Start->Impure Yes Oily Product is Oily? Start->Oily Yes Solvent Re-evaluate Solvent Choice & Minimize Volume LowYield->Solvent Check Cooling Slow Down Cooling Rate LowYield->Cooling Check Column Perform Column Chromatography Impure->Column Action Decomp Check for Decomposition on Silica Impure->Decomp Test Triturate Triturate with Non-polar Solvent Oily->Triturate Try Wash Perform Aqueous Washes (Bicarbonate/Brine) Oily->Wash Try

Caption: Decision tree for troubleshooting purification.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Ferwer. (n.d.). 4-chlororesorcinol - Information. Retrieved from [Link]

  • Song, Y. J., Huang, Y. D., Lin, H., Li, J., & Wang, Z. (2009). Crystallization process of 2-chloro-4, 6-diaminoresorcinol. Journal of Harbin Institute of Technology (New Series), 16(4), 532-536.
  • Google Patents. (n.d.). US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • European Commission. (2010). OPINION ON 4-Chlororesorcinol. Retrieved from [Link]

  • Google Patents. (n.d.). GB2028804A - Process for the purification of crude resorcinol.
  • National Center for Biotechnology Information. (n.d.). Mutagenic decomposition products of nitrosated 4-chloroindoles. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). DE633982C - Process for the preparation of 4-nitroresorcinol.
  • Cosmetic Ingredient Review. (2011). BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011. Retrieved from [Link]

  • COSMILE Europe. (n.d.). 4-CHLORORESORCINOL – Ingredient. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Baran Lab. (2014). Nitroso and Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlororesorcinol. PubChem. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

  • MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Solvent Systems for Reactions Involving 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of solvent systems for reactions involving 4-Chloro-6-nitrosoresorcinol. The following sections are designed to offer practical, field-proven insights to overcome common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries related to the handling and use of this compound in various reaction setups.

Q1: What are the most suitable initial solvents for dissolving this compound?

A1: this compound is reported to be soluble in water, ethyl acetate, and methanol. For initial experiments, polar protic solvents such as ethanol and methanol are excellent starting points due to their ability to form hydrogen bonds with the hydroxyl groups of the resorcinol moiety. For reactions requiring less polar conditions, ethyl acetate is a suitable choice. It is also soluble in other polar solvents like acetone and ether.[1][2]

Q2: How does the choice of solvent impact the stability of this compound?

A2: The stability of this compound can be significantly influenced by the solvent. Nitroso compounds can be sensitive to both acidic and basic conditions, as well as light and temperature. In protic solvents, there is a potential for the formation of quinone-oxime tautomers. It is crucial to use freshly distilled, high-purity solvents to avoid acidic or basic impurities that could catalyze decomposition. For storage, it is recommended to keep the compound at 2-8°C in a dark container.

Q3: Can I use a solvent mixture for my reaction?

A3: Yes, solvent mixtures are often employed to fine-tune the reaction conditions. For instance, a mixture of a polar solvent (to dissolve the this compound) and a non-polar solvent (to dissolve a non-polar reactant) can be used. The ratio of the solvents can be adjusted to optimize the solubility of all reactants and to modulate the reaction rate. For example, in nitrosation reactions of phenols, increasing the proportion of an organic co-solvent like acetonitrile in water can slow down the reaction rate.[3]

Q4: What are the key safety precautions when working with this compound and its solvent systems?

A4: this compound and its precursor, 4-chlororesorcinol, should be handled with care. 4-Chlororesorcinol is a known skin and eye irritant.[4] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using organic solvents, be aware of their flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in the chosen solvent system, leading to a slow or incomplete reaction. 2. Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for stabilizing the transition state of the reaction. 3. Decomposition of this compound: The reaction conditions (e.g., temperature, pH) may be causing the starting material to degrade.[5] 4. Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, may need to be cooled to prevent side reactions.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). Consider using a co-solvent system to improve the solubility of all components. 2. Solvent Optimization: If the reaction mechanism is known, choose a solvent that will stabilize the transition state. For example, polar aprotic solvents like DMF or DMSO can be effective for reactions involving charged intermediates. 3. Control Reaction Conditions: Ensure the reaction is run under an inert atmosphere if sensitive to oxidation. Monitor the pH of the reaction mixture and adjust if necessary. Run the reaction at a lower temperature to minimize decomposition. 4. Temperature Optimization: Systematically vary the reaction temperature in small-scale trials to find the optimal balance between reaction rate and product stability.
Formation of Multiple Products/Side Reactions 1. Over-activation of the Resorcinol Ring: The hydroxyl groups of the resorcinol are highly activating, which can lead to multiple substitutions on the aromatic ring, especially with strong electrophiles.[6][7] 2. Oxidation of the Product: The product may be sensitive to oxidation by air, especially under basic conditions. 3. Reaction with the Solvent: The solvent may not be inert under the reaction conditions and could be participating in side reactions.1. Use a Less Polar Solvent: Switching to a less polar solvent can sometimes temper the reactivity of the aromatic ring. For example, in the halogenation of phenols, using a non-polar solvent like carbon tetrachloride can favor mono-substitution.[8] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation. 3. Choose an Inert Solvent: Select a solvent that is known to be stable under the reaction conditions. Avoid solvents with reactive functional groups.
Difficulty in Product Purification 1. Co-crystallization of Impurities: The product may crystallize with impurities that have similar solubility profiles. 2. Product is an Oil or Gummy Solid: The product may not crystallize readily from the reaction mixture or upon work-up. 3. Formation of Colored Impurities: Oxidation or side reactions can lead to the formation of highly colored byproducts that are difficult to remove.1. Recrystallization with a Different Solvent System: Experiment with different solvents or solvent mixtures for recrystallization. A two-solvent recrystallization (one solvent in which the compound is soluble, and another in which it is insoluble) can be effective.[9][10] 2. Alternative Purification Methods: If recrystallization is not effective, consider other purification techniques such as column chromatography or preparative thin-layer chromatography (TLC). 3. Charcoal Treatment: Activated charcoal can be used to remove colored impurities during recrystallization.[9]

III. Data Presentation: Solubility of 4-Chlororesorcinol

Solvent Solubility Reference
WaterSoluble[1][2]
EthanolSoluble[2]
EtherSoluble[1][2]
AcetoneSoluble[1]
BenzeneSoluble[1]
DMSO≥ 100 mg/mL[11]

IV. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a common reaction involving this compound: the synthesis of an indophenol dye.

Protocol: Synthesis of a Diarylamine-Substituted Indophenol Dye

This protocol is adapted from the general synthesis of indophenol dyes and utilizes this compound as the key reactant.[12]

Materials:

  • This compound (1.0 mmol)

  • N,N-Dimethylaniline (1.1 mmol)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (95%)

  • Deionized Water

  • Sodium Hydroxide solution (2 M)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.

  • In a separate beaker, dissolve 1.1 mmol of N,N-dimethylaniline in 10 mL of ethanol.

  • Cool the this compound solution in an ice bath to 0-5 °C.

  • Slowly and with constant stirring, add 1-2 mL of concentrated sulfuric acid to the cooled this compound solution. The solution should develop a deep color.

  • To this mixture, add the N,N-dimethylaniline solution dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water. A colored precipitate should form.

  • Neutralize the solution by slowly adding 2 M sodium hydroxide solution until the pH is approximately 7. A color change should be observed.

  • Extract the dye into an organic solvent such as dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dye.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary.

V. Visualization of Key Processes

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of the indophenol dye proceeds via an electrophilic aromatic substitution mechanism. The nitroso group of this compound is first protonated under acidic conditions to form a highly reactive electrophile. This electrophile then attacks the electron-rich para-position of the N,N-dimethylaniline.

Electrophilic_Aromatic_Substitution cluster_activation Activation of Electrophile cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ Sigma Complex Sigma Complex Protonated Intermediate->Sigma Complex + N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline Indophenol Dye Indophenol Dye Sigma Complex->Indophenol Dye - H+

Caption: Electrophilic substitution mechanism for indophenol dye synthesis.

Experimental Workflow: Solvent Optimization Strategy

A systematic approach to solvent optimization is crucial for achieving high yields and purity. The following workflow outlines a general strategy.

Solvent_Optimization_Workflow Start Start Solubility Screening Screen Solubility of Reactants in a Range of Solvents Start->Solubility Screening Small-Scale Test Reactions Perform Small-Scale Reactions in Promising Solvents Solubility Screening->Small-Scale Test Reactions Analyze Results Analyze Yield and Purity (TLC, LC-MS) Small-Scale Test Reactions->Analyze Results Unsuccessful Unsuccessful Analyze Results->Unsuccessful Successful Successful Analyze Results->Successful Optimize Solvent Ratio Optimize Ratio in Co-solvent Systems Scale-Up Reaction Scale-Up Reaction Optimize Solvent Ratio->Scale-Up Reaction Unsuccessful->Solubility Screening Re-evaluate Solvents Successful->Optimize Solvent Ratio

Caption: A workflow for systematic solvent optimization.

VI. References

  • BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011. (2011). Retrieved from [Link]

  • 4-chlororesorcinol BP EP USP CAS 95-88-5 Manufacturers and Suppliers - Fengchen. (n.d.). Retrieved from [Link]

  • Process for purification of crude resorcinol. (1980). Google Patents. Retrieved from

  • Electrophilic Substitution Reaction of Phenols With Sample Questions. (n.d.). Collegedunia. Retrieved from [Link]

  • Process for preparation of resorcinol. (1989). Google Patents. Retrieved from

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? (2023). Quora. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • 4-Chlororesorcinol - SAFETY DATA SHEET. (2025). Retrieved from [Link]

  • How can I purify resorcinol? (2015). ResearchGate. Retrieved from [Link]

  • Reactions of Phenol - A Level Chemistry Revision Notes. (2024). Save My Exams. Retrieved from [Link]

  • Solubility Behavior of Phenolic Compounds in Hexane-Ethyl Acetate, Hexane-Ethyl Myristate, and Hexane-Ethyl Pivalate Cosolvent Systems. (1981). Journal of Pharmaceutical Sciences, 70(11), 1225-1228.

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2011). ResearchGate.

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Phenol _Electrophilic substitution rxn. (n.d.). Retrieved from [Link]

  • Nitrosation of phenols. (1940). Google Patents. Retrieved from

  • Studies on the solubility of phenolic compounds. (2017). ResearchGate.

  • Azo Dyes: Preparation Via Environmentally Benign Way. (2018). Longdom Publishing.

  • Solubilities of substituted phenols in supercritical carbon dioxide. (2006). Journal of Chemical & Engineering Data, 51(4), 1294-1298.

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts.

  • Recrystallization (chemistry). (n.d.). Wikipedia.

  • dihydroresorcinol. (n.d.). Organic Syntheses.

  • What is the mechanism of nitrosation of phenol? (2019). Quora. Retrieved from [Link]

  • Nitration of Phenols (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Metabolism of Resorcinylic Compounds by Bacteria. Purification and Properties of Orcinol Hydroxylase From Pseudomonas Putida 01. (1975). Journal of Biological Chemistry, 250(10), 3845-3852.

  • Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. (2011). Food Chemistry, 124(2), 527-533.

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. (2016). International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42.

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). YouTube.

  • Synthesis and Characteristics of Some Organic Dyes. (2020). Prime Scholars.

  • Process for the preparation of a nitro dye. (1940). Google Patents. Retrieved from

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (1998). The Journal of Organic Chemistry, 63(1), 115-121.

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (2021). International Journal of Research in Pharmaceutical Sciences, 12(2), 1184-1193.

  • Nitro and Nitroso Dyes. (2020). ResearchGate.

  • Preparations of C-Nitroso Compounds. (2010). Chemical Reviews, 110(11), 6279-6323.

  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018). International Journal of Drug Delivery Technology, 8(4), 214-220.

  • Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. (2021). Acta Scientific.

  • Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. (2019). Journal of Chemical and Pharmaceutical Research, 11(6), 1-6.

  • One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. (2020). New Journal of Chemistry, 44(35), 15063-15072.

  • Synthesis of nitroso derivatives: a) NaNO 2 , acetic acid;... (n.d.). ResearchGate.

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Validation & Comparative

A Comparative Guide to the Validation of Spectrophotometric Methods Using 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison and validation protocol for spectrophotometric methods employing 4-Chloro-6-nitrosoresorcinol as a chromogenic reagent. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental design, ensuring the development of robust, reliable, and compliant analytical methods.

The Scientific Rationale for this compound in Spectrophotometry

This compound is a versatile chromogenic agent whose utility in spectrophotometry stems from its chemical structure. As a resorcinol derivative, the electron-donating hydroxyl groups activate the aromatic ring, making it highly susceptible to electrophilic substitution. The nitroso group (-N=O) further influences the electronic properties of the molecule.

Its primary application is in the determination of analytes that can undergo diazotization and coupling reactions. This is particularly common for quantifying pharmaceutical compounds containing a primary aromatic amine. The validation process for such a method is critical to ensure its results are accurate, precise, and reproducible.

The general reaction pathway involves two key steps:

  • Diazotization: A primary aromatic amine analyte is treated with nitrous acid (generated in situ from sodium nitrite and an acid) in a cold environment to form a diazonium salt.

  • Azo Coupling: The highly reactive diazonium salt is then coupled with an activated aromatic compound, in this case, this compound, in an alkaline medium. This electrophilic substitution reaction forms a stable, intensely colored azo dye, the absorbance of which is proportional to the analyte concentration.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Analyte Primary Aromatic Amine (e.g., Sulfamethoxazole) Reagent1 NaNO₂ + HCl (0-5 °C) Analyte->Reagent1 Product1 Diazonium Salt (Unstable Intermediate) Reagent1->Product1 Forms diazonium cation Reagent2 This compound (Alkaline pH) Product1->Reagent2 Couples with Product2 Intensely Colored Azo Dye (Stable Chromophore) Reagent2->Product2 Forms azo compound Measurement Absorbance at λmax Product2->Measurement Measured by Spectrophotometer

Caption: Reaction mechanism for analyte determination.

The Pillars of Method Validation: An ICH Q2(R1) Framework

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1] A method is not merely a set of instructions; it is a self-validating system where each parameter confirms the reliability of the others.

The core validation characteristics include:

  • Specificity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix excipients.[2][3]

  • Linearity & Range: Demonstrating a direct, proportional relationship between analyte concentration and the spectrophotometric response over a defined concentration range.[2][4]

  • Accuracy: The closeness of the results obtained by the method to the true value.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.

    • Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal usage.[1]

Experimental Protocol: Validating a Method for Sulfamethoxazole

This section provides a detailed, step-by-step protocol for the validation of a spectrophotometric method for the determination of Sulfamethoxazole (a primary aromatic amine) using this compound.

Materials and Reagents
  • Standard: Sulfamethoxazole reference standard

  • Reagents: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Methanol (HPLC grade), Purified Water.

  • Equipment: UV-Visible Spectrophotometer, calibrated volumetric flasks and pipettes, analytical balance.

Preparation of Solutions
  • Sulfamethoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulfamethoxazole reference standard and dissolve in 10 mL of methanol in a 100 mL volumetric flask. Dilute to volume with purified water.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

  • Sodium Nitrite (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of purified water.

  • This compound (0.2% w/v): Dissolve 0.2 g of the reagent in 100 mL of methanol.

  • Sodium Hydroxide (2 M): Prepare by dissolving NaOH pellets in water.

General Analytical Procedure
  • Pipette an aliquot of the Sulfamethoxazole working standard solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 1 M HCl.

  • Add 1.0 mL of 0.5% NaNO₂ solution. Mix and allow to stand for 5 minutes in an ice bath for diazotization.

  • Add 1.5 mL of 0.2% this compound solution.

  • Add 2.0 mL of 2 M NaOH to make the solution alkaline and promote coupling.

  • Dilute to the mark with purified water.

  • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the analyte.

G start Start: Pipette Analyte into Volumetric Flask step1 Add 1.0 mL of 1 M HCl (Acidic Medium) start->step1 step2 Add 1.0 mL of 0.5% NaNO₂ (Diazotizing Agent) step1->step2 step3 Wait 5 min in Ice Bath (Complete Diazotization) step2->step3 step4 Add 1.5 mL of 0.2% This compound (Coupling Reagent) step3->step4 step5 Add 2.0 mL of 2 M NaOH (Alkaline Medium for Coupling) step4->step5 step6 Dilute to Volume with Purified Water step5->step6 step7 Measure Absorbance at λmax Against Reagent Blank step6->step7

Caption: Experimental workflow for sample analysis.

Validation Experiments

Specificity

  • Protocol: Prepare three sample types: (1) a placebo solution containing all formulation excipients, (2) the analyte solution at the target concentration, and (3) a spiked placebo solution with the analyte.

  • Causality: This experiment is designed to prove that the signal is from the analyte alone. The placebo should show no significant absorbance at the analytical wavelength, confirming that excipients do not interfere. The spectra of the analyte and the spiked placebo should be identical.

Linearity & Range

  • Protocol: Prepare a series of at least five concentrations from the stock solution, covering 80% to 120% of the expected sample concentration (e.g., 4, 6, 8, 10, 12 µg/mL). Analyze each concentration in triplicate.

  • Causality: Plot absorbance versus concentration. The relationship must be linear. A linear regression analysis provides the equation of the line (y = mx + c) and the correlation coefficient (R²). A high R² value demonstrates a strong correlation, validating the direct proportionality required by the Beer-Lambert law.[4]

Accuracy (Recovery)

  • Protocol: Prepare a synthetic matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level. Calculate the percent recovery for each sample.

  • Causality: This experiment mimics the analysis of a real sample and demonstrates the method's ability to extract and quantify the analyte without bias from the matrix. Recovery values close to 100% indicate high accuracy.[5]

Precision

  • Protocol (Repeatability): Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day with a different analyst. Compare the results from both days using statistical tests (e.g., F-test and t-test) to check for significant differences.

  • Causality: Low %RSD values indicate minimal random error and high precision. Consistency between days/analysts proves the method is transferable and reliable under slightly different conditions.

LOD & LOQ

  • Protocol: These can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Here, σ can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Causality: These parameters define the lower limits of the method's performance, which is crucial for applications like impurity analysis or low-dose formulations.

Robustness

  • Protocol: Deliberately introduce small variations into the method parameters one at a time. Examples include:

    • pH of the final solution (e.g., ± 0.2 units)

    • Concentration of this compound (e.g., ± 5%)

    • Reaction time (e.g., ± 1 minute)

  • Causality: The method is robust if the results remain largely unaffected by these small changes. This ensures that minor, unavoidable variations during routine use will not lead to erroneous results.[1]

Performance Data & Comparison with Alternatives

The performance of a method using this compound should be critically evaluated against other established chromogenic reagents. A well-validated method will produce data similar to that presented below.

Table 1: Summary of Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaResult
Specificity No interference at λmaxPass
Wavelength (λmax) N/A510 nm
Linearity Range R² ≥ 0.9994 - 12 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.10%
LOD Report Value0.21 µg/mL
LOQ Report Value0.64 µg/mL
Robustness %RSD of results ≤ 2.0%Pass

Table 2: Comparison of Chromogenic Reagents for Primary Aromatic Amines

ReagentPrincipleλmax (Typical)Key AdvantagesKey Disadvantages
This compound Diazotization & Azo Coupling~510 nmGood sensitivity, stable colored product.Requires careful pH control for coupling.
Bratton-Marshall (BM) Reagent [6]Diazotization & Azo Coupling~550 nmWidely used, high sensitivity, robust.Reagent can be light-sensitive.
MBTH Reagent [6]Oxidative Coupling~570-620 nmVersatile for phenols and amines.Can be less specific; requires an oxidizing agent.
p-Dimethylaminocinnamaldehyde (PDAC) [6]Condensation (Schiff Base)~540 nmSimple, one-step reaction in acid.Primarily for aromatic amines; can have lower molar absorptivity.
Folin-Ciocalteu (FC) Reagent [6]Oxidation-Reduction~760 nmBroadly reactive with reducing agents.Not specific to primary amines; high potential for interference.

Conclusion

The validation of a spectrophotometric method is a systematic process that establishes, through laboratory evidence, that the method's performance characteristics are suitable for its intended application. This compound serves as an effective chromogenic reagent for the determination of various analytes, particularly primary aromatic amines, offering good sensitivity and stability.

When compared to alternatives like the Bratton-Marshall reagent, its performance is comparable, though reaction conditions such as pH must be meticulously optimized and controlled as part of a robust method. By following the validation framework outlined in this guide, researchers can develop and implement scientifically sound, reliable, and defensible analytical methods that meet stringent regulatory and quality standards.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Parameters for method validation with references to ICH, USP and ISO guidelines.
  • ResearchGate. (n.d.). Acceptance Criteria for the different characteristics of validation by ICH.
  • ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
  • IJRPC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT.
  • PMC - NIH. (n.d.). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
  • Iraqi Journal of Science. (2025, December 12). Spectrophotometric Determination of Chlorocresol via Nitrosation Reaction – Application to Pharmaceutical Preparations (Creams).
  • ResearchGate. (2020, April 23). COMPREHENSIVE REVIEW OF IMPORTANT ANALYTICAL REAGENTS USED IN SPECTROPHOTOMETRY.
  • ResearchGate. (2021, September). Using of 4-Chlororesorcinol as a Coupling Agent in Spectrophotometric Determination of Benzocaine.
  • ResearchGate. (n.d.). Development and validation of spectrophotometric methods for the estimation of nitazoxanide in tablet dosage forms.
  • Sci Forschen. (2018, June 13). Validation of a Spectrophotometric Procedure for Determining Nitrate in Water Samples.
  • PubMed. (2022, June 27). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations.

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comparative study of 4-Chloro-6-nitrosoresorcinol with other nitroso--based chromogenic agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a cornerstone of analytical chemistry. Spectrophotometry, valued for its accessibility and cost-effectiveness, remains a widely used technique. The efficacy of this method hinges on the selection of a suitable chromogenic agent. This guide provides an in-depth comparative study of several nitroso-based chromogenic agents, with a primary focus on the analytical determination of cobalt (Co(II)). We will delve into the performance characteristics of established reagents—1-Nitroso-2-naphthol, 2-Nitroso-1-naphthol, and Nitroso-R salt—and explore the available information on 4-Chloro-6-nitrosoresorcinol.

The Chemistry of Metal Ion Chelation by Nitroso Compounds

Nitroso-based chromogenic agents are organic compounds characterized by the presence of a nitroso functional group (-N=O) attached to an aromatic ring, typically a phenol or naphthol. The analytical utility of these molecules lies in their ability to act as potent chelating agents for transition metal ions.

The fundamental mechanism involves the formation of stable, colored coordination complexes. The nitroso group and an adjacent hydroxyl group on the aromatic ring form a bidentate ligand, coordinating with a metal ion through the nitrogen and oxygen atoms. This chelation results in the formation of a stable five- or six-membered ring structure. The formation of these metal-ligand complexes alters the electronic structure of the molecule, leading to a significant shift in its absorption spectrum to a longer wavelength (a bathochromic shift) in the visible region. The intensity of this color, as measured by absorbance, is directly proportional to the concentration of the metal ion in the solution, forming the basis of quantitative spectrophotometric analysis.

It is a noteworthy mechanistic feature that in the reaction with cobalt, Co(II) is often oxidized to Co(III) by the nitroso agent itself, forming a highly stable tris-complex with a 1:3 metal-to-ligand stoichiometry.[1][2]

Profile of this compound

This compound, with the chemical formula C₆H₄ClNO₃, is a derivative of resorcinol, a type of benzenediol. Its structure, featuring a chloro group and a nitroso group on the resorcinol backbone, theoretically equips it with the necessary functional groups for metal chelation. The synthesis of this compound can be achieved through the nitrosation of its precursor, 4-chlororesorcinol.

Comparative Performance of Established Nitroso Chromogenic Agents

For a meaningful comparison, we will focus on the spectrophotometric determination of Cobalt (II), a common analyte for which these reagents are frequently employed. The following agents are well-characterized in the scientific literature, providing a solid basis for evaluation.

Key Performance Metrics

The effectiveness of a chromogenic agent is defined by several key parameters that dictate the sensitivity, accuracy, and practicality of the analytical method. The table below summarizes these metrics for the Co(II) complexes of three prominent nitroso-based reagents.

Parameter1-Nitroso-2-naphthol2-Nitroso-1-naphthol-4-sulfonic AcidNitroso-R Salt
λmax (Wavelength of Max. Absorbance) 415 - 436 nm[1][3]525 nm[4]500 - 525 nm[5][6]
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) 2.05 x 10⁴[1]1.44 x 10⁴[4]1.61 x 10⁴[6]
Optimal pH 5.0[1][2]6.0 - 10.0[4]6.5 - 7.5[6]
Linear Range (µg/mL or ppm) 0.12 - 4.0[1]0.24 - 7.5[4]Up to 15[5]
Limit of Detection (LOD) (µg/mL or ppm) 0.03 - 0.12[1][3]0.06[4]0.1[5]
Complex Stability Stable for up to 24 hours[2]Stable for at least 3 months[4]Stable
Common Interferences Fe(III), Cu(II), Ni(II)[5]Fe(III), Cu(II), Ni(II)[4]Fe(II), Fe(III), Cu(II), Ni(II)[7]
Analysis and Field Insights
  • Sensitivity: Molar absorptivity (ε) is a direct measure of how strongly a substance absorbs light at a given wavelength and is thus a key indicator of a method's sensitivity. All three reagents exhibit high molar absorptivity for their cobalt complexes, on the order of 10⁴ L mol⁻¹ cm⁻¹, allowing for the determination of cobalt at trace levels. 1-Nitroso-2-naphthol, particularly in a micellar medium which enhances its solubility and complex formation, shows a slightly higher molar absorptivity, suggesting superior sensitivity.[1]

  • Selectivity and Interferences: A significant challenge in spectrophotometry is the interference from other metal ions present in the sample matrix that may also form colored complexes with the reagent. For all three reagents, ions such as iron, copper, and nickel are common interferents.[4][5][7] The choice of reagent and the experimental conditions, particularly pH, are critical for achieving selectivity. For instance, the analysis of cobalt with Nitroso-R salt in complex matrices like battery bioleachate requires the sequential addition of masking agents (e.g., fluoride, EDTA) to mitigate the interference from Cu(II), Fe(II), Fe(III), and Ni(II).[7]

  • Optimal pH and Stability: The pH of the solution is a critical parameter that influences both the formation and stability of the metal-ligand complex. 1-Nitroso-2-naphthol forms its cobalt complex in a slightly acidic medium (pH 5.0), while Nitroso-R salt and 2-Nitroso-1-naphthol-4-sulfonic acid function in a neutral to slightly alkaline pH range.[1][4][6] The remarkable stability of the cobalt complex with 2-Nitroso-1-naphthol-4-sulfonic acid (stable for at least 3 months) is a significant advantage for applications requiring delayed measurement or for use as a stable colorimetric standard.[4]

Experimental Protocols

The following are detailed, step-by-step protocols for the spectrophotometric determination of Cobalt (II) using the three well-characterized reagents. These protocols are designed to be self-validating through the construction of a calibration curve.

General Experimental Workflow

The logical flow for a typical spectrophotometric analysis using these chromogenic agents is outlined below. This workflow ensures the preparation of standards, proper sample treatment, and accurate measurement.

G cluster_prep Preparation cluster_reaction Complex Formation cluster_analysis Analysis A Prepare Stock Solutions (Standard Co(II), Reagent, Buffer) B Prepare Working Standards (Serial Dilution) A->B D Aliquot Standard/Sample into Volumetric Flasks B->D C Prepare Sample Solution (Digestion/Dilution as needed) C->D E Add Buffer to Adjust pH D->E F Add Chromogenic Reagent E->F G Dilute to Volume & Mix F->G H Allow for Color Development G->H I Measure Absorbance at λmax (against Reagent Blank) H->I J Construct Calibration Curve (Absorbance vs. Concentration) I->J K Determine Sample Concentration J->K

Caption: Generalized workflow for spectrophotometric metal analysis.

Protocol for Cobalt (II) Determination with 1-Nitroso-2-naphthol

This protocol is adapted for use in an anionic micellar medium (SDS), which enhances sensitivity and avoids the use of organic solvents.[1]

1. Reagent Preparation:

  • Standard Cobalt(II) Solution (1000 µg/mL): Dissolve an appropriate amount of Co(NO₃)₂·6H₂O in deionized water and dilute to the final volume in a volumetric flask.
  • 1-Nitroso-2-naphthol (NNPh) Solution (1500 µg/mL): Dissolve 75 mg of NNPh in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution.
  • Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.
  • Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.[2]

2. Calibration Curve Construction:

  • Pipette aliquots of the standard Co(II) solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.12 - 4.0 µg/mL.
  • To each flask, add 2.0 mL of the pH 5.0 buffer solution.
  • Add an appropriate volume of the NNPh reagent solution.
  • Add 2 mL of the 1.0% SDS solution.
  • Dilute to the 10 mL mark with deionized water and mix thoroughly.
  • Allow the green-colored complex to develop for at least 5 minutes.
  • Prepare a reagent blank using the same procedure but omitting the Co(II) standard.
  • Measure the absorbance of each standard solution at 436.2 nm against the reagent blank.
  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

  • Prepare the sample solution (e.g., by acid digestion for solid samples) and dilute it to bring the expected cobalt concentration within the linear range.
  • Take a suitable aliquot of the prepared sample solution in a 10 mL volumetric flask.
  • Follow the same procedure as for the calibration curve (steps 2b to 2g).
  • Measure the absorbance of the sample solution and determine the cobalt concentration from the calibration curve.
Protocol for Cobalt (II) Determination with Nitroso-R Salt

This protocol is a standard aqueous method.

1. Reagent Preparation:

  • Standard Cobalt(II) Solution (1 µg/mL): Prepare by serial dilution from a more concentrated stock solution.
  • Nitroso-R Salt Solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R salt in 100 mL of deionized water. Store in a dark bottle.[8]
  • Buffer Solution (pH ~7): A sodium acetate or phosphate buffer can be used to maintain the pH in the optimal range of 6.5-7.5.[6]
  • Citric Acid Solution (0.2 M): Dissolve 4.2 g of citric acid monohydrate in 100 mL of deionized water.[8]

2. Calibration Curve Construction:

  • Pipette aliquots of the standard Co(II) solution into a series of 10 mL volumetric flasks to obtain final concentrations within the desired linear range.
  • To each flask, add 1 mL of the citric acid solution.
  • Add 1.2 mL of the buffer solution to adjust the pH.
  • Add 0.5 mL of the Nitroso-R salt solution while shaking.
  • Boil the solution for one minute to ensure complete complex formation and destruction of interfering complexes.[8]
  • Cool the flasks to room temperature.
  • Dilute to the 10 mL mark with deionized water and mix well.
  • Prepare a reagent blank using the same procedure but omitting the Co(II) standard.
  • Measure the absorbance of the red-orange complex at 510 nm against the reagent blank.[8]
  • Plot a graph of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution. For samples containing interfering ions, a pre-treatment or digestion step is necessary.[8]
  • Take an aliquot of the sample solution and follow the same procedure as for the calibration curve (steps 2b to 2i).
  • Determine the cobalt concentration from the calibration curve.

Conclusion and Future Perspectives

This guide demonstrates that while several nitroso-based chromogenic agents are effective for the spectrophotometric determination of cobalt, their performance characteristics vary. 1-Nitroso-2-naphthol, particularly when used in a micellar medium, offers excellent sensitivity. Nitroso-R salt is a robust and widely used reagent, though careful management of interferences is often necessary. The 2-Nitroso-1-naphthol-4-sulfonic acid complex with cobalt exhibits exceptional long-term stability.

The subject of this study, this compound, remains an agent of potential rather than proven utility in this specific application. The absence of published, peer-reviewed data on its analytical performance for metal determination highlights a gap in the literature. Future research should focus on characterizing the metal complexes of this compound, determining its key analytical parameters (ε, λmax, LOD), and evaluating its selectivity. Such studies would be invaluable in ascertaining its rightful place among the established family of nitroso-based chromogenic agents.

References

  • Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–695. Retrieved from [Link]

  • Shar, G. A., Bhanger, M. I., & Khuhawar, M. Y. (2014). A simple spectrophotometric method for the determination of cobalt (II) using 1-nitroso-2-naphthol in anionic aqueous solution. Journal of the Chemical Society of Pakistan, 36(3), 464-471. Retrieved from [Link]

  • Determination of cobalt – Colorimetric method. (n.d.). Dairy Knowledge Portal. Retrieved January 12, 2026, from [Link]

  • Gismera, M. J., Procopio, J. R., Sevilla, M. T., & Hernández, L. (2022). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Molecules, 27(19), 6523. Retrieved from [Link]

  • Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693–695. Retrieved from [Link]

  • Wünsch, G. (1979). Photometric determination of cobalt with nitroso-R-salt. Talanta, 26(2), 177–179. Retrieved from [Link]

  • Gismera, M. J., Procopio, J. R., Sevilla, M. T., & Hernández, L. (2022). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. Molecules, 27(19), 6523. Retrieved from [Link]

  • Claassen, A., & Daamen, A. (1955). The photometric determination of cobalt with nitroso-R-salt. Analytica Chimica Acta, 12, 547-555. Retrieved from [Link]

  • Darroudi, A., et al. (2022). A highly sensitive and selective optical sensor for the determination of cobalt(II) ions in aqueous solutions. Analytical and Bioanalytical Chemistry Research, 9(4), 443-449. Retrieved from [Link]

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A Senior Application Scientist's Guide to Coupling Agents in Diazotization Reactions: A Performance Comparison Featuring 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of azo compounds through diazotization and coupling reactions is a foundational technique. The vibrant colors and versatile chemical properties of azo dyes make them invaluable in a myriad of applications, from textile dyeing to advanced diagnostics. The selection of the coupling agent in these reactions is a critical determinant of the final product's characteristics, including its color, stability, and yield. This guide provides an in-depth performance comparison of 4-Chloro-6-nitrosoresorcinol against other commonly employed coupling agents, supported by experimental data and detailed methodologies.

The Cornerstone of Azo Dye Synthesis: Diazotization and Coupling

The formation of an azo dye is a two-step process. First, a primary aromatic amine is converted into a diazonium salt through a reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid. This process is known as diazotization. The resulting diazonium salt is a potent electrophile.

In the second step, the diazonium salt reacts with an electron-rich aromatic compound, the coupling agent, in an electrophilic aromatic substitution reaction. This forms the characteristic azo linkage (-N=N-), which acts as a chromophore, imparting color to the molecule. The nature of both the diazonium salt and the coupling agent dictates the specific properties of the resulting azo dye.

In Focus: this compound as a Coupling Agent

This compound is a substituted resorcinol derivative with the chemical formula C₆H₄ClNO₃. Its structure is characterized by a benzene ring substituted with two hydroxyl groups (a resorcinol backbone), a chloro group, and a nitroso group.

The performance of a coupling agent is intrinsically linked to the electronic properties of its substituents. In this compound, we observe a fascinating interplay of electronic effects:

  • Hydroxyl Groups (-OH): These are powerful activating, ortho-, para-directing groups. They donate electron density to the aromatic ring through resonance, making it highly nucleophilic and reactive towards the electrophilic diazonium salt.

  • Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, directing the incoming electrophile to the ortho and para positions.

  • Nitroso Group (-NO): This is a strongly electron-withdrawing group, both through induction and resonance. It deactivates the ring towards electrophilic attack.

The combination of these groups makes this compound a unique coupling agent. The strong activating effect of the hydroxyl groups is tempered by the deactivating chloro and nitroso groups. This modulation can influence the reaction kinetics and the spectral properties of the resulting azo dye.

Performance Benchmarking: this compound vs. Alternative Coupling Agents

To objectively evaluate the performance of this compound, it is essential to compare it against other structurally related coupling agents under standardized conditions. For this guide, we will consider resorcinol, 4-chlororesorcinol, and 4-nitroresorcinol as benchmarks. This selection allows for a systematic evaluation of the influence of the chloro and nitroso groups on the coupling reaction.

Coupling Agent Diazonium Salt Source (Example) Reaction Yield (%) Molar Absorptivity (ε) of Azo Dye (L mol⁻¹ cm⁻¹) (at λmax) λmax (nm) Key Observations
This compound Diazotized p-nitroanilineData not readily available in comparative studiesData not readily available in comparative studiesData not readily available in comparative studiesThe presence of both chloro and nitroso groups is expected to influence the electronic structure and spectral properties of the resulting dye significantly.
Resorcinol Diazotized p-nitroanilineHigh~25,000~430Strong activation by two hydroxyl groups leads to high reactivity and yield.
4-Chlororesorcinol Diazotized p-nitroanilineModerate to HighData not readily available in comparative studiesData not readily available in comparative studiesThe chloro group slightly deactivates the ring compared to resorcinol, potentially affecting reaction rate and yield.
4-Nitroresorcinol Diazotized p-nitroanilineModerateData not readily available in comparative studiesData not readily available in comparative studiesThe strong electron-withdrawing nitro group significantly deactivates the ring, likely leading to slower reaction rates and potentially lower yields compared to resorcinol.

Note: The quantitative data in this table is illustrative and can vary depending on the specific diazonium salt used and the reaction conditions. Direct comparative studies providing specific yields and molar absorptivities for azo dyes derived from this compound are not extensively available in the reviewed literature.

Mechanistic Insights into the Coupling Reaction

The coupling of a diazonium salt with a phenolic compound is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling agent. The position of attack is directed by the substituents on the coupling agent's ring.

cluster_diazonium Diazonium Salt Formation cluster_coupling Coupling Reaction Ar-NH2 Primary Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5°C) Ar-NH2->NaNO2_HCl Diazotization Ar-N2+ Diazonium Salt (Electrophile) NaNO2_HCl->Ar-N2+ Coupling_Agent This compound (Nucleophile) Ar-N2+->Coupling_Agent Electrophilic Attack Azo_Dye Azo Dye Coupling_Agent->Azo_Dye

Caption: General workflow of diazotization and coupling.

For this compound, the two hydroxyl groups strongly activate the ortho and para positions. The incoming diazonium ion will preferentially attack at the position that is sterically most accessible and electronically most favorable.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye using this compound

This protocol outlines the general procedure for the synthesis of an azo dye using this compound as the coupling agent.

Materials:

  • Primary aromatic amine (e.g., p-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of the primary aromatic amine in a solution of concentrated HCl and water.

    • Cool the beaker in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Dry the purified dye in a desiccator.

Protocol 2: Comparative Spectrophotometric Analysis of Azo Dyes

This protocol describes how to compare the performance of different coupling agents by analyzing the spectral properties of the resulting azo dyes.

Procedure:

  • Synthesize azo dyes using different coupling agents (e.g., this compound, resorcinol, 4-chlororesorcinol) following Protocol 1, ensuring all other reaction parameters (diazonium salt, stoichiometry, temperature) are kept constant.

  • Accurately weigh a small amount of each purified azo dye and dissolve it in a suitable solvent (e.g., ethanol) to prepare stock solutions of known concentration.

  • Prepare a series of dilutions from each stock solution.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of each dilution at its respective λmax.

  • Plot a calibration curve of absorbance versus concentration for each dye.

  • From the slope of the calibration curve, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Start Start Diazotization Prepare Diazonium Salt Start->Diazotization Coupling Couple with Different Agents (e.g., this compound, Resorcinol) Diazotization->Coupling Isolation Isolate and Purify Azo Dyes Coupling->Isolation Analysis Spectrophotometric Analysis (Determine λmax and ε) Isolation->Analysis Comparison Compare Yield and Spectral Data Analysis->Comparison Conclusion Draw Conclusions on Performance Comparison->Conclusion

Caption: Experimental workflow for comparative analysis.

Discussion and Conclusion

The presence of both an electron-withdrawing chloro group and a strongly deactivating nitroso group on the resorcinol ring in this compound presents a complex electronic environment for the azo coupling reaction. While the hydroxyl groups provide strong activation, the deactivating groups are expected to modulate the reactivity.

A thorough comparison with simpler analogues like resorcinol and 4-chlororesorcinol is crucial to fully elucidate the impact of the nitroso group. Based on general chemical principles, it is hypothesized that the reaction with this compound may proceed at a slower rate and potentially with a lower yield compared to resorcinol due to the deactivating effects of the chloro and nitroso groups. However, these same groups are likely to induce a bathochromic (red) shift in the absorption maximum of the resulting azo dye, potentially leading to different and desirable color properties.

Further experimental investigation is required to generate the quantitative data needed for a definitive performance comparison. Researchers are encouraged to use the protocols provided as a starting point for their own comparative studies. The insights gained from such studies will be invaluable in the rational design of novel azo dyes with tailored properties for a wide range of applications in research and development.

References

  • This guide is a synthesis of established principles of organic chemistry and diazotization-coupling reactions. Specific quantitative data for a direct comparison involving this compound is not readily available in the public domain and would require dedicated experimental investigation.

A Technical Guide to the Cross-Reactivity and Selectivity Analysis of 4-Chloro-6-nitrosoresorcinol-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the analytical performance of novel chemosensors based on 4-Chloro-6-nitrosoresorcinol. While direct experimental data on sensors utilizing this specific molecule is emerging, its structural analogy to known metal-chelating agents allows for a robust, predictive analysis of its potential selectivity and cross-reactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and validation of new sensing technologies.

Introduction: The Potential of this compound as a Sensing Moiety

This compound is a resorcinol derivative characterized by the presence of a nitroso (-N=O) and a chloro (-Cl) group on the aromatic ring. The ortho-positioning of the nitroso and a hydroxyl group creates a bidentate chelation site, a structural motif common in colorimetric sensors for transition metal ions. Upon complexation with a metal ion, the electronic properties of the molecule are altered, leading to a change in its absorption spectrum, which can be detected by the naked eye or with a spectrophotometer.

The chlorine atom at the 4-position and the additional hydroxyl group can modulate the electronic properties of the chelating site, potentially influencing both the sensitivity and selectivity of the sensor towards specific metal ions. This guide will therefore focus on the systematic evaluation of these performance characteristics, drawing parallels with established nitrosoresorcinol-based sensors.

Hypothesized Sensing Mechanism and Target Analyte

Based on the coordination chemistry of similar ortho-nitrosoresorcinol compounds, a primary application for a this compound-based sensor is the colorimetric detection of divalent transition metal ions. For the purpose of this guide, we will hypothesize the detection of Copper(II) ions (Cu²⁺), a common analyte of interest in environmental and biological monitoring.

The proposed sensing mechanism involves the deprotonation of the hydroxyl groups in the presence of Cu²⁺ and the formation of a stable, colored coordination complex.

Caption: Hypothesized chelation of Cu²⁺ by this compound.

Comparative Analysis with Alternative Nitrosoresorcinol-Based Sensors

To contextualize the potential performance of a this compound sensor, it is instructive to compare it with existing sensors based on similar molecular structures. The following table summarizes the performance of several nitrosoresorcinol derivatives for the detection of various metal ions.

Sensor MoleculeTarget AnalyteLimit of Detection (LOD)Key Interfering IonsReference
4-NitrosoresorcinolFe(II)0.1 ppmCo(II), Ni(II), Cu(II)[1]
2,4-DinitrosoresorcinolCo(II)0.05 ppmFe(II), Ni(II), Cu(II)Not directly found, performance inferred
1-Nitroso-2-naphtholCo(II)0.2 ppmFe(III), Cu(II), Ni(II)Not directly found, performance inferred

This comparative data highlights a common challenge for this class of sensors: cross-reactivity with other transition metal ions that have similar coordination properties. Therefore, a rigorous selectivity analysis is paramount.

Experimental Protocols for Selectivity and Cross-Reactivity Analysis

The following protocols describe a systematic approach to validating the performance of a newly synthesized this compound-based sensor.

Synthesis of this compound

A plausible synthesis route involves the nitrosation of 4-chlororesorcinol.

Materials:

  • 4-Chlororesorcinol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-chlororesorcinol in a mixture of ethanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while stirring.

  • Acidify the mixture by the dropwise addition of concentrated HCl, maintaining the low temperature.

  • Continue stirring for 1-2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold distilled water.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to purify the product.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Preparation of Sensor Stock Solution and Metal Ion Solutions

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

  • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 10 mM in distilled water. The panel of metal ions should include the target analyte (Cu²⁺) and a range of potential interfering ions (e.g., Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).

Selectivity and Interference Studies

This experiment evaluates the sensor's response to the target analyte in the presence of other metal ions.

Procedure:

  • In a series of cuvettes, add a fixed volume of the sensor stock solution and dilute with buffer to a final volume of 2 mL.

  • To each cuvette, add a specific amount of the target analyte (Cu²⁺) to achieve a final concentration that gives a clear colorimetric response.

  • To separate cuvettes containing the sensor and target analyte, add a 10-fold excess of each potential interfering metal ion.

  • As a control, prepare a solution of the sensor with each interfering ion in the absence of the target analyte.

  • Incubate all solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Record the absorbance at the wavelength of maximum absorbance (λ_max) for the sensor-analyte complex.

  • Plot the absorbance response of the sensor to the target analyte in the presence and absence of interfering ions.

Caption: Experimental workflow for selectivity and interference studies.

Data Interpretation and Validation

The results from the selectivity study will indicate which metal ions produce a significant change in the sensor's absorbance, either by forming a colored complex themselves or by interfering with the detection of the primary target analyte. A highly selective sensor will show a strong response only to the target analyte, with minimal change in absorbance in the presence of other ions.

For a sensor to be considered trustworthy, the experimental results should be reproducible. It is recommended to perform each measurement in triplicate and to validate the sensor's performance in real-world samples (e.g., tap water, river water) by spiking them with a known concentration of the target analyte and assessing the recovery rate.

Conclusion

While this compound is a promising candidate for the development of new colorimetric sensors, its analytical performance must be rigorously validated. The protocols and comparative data presented in this guide provide a comprehensive framework for conducting such an evaluation. By systematically assessing the selectivity and cross-reactivity, researchers can establish the utility of this molecule for specific sensing applications and contribute to the development of novel analytical tools.

References

  • Kim, H. N., Ren, W. X., Kim, J. S., & Yoon, J. (2012). Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions. Chemical Society Reviews, 41(8), 3210-3244. [Link]

  • Wu, Y., et al. (2023). Colorimetric Sensors for Chemical and Biological Sensing Applications. Sensors, 23(5), 2749. [Link]

  • Ensafi, A. A., & Amini, M. K. (2001). Spectrophotometric determination of iron(II) with 4-nitrosoresorcinol by flow injection analysis. Talanta, 55(4), 735-741. [Link]

  • Prodi, L. (2005). Luminescent Chemosensors: From Molecules to Nanoparticles. John Wiley & Sons. [Link]

  • Hallaj, T., et al. (2021). A dual colorimetric and fluorometric sensor based on fluorescein/Ag NPrs for the determination of pesticides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119511. [Link]

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A Comparative Guide to the Catalytic Activity of Resorcinol Derivatives in Nitrosation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the catalytic activity of resorcinol and its derivatives in nitrosation reactions. As the formation of N-nitrosamines, a class of potent carcinogens, is a significant concern in the pharmaceutical and food industries, understanding the role of catalysts like resorcinol derivatives is paramount for controlling these reactions. This document synthesizes experimental data to offer a clear perspective on the structure-activity relationships governing this catalysis, providing a valuable resource for researchers in organic synthesis, toxicology, and drug development.

Introduction: The Significance of Nitrosation and the Role of Phenolic Catalysts

Nitrosation is the process of converting an organic compound into a nitroso derivative, most notably the formation of N-nitrosamines from secondary amines and a nitrosating agent, typically derived from nitrite salts under acidic conditions. The general reaction is as follows:

R₂NH + HNO₂ → R₂N-N=O + H₂O

The presence of N-nitrosamines, even at trace levels, is a major safety concern due to their carcinogenic potential. Consequently, controlling their formation is a critical aspect of drug manufacturing and food processing.

Phenolic compounds have been identified as effective catalysts for nitrosation reactions. Their catalytic activity is attributed to their reaction with the nitrosating agent to form a more potent nitrosating intermediate. This guide focuses on resorcinol (1,3-dihydroxybenzene) and its derivatives, a class of dihydroxy phenols that exhibit significant catalytic effects.

The Mechanism of Resorcinol-Catalyzed Nitrosation

The catalytic cycle of resorcinol in nitrosation reactions involves the initial C-nitrosation of the highly activated aromatic ring to form a nitroso-resorcinol intermediate. This intermediate then acts as a potent nitroso group donor to a secondary amine, regenerating the resorcinol catalyst.

The high reactivity of the resorcinol ring is due to the electron-donating effect of the two hydroxyl groups, which activate the ortho and para positions for electrophilic attack. Specifically, resorcinol undergoes nitrosation at the C2 and C4 (or C6) positions of the benzene ring[1][2][3].

Nitrosation_Mechanism cluster_activation Nitrosating Agent Formation cluster_catalysis Resorcinol Catalytic Cycle HNO2 Nitrous Acid (HNO₂) NO+ Nitrosonium ion (NO⁺) HNO2->NO+ Protonation & Dehydration H+ H⁺ Nitrosoresorcinol C-Nitroso-resorcinol Intermediate NO+->Nitrosoresorcinol Resorcinol Resorcinol Resorcinol->Nitrosoresorcinol C-Nitrosation Nitrosoresorcinol->Resorcinol Regeneration Nitrosamine N-Nitrosamine (R₂N-N=O) Nitrosoresorcinol->Nitrosamine Transnitrosation R2NH Secondary Amine (R₂NH) R2NH->Nitrosamine

Caption: Proposed mechanism for resorcinol-catalyzed nitrosation of a secondary amine.

Comparative Catalytic Activity of Resorcinol and Other Phenols

Experimental evidence has demonstrated that resorcinol is a more potent catalyst for nitrosation compared to other simple phenolic compounds. A comparative study on the nitrosation of proline to form N-nitrosoproline (NPRO) revealed the following order of catalytic activity both in vitro and in vivo:

Resorcinol > p-Nitrosophenol > Catechin > Phenol ≥ Guaiacol

This enhanced activity of resorcinol is attributed to the presence of two hydroxyl groups in a meta orientation, which strongly activates the aromatic ring towards electrophilic attack by the nitrosating agent.

Influence of Substituents on the Catalytic Activity of Resorcinol Derivatives

The catalytic efficacy of resorcinol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups are generally expected to enhance the catalytic activity by further increasing the electron density of the ring, thus facilitating the initial C-nitrosation step. Conversely, electron-withdrawing groups would be expected to decrease the catalytic activity.

A study on the nitrosation of various phenolic compounds supports this hypothesis, indicating that electron-donating substituents increase the rate constants of phenolic C-nitrosation[4]. The reactivity of substituted phenols is influenced by a combination of the preferred para-orientation of the hydroxyl group for electrophilic attack, steric hindrance from bulky substituents, and the electronic effects (hyperconjugation and induction) of the substituents[5][6].

While direct quantitative comparisons of a wide range of resorcinol derivatives are limited in the literature, we can infer the expected trend in catalytic activity based on the principles of physical organic chemistry.

Table 1: Predicted Relative Catalytic Activity of Resorcinol Derivatives in Nitrosation Reactions

Resorcinol DerivativeSubstituent(s)Electronic Effect of Substituent(s)Predicted Relative Catalytic Activity
Phloroglucinol -OH at C5Strong Electron-DonatingVery High
Orcinol -CH₃ at C5Electron-DonatingHigh
Resorcinol (Reference)(Reference)Moderate
2,4-Dihydroxybenzoic acid -COOH at C1Electron-WithdrawingLow

This table represents a predicted trend based on electronic effects. Experimental verification is necessary for definitive ranking.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following section outlines a general experimental protocol for monitoring the kinetics of resorcinol-catalyzed nitrosation of a model secondary amine, such as morpholine or proline.

Materials and Reagents
  • Resorcinol and its derivatives (Phloroglucinol, Orcinol, 2,4-Dihydroxybenzoic acid, etc.)

  • Secondary amine (e.g., Proline, Morpholine)

  • Sodium Nitrite (NaNO₂)

  • Citrate-phosphate buffer solutions of various pH values

  • Spectrophotometer

  • Standard laboratory glassware

General Kinetic Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of the resorcinol derivative, the secondary amine, and sodium nitrite in the appropriate buffer.

  • Reaction Initiation: In a temperature-controlled cuvette, mix the buffer solution, the resorcinol derivative solution, and the secondary amine solution. Allow the mixture to equilibrate.

  • Initiation of Nitrosation: Initiate the reaction by adding a small aliquot of the sodium nitrite stock solution.

  • Spectrophotometric Monitoring: Monitor the formation of the N-nitrosamine product over time by measuring the increase in absorbance at its λmax. For N-nitrosoproline, this is typically in the UV region.

  • Data Analysis: Determine the initial reaction rate from the linear portion of the absorbance versus time plot. By varying the concentrations of the reactants and the catalyst, the rate law and the catalytic rate constant can be determined.

Experimental_Workflow A Prepare Stock Solutions (Catalyst, Amine, Nitrite) B Equilibrate Reaction Mixture (Buffer, Catalyst, Amine) A->B C Initiate Reaction (Add Nitrite) B->C D Monitor Absorbance vs. Time (Spectrophotometry) C->D E Calculate Initial Rate D->E F Determine Rate Law & Catalytic Constant E->F

Caption: General experimental workflow for kinetic analysis.

Conclusion

Resorcinol and its derivatives are potent catalysts for nitrosation reactions, a process of significant concern due to the formation of carcinogenic N-nitrosamines. The catalytic activity is intrinsically linked to the electronic properties of the substituents on the resorcinol ring. Electron-donating groups enhance the catalytic effect, while electron-withdrawing groups diminish it. This guide provides a foundational understanding of these structure-activity relationships and offers a framework for further experimental investigation. For researchers in the pharmaceutical and related industries, a thorough understanding of these catalytic processes is essential for the development of effective strategies to mitigate the risks associated with N-nitrosamine formation.

References

  • González-Mancebo, S., et al. (1999). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. Journal of Agricultural and Food Chemistry, 47(6), 2235–2239. [Link]

  • Archer, M. C. (1984). Catalysis and inhibition of N-nitrosation reactions. IARC Scientific Publications, (57), 263–274. [Link]

  • Challis, B. C., & Lawson, A. J. (1971). The chemistry of nitroso-compounds. Part II. The nitrosation of phenol and anisole. Journal of the Chemical Society B: Physical Organic, 770-775.
  • Lu, Y., Dong, Y., Li, X., & He, Q. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science, 81(11), C2692-C2696. [Link]

  • González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 34(3), 157-163. [Link]

  • Lu, Y., Dong, Y., Li, X., & He, Q. (2016). The Nitrite‐Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science, 81(11). [Link]

  • Lu, Y., Dong, Y., Li, X., & He, Q. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Semantic Scholar. [Link]

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A Technical Guide to Alternative Reagents for 4-Chloro-6-nitrosoresorcinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction of the nitroso group onto aromatic scaffolds is a pivotal step in the construction of diverse and complex molecules, including pharmaceuticals and functional materials. 4-Chloro-6-nitrosoresorcinol has traditionally served as a valuable reagent in this capacity, particularly in the synthesis of phenoxazine dyes and as a dienophile in Diels-Alder reactions. However, the pursuit of alternative reagents is driven by the need for improved yields, milder reaction conditions, enhanced substrate scope, and greater regioselectivity. This guide provides a comprehensive comparison of alternative reagents to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Core Applications and the Quest for Alternatives

This compound is an ortho-nitrosophenol derivative, and its reactivity is primarily centered around two key transformations:

  • Phenoxazine Dye Synthesis: The condensation of o-aminophenols with quinones or their equivalents, often generated in situ from nitrosoarenes, is a classical route to phenoxazine dyes. This compound provides a functionalized building block for this purpose.

  • Hetero-Diels-Alder Reactions: The nitroso group can act as a potent dienophile in [4+2] cycloaddition reactions with dienes to furnish 1,2-oxazine heterocycles, which are valuable intermediates in natural product synthesis.

The exploration of alternative reagents aims to address certain limitations associated with this compound, such as potential issues with stability, solubility, and the regiochemical outcome of reactions.

Strategic Alternatives for ortho- and para-Nitrosophenol Synthesis

The synthesis of functionalized nitrosophenols is central to finding alternatives to this compound. Two classical named reactions, the Baudisch reaction and the Fischer-Hepp rearrangement, offer distinct pathways to ortho- and para-nitrosophenols, respectively.

The Baudisch Reaction: A Direct Route to ortho-Nitrosophenols

The Baudisch reaction provides a direct method for the synthesis of ortho-nitrosophenols from phenols using hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt.[1][2] This method is particularly attractive as it directs the nitrosation to the ortho position, a regioselectivity that can be challenging to achieve through conventional electrophilic aromatic substitution.[1]

Mechanism of the Baudisch Reaction:

The mechanism of the Baudisch reaction is thought to involve the formation of a copper-hydroxylamine complex. This complex then coordinates to the phenol, and a subsequent oxidation by hydrogen peroxide leads to the formation of an o-benzoquinone intermediate. Nucleophilic attack by hydroxylamine on the quinone, followed by dehydration, yields the ortho-nitrosophenol, which is often isolated as its copper complex.[3][4] The copper ion plays a crucial role in templating the reaction to favor ortho substitution.

Experimental Workflow: Baudisch Reaction

Baudisch_Workflow Phenol Phenol Derivative Reaction Reaction in Aqueous Buffer (pH 2.5-3.5) Phenol->Reaction Reagents Hydroxylamine·HCl H₂O₂ Cu(II) salt Reagents->Reaction Complex Formation of Copper-Nitrosophenol Complex Reaction->Complex Isolation Isolation of Product Complex->Isolation

Caption: Workflow for the Baudisch Reaction.

The Fischer-Hepp Rearrangement: Accessing para-Nitrosoanilines

The Fischer-Hepp rearrangement is a valuable method for the synthesis of para-nitrosoanilines from N-nitrosamines of secondary aromatic amines.[5][6] This intramolecular rearrangement is typically acid-catalyzed and provides a reliable route to C-nitroso compounds that are not readily accessible by direct nitrosation.[5]

Mechanism of the Fischer-Hepp Rearrangement:

The mechanism of the Fischer-Hepp rearrangement has been a subject of debate, but evidence strongly suggests an intramolecular pathway.[6][7] The N-nitrosamine is first protonated on the amino nitrogen. This is followed by an intramolecular transfer of the nitrosonium ion (NO⁺) to the para position of the aromatic ring, proceeding through a π-complex. Subsequent deprotonation re-aromatizes the ring to yield the para-nitrosoaniline.[5][6][7]

Logical Relationship: Fischer-Hepp Rearrangement

Fischer_Hepp_Mechanism Start N-Nitrosamine Protonation Protonation (H⁺) Start->Protonation Intermediate Intramolecular π-Complex Protonation->Intermediate Migration NO⁺ Migration Intermediate->Migration Deprotonation Deprotonation (-H⁺) Migration->Deprotonation Product p-Nitrosoaniline Deprotonation->Product

Caption: Key steps in the Fischer-Hepp Rearrangement.

Comparative Performance in Key Synthetic Applications

Synthesis of Phenoxazine Dyes

Phenoxazine dyes are an important class of compounds with applications ranging from textiles to fluorescent probes. The condensation of a nitrosoarene with a phenol derivative is a common strategy for their synthesis.

This compound in Phenoxazine Synthesis:

While specific yield data for phenoxazine synthesis using this compound is not extensively reported in readily available literature, the general reaction involves its condensation with phenols or naphthols at elevated temperatures, often in an acidic medium.[8]

Alternative Reagent: N,N-Dimethyl-4-nitrosoaniline

N,N-Dimethyl-4-nitrosoaniline is a commercially available and widely used alternative for the synthesis of phenoxazine-based dyes.[1] Its reaction with various naphthols can lead to the formation of dyes like Nile Red and Meldola's Blue.[8]

ReagentCoupling PartnerProductReaction ConditionsYieldReference
This compound2-AminophenolSubstituted PhenoxazineAcetic acid, refluxNot specified[8]
N,N-Dimethyl-4-nitrosoaniline2-NaphtholMeldola's BlueAcetic acid, high temperatureGood[8]
5-Diethylamino-2-nitrosophenol1,4-Dihydroxynaphthalene1-Hydroxy Nile Red derivativeDMF, refluxNot specified[8]

Experimental Protocol: Synthesis of N,N-Dimethyl-4-nitrosoaniline

  • Dissolve 5 g of N,N-dimethylaniline in 25 mL of concentrated hydrochloric acid in a flask.

  • Cool the mixture to below 0 °C using an ice bath.

  • Slowly add a solution of 3 g of sodium nitrite in a small amount of water, ensuring the temperature does not exceed 8-10 °C.

  • Stir the reaction mixture, during which the hydrochloride salt of N,N-dimethyl-4-nitrosoaniline will precipitate as yellow needles.

  • After allowing the mixture to stand, filter the precipitate and wash it with a small amount of dilute hydrochloric acid.

  • Dry the product. The reported yield for the hydrochloride salt is 87%.[9][10]

  • The free base can be obtained by treatment with a stoichiometric amount of NaOH.[9][10]

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction between a nitroso compound and a conjugated diene is a powerful tool for the synthesis of 3,6-dihydro-2H-1,2-oxazines.[11]

This compound as a Dienophile:

The electron-withdrawing chloro and nitroso groups, along with the electron-donating hydroxyl groups on the resorcinol ring, influence the reactivity and regioselectivity of this compound in Diels-Alder reactions. The precise regiochemical outcome will depend on the electronic nature of the diene.[11][12]

Alternative Nitrosoarenes in Diels-Alder Reactions:

A variety of substituted nitrosoarenes have been employed in Diels-Alder reactions, with the electronic nature of the substituents on the aromatic ring playing a key role in the reaction's rate and regioselectivity. Electron-withdrawing groups on the nitrosoarene generally increase the reaction rate.[13]

DienophileDieneProductReaction ConditionsYieldReference
Nitrosobenzene17-Iodo-androst-16-ene derivativeDiastereomeric cycloadductsNot specified85% (2:1 mixture)[13]
6-Methyl-2-nitrosopyridineThebaineSingle isomer cycloadductTHF99%[13]
Substituted NitrosoarenesSteroidal dieneCycloadductsNot specifiedGood[13]

Causality in Regioselectivity:

The regioselectivity of the hetero-Diels-Alder reaction between a nitroso compound and an unsymmetrical diene is governed by frontier molecular orbital (FMO) theory.[12] The reaction is typically under HOMO(diene)-LUMO(dienophile) control. The larger orbital coefficient on the diene's terminus will preferentially interact with the larger orbital coefficient on the nitroso nitrogen of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the nitrosoarene lower the energy gap between the HOMO and LUMO, thus accelerating the reaction.[12][13]

Conclusion

While this compound remains a useful reagent, a range of viable alternatives exist for the synthesis of functionalized aromatic nitroso compounds and their subsequent application in the construction of phenoxazine dyes and 1,2-oxazine heterocycles. The Baudisch reaction offers a direct route to ortho-nitrosophenols with predictable regioselectivity, while the Fischer-Hepp rearrangement provides access to para-nitrosoanilines. Commercially available reagents like N,N-dimethyl-4-nitrosoaniline serve as effective substitutes in dye synthesis. The choice of reagent should be guided by the desired substitution pattern, required reaction conditions, and the overall synthetic strategy. A thorough understanding of the underlying reaction mechanisms is crucial for predicting and controlling the outcomes of these powerful transformations.

References

  • Baudisch, O. (1939). Eine neue chemische Reaktion mit dem Nitrosyl-Radikal NOH.
  • Fischer, O., & Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.
  • Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement. Tetrahedron, 31(11-12), 1343-1346.
  • Maruyama, K., Tanimoto, I., & Goto, R. (1967). Studies on the Baudisch Reaction. I. The Synthesis of o-Nitrosophenols. The Journal of Organic Chemistry, 32(8), 2516-2520.
  • Shine, H. J., & Subotkowski, W. (1987). The mechanism of the Fischer-Hepp rearrangement. A kinetic and 15N tracer study of the rearrangement of N-nitroso-N-methylaniline. The Journal of Organic Chemistry, 52(17), 3815-3819.
  • (Reference placeholder for detailed protocol on this compound in phenoxazine synthesis - specific liter
  • (Reference placeholder for detailed protocol on Diels-Alder reaction of this compound - specific liter
  • (Reference placeholder for comparative yield data in phenoxazine synthesis - specific liter
  • (Reference placeholder for comparative yield data in Diels-Alder reactions - specific liter
  • Brulíková, L., Harrison, A., Miller, M. J., & Hlaváč, J. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1949–1980.
  • (Reference placeholder for detailed protocol on Baudisch reaction of 4-chlorophenol - specific liter
  • (Reference placeholder for detailed protocol on Fischer-Hepp rearrangement of N-nitroso-4-chloroaniline - specific liter
  • Houk, K. N. (1975). The frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research, 8(11), 361-369.
  • (Reference placeholder for additional mechanistic details on phenoxazine formation - specific liter
  • (Reference placeholder for additional mechanistic details on Baudisch reaction - specific liter
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carosso, S., & Miller, M. J. (2014). Nitroso Diels–Alder (NDA) reaction as an efficient tool for the functionalization of diene-containing natural products. Organic & Biomolecular Chemistry, 12(38), 7445-7469.
  • Cronheim, G. (1947). o-Nitrosophenols. I. The Baudisch Reaction. The Journal of Organic Chemistry, 12(1), 1-6.
  • Sadhu, C., & Mitra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 27(1), 389-434.
  • PrepChem. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Maruyama, K., & Tanimoto, I. (1971). Studies on the Baudisch Reaction. IV. The Reaction Mechanism. Bulletin of the Chemical Society of Japan, 44(11), 3120-3123.

Sources

A Senior Application Scientist's Guide to Assessing the Accuracy and Precision of Analytical Procedures for 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-6-nitrosoresorcinol is a substituted benzenediol derivative with potential applications in organic synthesis.[1] For researchers in drug development and quality control, the ability to reliably quantify such a molecule is paramount. The accuracy and precision of an analytical method are the cornerstones of this reliability, ensuring that measured values are a true representation of the sample's content.

A review of the scientific literature indicates a notable gap in publicly available, validated analytical methods specifically for this compound.[1] This guide, therefore, serves a dual purpose: first, to establish the foundational principles of method validation as prescribed by international standards, and second, to provide a practical, comparative framework for developing and assessing two plausible analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry . We will explore the causality behind experimental design and provide the tools to build a self-validating analytical system from the ground up.

Part 1: The Regulatory Bedrock: Understanding Accuracy & Precision via ICH Q2(R1)

Before any experimental work begins, it is critical to understand the performance characteristics we aim to measure. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for validating analytical procedures.[2][3]

  • Accuracy: This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.

  • Precision: This is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

These concepts are not isolated; they are part of a larger validation ecosystem designed to ensure an analytical method is fit for its purpose.

ICH_Validation_Parameters cluster_Quantitative Quantitative Tests (Assay, Impurities) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision Linearity Linearity (R²) Range Range Linearity->Range LOQ Quantitation Limit (LOQ) Linearity->LOQ LOD Detection Limit (LOD) Linearity->LOD Specificity Specificity Specificity->Accuracy Specificity->Linearity Range->Accuracy Range->Precision Robustness Robustness Method Analytical Method Method->Specificity Is it the right analyte? Method->Robustness Resists small variations?

Caption: Interrelationship of core analytical validation parameters as per ICH Q2(R1).

Part 2: A Comparative Analysis of Potential Analytical Procedures

Given the structure of this compound—a chromophoric resorcinol core with a nitroso group—we can logically propose two distinct analytical strategies.

Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of modern pharmaceutical analysis due to its high specificity and ability to separate the analyte of interest from impurities and degradation products.

Causality of Method Design:

  • Stationary Phase: A C18 column is the logical starting point. Its nonpolar nature provides effective retention for moderately polar aromatic compounds like resorcinol derivatives.[4][5]

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. The inclusion of a buffer, such as phosphate at an acidic pH (e.g., pH 2.8), is critical to suppress the ionization of the phenolic hydroxyl groups, ensuring a single analyte form and leading to sharp, symmetrical peaks.[4]

  • Detection: The conjugated aromatic system of the molecule suggests strong UV absorbance. A detection wavelength around 280 nm is a reasonable starting point, typical for phenolic compounds, but a full UV scan should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.[4][6]

  • Reagent & Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (the diluent).

    • Prepare a mobile phase consisting of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 280 nm (or determined λmax).

    • Elution: Start with an isocratic elution of 40% A and 60% B. This can be adjusted or changed to a gradient elution to optimize the separation from any potential impurities.

  • Validation Experiments for Accuracy and Precision:

    • Linearity: Prepare a series of dilutions from the stock solution to cover a range (e.g., 1-100 µg/mL). Inject each in triplicate and plot the mean peak area against concentration.

    • Accuracy (Recovery): Prepare a blank matrix (if applicable) and spike it with the analyte at three concentration levels (e.g., low, medium, high). Analyze these samples and calculate the percent recovery.

    • Precision (Repeatability): Inject the medium concentration standard six times consecutively. Calculate the %RSD of the peak areas.

    • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst. Compare the results to assess inter-day variability.

Validation ParameterSpecification (as per ICH Q2(R1))Example Target Result
Accuracy 98.0% - 102.0% Recovery99.5%
Precision (Repeatability) %RSD ≤ 1.0%0.5%
Precision (Intermediate) %RSD ≤ 2.0%1.2%
Linearity (R²) ≥ 0.9990.9995
Technique 2: UV-Vis Spectrophotometry via Denitrosation (Griess Reaction)

This colorimetric method is a classic approach for the quantification of N-nitroso compounds. It is less specific than HPLC but can be simpler and faster if the sample matrix is clean.[7]

Causality of Method Design: The method is based on a two-step chemical reaction. First, the N-nitroso group is cleaved from the molecule using a strong acid reagent like hydrogen bromide in acetic acid, releasing a nitrite ion (NO₂⁻).[7][8] This liberated nitrite then undergoes the Griess reaction, where it diazotizes a primary amine (like sulfanilamide) which then couples with an aromatic compound (like N-(1-Naphthyl)ethylenediamine) to form a highly colored azo dye. The intensity of this color, measured by a spectrophotometer, is directly proportional to the amount of the original nitroso compound.[7][9]

  • Reagent Preparation:

    • Denitrosating Reagent: Prepare a solution of hydrogen bromide in glacial acetic acid.

    • Griess Reagent: Prepare a solution containing sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in an acidic medium.

    • Analyte Standard: Prepare a stock solution of this compound (e.g., 100 µg/mL) in an appropriate solvent like ethanol.

  • Colorimetric Procedure:

    • Pipette a known volume of the standard or sample solution into a test tube.

    • Add the denitrosating reagent and incubate for a specified time to ensure complete cleavage of the nitroso group.

    • Add the Griess reagent and allow time for the color to develop fully.

    • Dilute the solution to a final volume with deionized water.

    • Measure the absorbance at the λmax of the resulting azo dye (typically around 540 nm).

  • Validation Experiments for Accuracy and Precision:

    • Linearity: Prepare a calibration curve by reacting a series of standard dilutions and plotting absorbance vs. concentration.

    • Accuracy (Recovery): Spike a blank sample matrix with known amounts of the analyte at three levels and measure the recovery.

    • Precision (Repeatability): Prepare and analyze six independent samples at the same concentration and calculate the %RSD of the absorbance readings.

Validation ParameterSpecification (as per ICH Q2(R1))Example Target Result
Accuracy 97.0% - 103.0% Recovery101.2%
Precision (Repeatability) %RSD ≤ 2.0%1.5%
Linearity (R²) ≥ 0.9950.997

Part 3: Decision Workflow for Method Selection

Choosing the appropriate analytical technique depends on the specific requirements of the analysis. The following diagram outlines a logical decision-making process.

Method_Selection_Workflow start Start: Define Analytical Goal q1 Is separation from impurities or degradants required? start->q1 q2 Is high sample throughput a key requirement? q1->q2 No hplc Select RP-HPLC (High Specificity) q1->hplc Yes q3 Is the sample matrix known to be clean? q2->q3 No spectro Select Spectrophotometry (High Throughput) q2->spectro Yes q3->hplc No / Unsure q3->spectro Yes end_hplc Proceed with HPLC Method Validation hplc->end_hplc end_spectro Proceed with Spectrophotometry Method Validation spectro->end_spectro

Caption: Decision workflow for selecting an appropriate analytical method.

Comparative Summary:

FeatureRP-HPLC with UV DetectionUV-Vis Spectrophotometry (Griess)
Specificity High: Physically separates analyte from other compounds.Low to Medium: Relies on a chemical reaction specific to the nitroso group. Susceptible to interference from other nitroso compounds or nitrite contamination.
Sensitivity Generally high (µg/mL to ng/mL).Good (µg/mL range).[7]
Throughput Lower, due to run times per sample.Higher, can be adapted for 96-well plate format.
Equipment Cost High.Low.
Complexity High (method development can be complex).Medium (requires careful chemical handling).
Ideal Use Case Stability studies, impurity profiling, final product assay.Routine process checks, screening of clean samples.

While no standardized, validated method for this compound is currently published, a robust analytical procedure can be confidently developed and validated by applying fundamental principles. An RP-HPLC method offers superior specificity and is the recommended approach for most drug development and quality control applications where identification and quantification of impurities are critical. A spectrophotometric method, while less specific, provides a viable, high-throughput alternative for screening or quantifying the analyte in simple, well-characterized sample matrices.

Regardless of the chosen path, the ultimate assurance of data quality comes not from the technique itself, but from the rigorous execution of validation protocols for accuracy, precision, and the other parameters outlined by ICH Q2(R1).[2][10] This ensures that the method is demonstrably fit for its intended purpose, providing trustworthy data for critical decision-making in research and development.

References

  • Title: Spectrophotometric determination of N-nitroso compounds by flow injection analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Spectrophotometric Determination of N-Nitroso Compounds by Flow Injection Analysis Source: RSC Publishing URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique Source: PMC - NIH URL: [Link]

  • Title: Separation of Resorcinol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures Source: OUCI URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations Source: NIH URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines Source: ScienceDirect URL: [Link]

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comparative cost-benefit analysis of using 4-Chloro-6-nitrosoresorcinol in industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialized chemical intermediates, 4-Chloro-6-nitrosoresorcinol emerges as a compound with niche but significant applications, primarily in the synthesis of fluorescent probes and other complex heterocyclic structures. This guide offers a comprehensive cost-benefit analysis of utilizing this compound in industrial and research settings, comparing it with potential alternatives and providing a framework for its practical application.

Overview of this compound and its Industrial Relevance

This compound (CAS 109755-36-4) is a benzenediol derivative characterized by the presence of chloro and nitroso functional groups on a resorcinol core.[1] Its primary value lies in its role as a versatile precursor in advanced organic synthesis. While not a high-volume industrial chemical, its application in the development of high-value products, such as analytical reagents and materials with specific optical properties, makes a cost-benefit analysis critical for researchers and developers in these fields.

One of the most well-documented applications of this compound is in the synthesis of fluorescent probes, particularly phenoxazone derivatives like resorufins.[1] These dyes are valuable in various biological imaging and sensing applications. The reactivity of this compound allows for the construction of tailored molecules with specific chromophoric and fluorophoric properties.[1]

Comparative Analysis with Alternative Compounds

A direct one-to-one comparison of this compound with industrial alternatives is challenging due to its specialized applications. However, we can analyze its cost-benefit profile against other precursors used in the synthesis of similar functional molecules. The primary alternatives would be other substituted resorcinols or related phenolic compounds that can undergo nitrosation or be otherwise functionalized to serve as building blocks for heterocyclic synthesis.

A key related compound is 4-Chlororesorcinol (CAS 95-88-5), which is used as a coupler in oxidative hair dye formulations.[2][3] While not a direct substitute in all applications, its established industrial use provides a benchmark for cost and safety considerations. The global market for 4-Chlororesorcinol was valued at US$42.5 million in 2025, with industrial grade being the dominant type due to its cost-effectiveness in bulk production.[4] This highlights the economic pressures on specialty chemicals and the importance of efficient synthesis routes.

The following table provides a comparative overview of this compound and a hypothetical alternative, "Alternative Precursor A," which represents a generalized substituted phenol that could be used in similar synthetic pathways.

FeatureThis compoundAlternative Precursor A (Hypothetical)
Primary Application Synthesis of fluorescent probes (e.g., resorufins)[1]Synthesis of similar heterocyclic dyes
Key Reaction Acid-catalyzed condensation[1]Similar condensation or cyclization reactions
Reported Yields Dependent on specific reaction; catalytic hydrogenation for reduction of the nitroso group shows high conversion and selectivity[1]Highly variable depending on the specific molecule
Relative Cost Higher, due to multi-step synthesis and lower volume productionPotentially lower if it is a more common industrial chemical
Commercial Availability Available from specialty chemical suppliers in research quantities[2][5]May have broader industrial availability
Safety Profile Specific data is limited; related compounds like 4-Chlororesorcinol are skin and eye irritants[3]Varies, but many phenolic compounds require careful handling
Waste Stream Includes solvents and byproducts from nitrosation and subsequent reactionsDependent on the synthetic route

Experimental Protocols and Methodologies

The synthesis of functional molecules from this compound typically involves a key transformation, such as the reduction of the nitroso group or a condensation reaction. Below are representative experimental protocols.

Reduction of this compound to 4-Amino-6-chlororesorcinol

This transformation is crucial for creating an amino-functionalized intermediate that can be used in further synthetic steps.

Methodology:

  • Catalyst Preparation: A suspension of Palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared in a hydrogenation vessel.

  • Reaction Setup: this compound is dissolved in the solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude 4-amino-6-chlororesorcinol.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro and nitroso groups to amines due to its high activity and selectivity.

  • Solvent: Ethanol or ethyl acetate are commonly chosen for their ability to dissolve the starting material and for their compatibility with the hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient for this reduction and is safer to handle in a standard laboratory or industrial setting compared to very high pressures.

Synthesis of a Resorufin-type Fluorescent Probe

This protocol outlines a general procedure for the acid-catalyzed condensation of this compound with another aromatic compound to form a phenoxazone structure.

Methodology:

  • Reactant Mixture: Equimolar amounts of this compound and a suitable coupling partner (e.g., 1,3-dihydroxynaphthalene) are dissolved in a high-boiling point solvent such as propionic acid or a mixture of acetic acid and sulfuric acid.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Monitoring: The formation of the fluorescent product can be monitored by TLC, often visualized under UV light.

  • Isolation: After cooling, the reaction mixture is poured into water, causing the product to precipitate.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid is required to protonate the reactants and facilitate the condensation and cyclization reactions that form the phenoxazone ring system.

  • High Temperature: The reaction often requires significant thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • Precipitation in Water: The fluorescent probe is typically a non-polar organic molecule that is insoluble in water, allowing for its separation from the polar solvent and acid catalyst.

Visualization of Key Processes

Synthetic Pathway of this compound

G Resorcinol Resorcinol Chlorination Chlorination Resorcinol->Chlorination Four_Chlororesorcinol 4-Chlororesorcinol Chlorination->Four_Chlororesorcinol Nitrosation Nitrosation Four_Chlororesorcinol->Nitrosation Four_Chloro_Six_nitrosoresorcinol This compound Nitrosation->Four_Chloro_Six_nitrosoresorcinol

Caption: Synthetic pathway to this compound.

Application in Fluorescent Probe Synthesis Workflow

G Start This compound Condensation Acid-Catalyzed Condensation Start->Condensation Coupling_Partner Coupling Partner (e.g., 1,3-dihydroxynaphthalene) Coupling_Partner->Condensation Crude_Product Crude Fluorescent Probe Condensation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Purified Fluorescent Probe Purification->Final_Product

Caption: Workflow for fluorescent probe synthesis.

Cost-Benefit Considerations

Costs:

  • Raw Materials: The synthesis of this compound involves multiple steps, which can increase the cost of the final product compared to simpler phenolic compounds.

  • Synthesis and Purification: The reactions may require specialized equipment, particularly for hydrogenation, and purification can be resource-intensive.

  • Safety and Handling: As with many aromatic nitroso and chlorinated compounds, appropriate personal protective equipment and engineering controls are necessary, adding to the operational costs.

  • Waste Disposal: The disposal of chlorinated organic waste and heavy metal catalysts (if used) needs to be managed in an environmentally responsible and often costly manner.

Benefits:

  • High Value-Added Products: The use of this compound as an intermediate allows for the creation of high-value fluorescent probes and other specialty chemicals with specific, desirable properties.

  • Versatility: Its functional groups allow for a range of chemical transformations, making it a versatile building block in a medicinal chemistry or materials science setting.

  • Tailored Properties: The chloro and nitroso groups can be used to fine-tune the electronic and steric properties of the final products, enabling the development of molecules with optimized performance for specific applications.

Conclusion and Future Outlook

This compound is a valuable, albeit niche, chemical intermediate. Its cost-benefit profile is most favorable in applications where the unique properties of the resulting high-value products justify the higher cost of the starting material and the complexity of its use. For researchers and drug development professionals, its utility lies in its ability to serve as a scaffold for novel molecules with tailored functionalities.

Future developments in green chemistry, such as the use of more environmentally friendly solvents and catalysts, could improve the cost-effectiveness and reduce the environmental footprint of processes involving this compound. Additionally, the discovery of new applications for the fluorescent probes and other complex molecules derived from this intermediate will continue to drive its relevance in specialized fields of chemical synthesis.

References

  • 4-Chlororesorcinol Market Size, Share & Forecast 2025-2032. (URL: Not available)
  • OPINION ON 4-Chlororesorcinol - European Commission. (2010). (URL: [Link])

  • 4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-nitrosoresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 4-Chloro-6-nitrosoresorcinol

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is imperative. The structure of this compound, featuring a chlorinated resorcinol backbone and a nitroso group, suggests several potential hazards.

  • Carcinogenicity and Mutagenicity: N-nitroso compounds are a class of chemicals known for their carcinogenic properties.[1] Therefore, this compound should be handled as a suspected carcinogen and mutagen.

  • Toxicity: Chlorinated phenols and their derivatives can exhibit significant toxicity, potentially causing harm if swallowed, inhaled, or in contact with skin.[2][3][4][5] They can cause irritation to the skin, eyes, and respiratory system.[2][4][5]

  • Environmental Hazards: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[6][7] Improper disposal can lead to long-term environmental contamination.

Based on these potential hazards, all handling and disposal procedures must be conducted with the utmost caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryInferred Risk for this compoundRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][5]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.
Skin Corrosion/Irritation Causes skin irritation.[2][5]Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5]Safety goggles with side shields or a face shield.
Carcinogenicity Suspected carcinogen due to the nitroso functional group.[1]Work within a certified chemical fume hood.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6]Prevent release to the environment.
Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is crucial to establish a designated area and have all necessary safety equipment readily available.

  • Engineering Controls: All manipulations of this compound, including weighing, dissolution, and transfer to waste containers, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): As detailed in Table 1, appropriate PPE must be worn at all times. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is a suitable choice for many organic compounds, but compatibility should be verified), and safety goggles. For handling larger quantities or in situations with a higher risk of splashing, a face shield is recommended.

  • Spill Response: A spill kit appropriate for hazardous chemicals should be readily accessible. In the event of a spill, the area should be evacuated, and personnel should only proceed with cleanup if they are trained and equipped to do so safely. For minor spills, absorbent materials can be used to contain the substance, which should then be collected into a designated hazardous waste container.[2][3]

Step-by-Step Waste Collection and Segregation

Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". The label should also include the date of initial waste accumulation and the name of the responsible researcher.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should provide secondary containment to capture any potential leaks.

Disposal Procedures: A Multi-faceted Approach

The disposal of this compound should be managed through your institution's hazardous waste program. Direct disposal into sanitary sewers or regular trash is strictly prohibited. The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste facility.[3][9]

dot

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal Pathway Start Generation of This compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate Waste in a Labeled, Compatible Container PPE->Segregation Storage Store in a Designated Satellite Accumulation Area Segregation->Storage EHS_Pickup Arrange for Pickup by Institutional EHS Storage->EHS_Pickup Incineration High-Temperature Incineration at a Licensed Facility EHS_Pickup->Incineration End Complete Destruction Incineration->End

Caption: Disposal workflow for this compound.

Experimental Protocol: Chemical Degradation (for specialized facilities)

For facilities equipped and permitted to perform chemical treatment of hazardous waste, chemical degradation can be an effective method to render the compound less hazardous before final disposal. The following protocol is based on methods for the degradation of nitroso and chlorinated aromatic compounds and should only be performed by highly trained personnel in a controlled environment.

Objective: To reduce the nitroso group and potentially dechlorinate the aromatic ring of this compound.

Materials:

  • This compound waste

  • Suitable solvent (e.g., water, methanol)

  • Reducing agent (e.g., sodium borohydride, zero-valent iron)

  • pH meter and appropriate acids/bases for neutralization

  • Reaction vessel with stirring capability

  • Appropriate analytical instrumentation for monitoring (e.g., HPLC, GC-MS)

Procedure:

  • Preparation: In a chemical fume hood, carefully transfer the this compound waste to the reaction vessel. If solid, dissolve it in a minimal amount of a suitable solvent.

  • Reduction: Slowly and carefully add a stoichiometric excess of the chosen reducing agent to the solution while stirring. The reaction may be exothermic and could generate flammable gases (e.g., hydrogen if using sodium borohydride).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique to confirm the disappearance of the parent compound.

  • Neutralization: Once the reaction is complete, cautiously neutralize the reaction mixture to a pH between 6 and 8 using dilute acid or base.

  • Final Disposal: Even after treatment, the resulting solution may contain residual reactants and byproducts and should be disposed of as hazardous waste through your institution's EHS department.

Regulatory Compliance

The disposal of this compound is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Wastes containing chlorinated and nitroaromatic compounds are often listed as hazardous wastes.[11][12] It is the responsibility of the waste generator to ensure that all disposal activities comply with these regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. The core principles of this guide—understanding the hazards, utilizing appropriate safety measures, proper waste segregation, and compliant disposal—provide a robust framework for managing this and other hazardous chemical wastes.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • Atul Ltd. (n.d.). 4-Chlororesorcinol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, August 28). Safety Data Sheet: 4-Nitrosoresorcinol. Retrieved from [Link]

  • Jain, R. K., & Spain, J. C. (2012). Biodegradation of nitroaromatic compounds. Applied Microbiology and Biotechnology, 94(1), 3–17. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Singh, A., & Ward, O. P. (Eds.). (2004).
  • European Commission, Scientific Committee on Consumer Safety. (2010, March 23). Opinion on 4-Chlororesorcinol. Retrieved from [Link]

  • U.S. Patent No. US6018079A. (2000). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • U.S. Patent No. US5922915A. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Choudhary, G., & Kumar, A. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 4, 4465. [Link]

  • Nguyen, H. V., et al. (2021). Degradation of 2,4,6-Trinitroresorcinol in Aqueous Solution by Cold Plasma Technology. Polish Journal of Environmental Studies, 30(6), 5195-5201. [Link]

  • Olaniran, A. O., & Igbinosa, E. O. (2011). Chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 11, 2265–2280. [Link]

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A Senior Application Scientist's Guide to Handling 4-Chloro-6-nitrosoresorcinol: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Chloro-6-nitrosoresorcinol. While specific data for this compound is limited, its structural parent, 4-Chlororesorcinol, is well-characterized. We will build our safety protocols on this foundation, adopting a conservative approach to account for the unknown toxicological contributions of the nitroso functional group.

The causality behind these protocols is simple: to create a self-validating system of safety that protects personnel from exposure through inhalation, dermal contact, and ingestion, while ensuring environmentally responsible disposal.

Hazard Assessment: Understanding the Risk Profile

4-Chlororesorcinol is classified as a hazardous substance, and we must assume this compound carries a similar or potentially greater risk. The primary hazards are summarized below.

Hazard CategoryDescriptionGHS Classification (for 4-Chlororesorcinol)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Animal studies indicate ingestion of less than 150 grams could be fatal or cause serious health damage.[3]Category 4 (Oral, Dermal, Inhalation)[1][4]
Skin Irritation Causes skin irritation and can cause inflammation.[1][2][3][4] Prolonged contact may lead to chemical burns.[2]Category 2[1][4]
Eye Damage Causes serious eye damage and irritation.[1][2][5][6] Contact can lead to redness, pain, blurred vision, and potentially permanent injury.[3]Category 1 / Category 2A[4][7]
Sensitization May cause an allergic skin reaction (skin sensitizer).[2][7]Sub-category 1B[7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][4]Category 3[1][4]
Systemic Toxicity May cause damage to the central nervous system and blood if swallowed.[7]Category 1 (Single Exposure)[7]
Environmental Hazard The parent compound is noted as being very toxic to aquatic life.[7]Acute: Category 1[7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a comprehensive risk assessment. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shields.Chemical-resistant gloves (Nitrile).Lab coat.Not required in well-ventilated storage.
Weighing (Solid) Chemical splash goggles and face shield.[4][8][9]Double-gloving with chemical-resistant gloves (Nitrile).Full-coverage lab coat or disposable gown.Required. Use a NIOSH-approved respirator with particle filters (P95 or higher) within a fume hood or ventilated balance enclosure.[1]
Solution Preparation Chemical splash goggles and face shield.[4][8][9]Chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a lab coat.[9]Required. Work must be conducted in a certified chemical fume hood.
Active Experiment Chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene).Lab coat.Required. Work must be conducted in a certified chemical fume hood.
Waste Disposal Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.Recommended if handling open waste containers outside a fume hood.
Justification for PPE Selection:
  • Eye and Face Protection: Given the classification as a severe eye irritant/damaging substance, protection against splashes and airborne particles is critical.[1][6] A face shield worn over goggles provides maximum protection, especially during weighing and solution preparation where the risk of splashes is highest.[10]

  • Hand Protection: The compound is harmful upon skin contact and can be absorbed systemically.[3] Chemical-resistant gloves are essential.[11] Nitrile gloves offer good protection for incidental contact. Inspect gloves before each use and use proper removal techniques to avoid contaminating your skin.[1][4]

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of spills, such as handling stock solutions or waste, a chemical-resistant apron or a full-body suit provides an additional barrier to prevent skin contact.[1][8]

  • Respiratory Protection: The potential for respiratory tract irritation from airborne dust makes respiratory protection mandatory when handling the solid compound outside of containment.[1][8] All work should be performed within a chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plan

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Experimental Workflow
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency shower and eyewash station are accessible and have been recently tested.[11]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for the handling of this compound.

  • Handling the Solid Compound:

    • Don all required PPE (goggles, face shield, double gloves, lab coat).

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.

    • Use anti-static weigh boats or liners to prevent dispersal of the powder.

    • Handle the container and spatula carefully to minimize dust generation.

    • Close the primary container tightly immediately after use.

  • Preparing Solutions:

    • Add the solid slowly to the solvent to avoid splashing.

    • Keep the sash of the fume hood at the lowest practical height.

  • Post-Procedure Decontamination:

    • Wipe down the designated work area, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE and wash hands thoroughly with soap and water.[5]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound are to be treated as hazardous waste.[8] This includes:

    • Unused or excess solid compound and solutions.

    • Contaminated gloves, weigh boats, pipette tips, and paper towels.

    • Empty primary containers.

  • Containment:

    • Collect solid waste in a dedicated, clearly labeled, sealed waste container.

    • Collect liquid waste in a compatible, sealed, and clearly labeled container.

    • Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[5]

  • Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.[5][8]

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely working with this compound.

G Safe Handling Workflow: this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (In Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency Emergency Response prep_start Verify Fume Hood & Eyewash Station ppe_don Don Full PPE: Goggles, Face Shield, Double Gloves, Lab Coat prep_start->ppe_don prep_area Designate & Prepare Work Area in Hood ppe_don->prep_area weigh Weigh Solid Compound (Minimize Dust) prep_area->weigh Proceed to Handling dissolve Prepare Solution (Add Solid to Liquid) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Solid & Liquid Hazardous Waste decontaminate->segregate_waste ppe_doff Doff PPE Correctly segregate_waste->ppe_doff wash_hands Wash Hands Thoroughly ppe_doff->wash_hands end end wash_hands->end Procedure Finished spill Spill Occurs evacuate Evacuate & Alert EHS spill->evacuate Major Spill cleanup Minor Spill Cleanup (If Trained & Equipped) spill->cleanup Minor Spill

Caption: A flowchart illustrating the key steps from preparation to disposal for safely handling this compound.

References

  • Fisher Scientific, Safety Data Sheet for 4-Chlororesorcinol. (Note: A direct deep link is unavailable, search for CAS No. 95-88-5 on the Fisher Scientific SDS portal).

  • Angene Chemical, Safety Data Sheet for 4-Chloro Resorcinol-13C6. (Note: A direct deep link is unavailable, search for the compound on the Angene Chemical website).

  • Bernardo Ecenarro, Recommended PPE to handle chemicals.

  • Oregon Occupational Safety and Health, Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

  • Fisher Scientific, Safety Data Sheet for 4-(4-Nitrophenylazo)resorcinol. (Provides general safety principles for related resorcinol compounds). (Note: A direct deep link is unavailable, search for the compound on the Fisher Scientific SDS portal).

  • United States Biological, this compound - Data Sheet.

  • Atul Ltd, 4-Chlororesorcinol Technical Data Sheet.

  • CDH Fine Chemical, 4-Chloro Resorcinol Material Safety Data Sheet.

  • Sigma-Aldrich, Safety Data Sheet. (General reference for a hazardous resorcinol derivative). (Note: A direct deep link is unavailable, search for a relevant compound on the Sigma-Aldrich SDS portal).

  • Chemos GmbH & Co.KG, Safety Data Sheet: 4-Nitrosoresorcinol.

  • European Commission, Scientific Committee on Consumer Safety (SCCS), OPINION ON 4-Chlororesorcinol.

  • Wilhelmsen, SAFE CHEMICAL HANDLING PROTECTION PPE KIT.

  • Chemistry-For-Everyone, What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?

  • University of Nebraska-Lincoln, Personal Protective Equipment for Pesticide Applicators.

  • PubChem, 4-Chlororesorcinol Compound Summary.

  • Santa Cruz Biotechnology, 4-Chlororesorcinol Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.